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  • Product: 3-Amino-6-nitrotoluene-4-sulphonic acid
  • CAS: 41521-55-5

Core Science & Biosynthesis

Foundational

3-Amino-6-nitrotoluene-4-sulphonic acid chemical structure and properties

3-Amino-6-nitrotoluene-4-sulphonic Acid: A Comprehensive Technical Guide on Structure, Synthesis, and Analytical Characterization Executive Summary 3-Amino-6-nitrotoluene-4-sulphonic acid (CAS: 41521-55-5) is a highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Amino-6-nitrotoluene-4-sulphonic Acid: A Comprehensive Technical Guide on Structure, Synthesis, and Analytical Characterization

Executive Summary

3-Amino-6-nitrotoluene-4-sulphonic acid (CAS: 41521-55-5) is a highly functionalized, multi-substituted aromatic compound that serves as a critical intermediate in the synthesis of advanced dyes, pigments, and active pharmaceutical ingredients (APIs). Due to the presence of four distinct functional groups (methyl, amino, nitro, and sulfonic acid) on a single benzene ring, the molecule exhibits complex electronic and steric properties. This whitepaper provides an authoritative, in-depth analysis of its structural nomenclature, regioselective synthesis, and chromatographic characterization, designed for researchers and drug development professionals.

Chemical Identity and Structural Nomenclature

A common challenge in sourcing and utilizing highly substituted benzenes is the ambiguity of IUPAC nomenclature, which shifts depending on the prioritized parent structure. The compound is commercially known under several synonyms, all of which describe the exact same regioisomer[1][2].

By mapping the relative positions of the substituents, we can validate the structural integrity across different naming conventions:

  • As a Toluene derivative (3-Amino-6-nitrotoluene-4-sulphonic acid): The methyl group is at position 1. The sulfonic acid is para to the methyl group (position 4). The amino (position 3) and nitro (position 6) groups are para to each other.

  • As a Benzenesulfonic Acid derivative (2-Amino-4-methyl-5-nitrobenzenesulfonic acid): The sulfonic acid is at position 1. The methyl group is para (position 4). The amino group is ortho to the sulfonic acid (position 2), placing the nitro group at position 5 (para to the amino group)[1][2].

  • As an Aniline derivative (1-Amino-3-methyl-4-nitrobenzene-6-sulphonic acid): The amino group is at position 1, nitro is para (position 4), methyl is meta (position 3), and the sulfonic acid is ortho to the amino group (position 6)[3].

Table 1: Physicochemical Properties Summary
PropertyValue
CAS Registry Number 41521-55-5[1]
Molecular Formula C₇H₈N₂O₅S[2]
Molecular Weight 232.21 g/mol [2]
LogP -0.291[4]
Melting Point 290 °C (Decomposes, as ammonium salt)[3]
EINECS Number 255-425-6[1]

Mechanistic Reactivity and Regioselective Synthesis

The synthesis of 3-Amino-6-nitrotoluene-4-sulphonic acid relies on the precise exploitation of the electronic directing effects of its precursor, 4-nitro-m-toluidine (1-amino-3-methyl-4-nitrobenzene) .

Causality of Regioselectivity

When subjecting 1-amino-3-methyl-4-nitrobenzene to electrophilic aromatic substitution (sulfonation), three theoretical positions are available on the ring (positions 2, 5, and 6 relative to the amino group):

  • Position 2: Located directly between the amino and methyl groups. This position is sterically hindered, preventing the bulky sulfonic acid group from attacking.

  • Position 5: Located ortho to the strongly electron-withdrawing nitro group, which heavily deactivates this position.

  • Position 6: Located ortho to the strongly electron-donating amino group. The amino group activates this position via resonance, making it the most nucleophilic site on the ring[3].

Consequently, sulfonation is strictly regioselective, yielding 1-amino-3-methyl-4-nitrobenzene-6-sulphonic acid exclusively.

Synthetic Methodology

The following protocol outlines the industrial-standard sulfonation using sulfamic acid, which acts as a mild, selective sulfonating agent that directly yields the stable ammonium salt of the product[3].

Reagents & Materials:

  • 1-amino-3-methyl-4-nitrobenzene (18.3 g)

  • Chlorobenzene (120 mL) - Chosen as a high-boiling (132°C), inert solvent to prevent solvent degradation during prolonged heating.

  • Sulfamic acid (24 g) - Sulfonating agent.

  • 1-methylpyrrolid-2-one (NMP) (12 mL) - Acts as a polar aprotic co-solvent and catalyst to facilitate sulfonate transfer.

Step-by-Step Protocol:

  • Reaction Setup: Combine 18.3 g of 1-amino-3-methyl-4-nitrobenzene, 120 mL of chlorobenzene, 24 g of sulfamic acid, and 12 mL of NMP in a round-bottom flask equipped with a reflux condenser and mechanical stirrer[3].

  • Heating: Warm the mixture to 120 °C under continuous stirring. Maintain this temperature for exactly 8 hours to ensure complete conversion[3].

  • Initial Isolation: Cool the reaction mixture to room temperature. Filter the resulting precipitate and wash the crude residue thoroughly with trichloroethylene to remove unreacted starting materials and non-polar impurities[3].

  • Purification: Recrystallize the washed residue from 200 mL of boiling water.

  • Final Polish: Filter the precipitated crystals, suspend them in 100 mL of trichloroethylene, and stir for 1 hour at 75 °C to extract any residual trapped organic impurities.

  • Drying: Separate the purified crystals via filtration and dry in an oven at 80 °C.

  • Yield: The process yields approximately 25 g (84% theoretical yield) of yellow crystals (ammonium salt form), melting with decomposition at 290 °C[3].

Synthesis SM Starting Material: 1-amino-3-methyl-4-nitrobenzene Reagents Reagents: Sulfamic Acid + NMP in Chlorobenzene SM->Reagents Reaction Reaction: 120°C for 8 Hours Reagents->Reaction Workup Workup: Cool, Filter, Wash (Trichloroethylene) Recrystallize (Water) Reaction->Workup Product Product: 3-Amino-6-nitrotoluene-4-sulphonic acid (Ammonium Salt, 84% Yield) Workup->Product

Figure 1: Synthetic workflow and regioselective sulfonation of 4-nitro-m-toluidine.

Analytical Characterization & Quality Control

Due to its highly polar nature (LogP -0.291) and the presence of the strongly acidic sulfonic group (pKa < 1), standard silica-based chromatography is often insufficient for purity analysis. The compound is best analyzed using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing specialized columns with low silanol activity to prevent peak tailing[4].

RP-HPLC Analytical Protocol

The following self-validating chromatographic system is adapted from SIELC Technologies' application notes for the isolation of impurities and pharmacokinetics[4].

Method Parameters:

  • Stationary Phase: Newcrom R1 HPLC Column (or equivalent low-silanol reverse-phase column). For ultra-fast UPLC applications, 3 µm particle size columns are recommended[4].

  • Mobile Phase (UV Detection): Acetonitrile (MeCN) / Water / Phosphoric Acid. Causality: Phosphoric acid is crucial here as it lowers the pH of the mobile phase, suppressing the ionization of the sulfonic acid group and ensuring a sharp, retained peak.

  • Mobile Phase (MS Detection): Acetonitrile (MeCN) / Water / Formic Acid. Causality: Phosphoric acid is non-volatile and will foul a Mass Spectrometer; formic acid provides the necessary acidic environment while maintaining MS compatibility[4].

Workflow:

  • Prepare a 1 mg/mL stock solution of the synthesized ammonium salt in the mobile phase.

  • Filter the sample through a 0.22 µm PTFE syringe filter.

  • Inject 5-10 µL onto the Newcrom R1 column at a flow rate optimized for the column dimensions (typically 1.0 mL/min for analytical scale).

  • Monitor UV absorbance (typically at 254 nm, corresponding to the conjugated aromatic system).

HPLC Sample Sample Prep: Dissolve in Mobile Phase Column Stationary Phase: Newcrom R1 Column Sample->Column Detection Detection: UV / Mass Spec Column->Detection Mobile Mobile Phase: MeCN / Water / Acid Modifier (H3PO4 or Formic Acid) Mobile->Column

Figure 2: RP-HPLC analytical workflow for purity assessment and isolation.

Applications in Advanced Synthesis

The strategic positioning of the functional groups makes 3-Amino-6-nitrotoluene-4-sulphonic acid a highly versatile building block:

  • Azo Dye Synthesis: The free primary amine can undergo diazotization with sodium nitrite and hydrochloric acid at 0-5 °C. The resulting diazonium salt can be coupled with various aromatic systems (like naphthols) to produce vibrant, water-soluble azo dyes (solubility driven by the sulfonic acid group).

  • Pharmaceutical Intermediates: The nitro group can be selectively reduced (e.g., via catalytic hydrogenation or using iron/acetic acid) to yield a diamine, which serves as a precursor for synthesizing complex heterocyclic APIs or rigid polymer backbones.

References

  • SIELC Technologies. "3-Amino-6-nitrotoluene-4-sulphonic acid." SIELC Application Notes. Available at:[Link]

  • ChemWhat. "3-amino-6-nitrotoluene-4-sulphonic acid CAS#: 41521-55-5." ChemWhat Database. Available at:[Link]

  • PrepChem. "Synthesis of 1-amino-3-methyl-4-nitro-benzene-6-sulphonic acid." PrepChem Preparations. Available at:[Link]

Sources

Exploratory

A Predictive Guide to the ¹H and ¹³C NMR Spectra of 3-Amino-6-nitrotoluene-4-sulphonic acid

Introduction: The Structural Elucidation Challenge 3-Amino-6-nitrotoluene-4-sulphonic acid is a substituted aromatic compound of interest in various chemical and pharmaceutical contexts. Its structure, featuring a toluen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Elucidation Challenge

3-Amino-6-nitrotoluene-4-sulphonic acid is a substituted aromatic compound of interest in various chemical and pharmaceutical contexts. Its structure, featuring a toluene backbone with amino, nitro, and sulphonic acid functional groups, presents a unique electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such organic molecules in solution. This guide provides a detailed, predictive walkthrough of the ¹H and ¹³C NMR spectra, offering insights into the expected chemical shifts and coupling patterns that are crucial for its identification and characterization.

Experimental Protocol: A Validated Approach

While specific experimental parameters for this exact molecule are not available, a standard and reliable protocol for acquiring high-quality NMR data for a sample of 3-Amino-6-nitrotoluene-4-sulphonic acid would be as follows. This protocol is designed to ensure data integrity and reproducibility.

Sample Preparation:

  • Solvent Selection: Due to the presence of the highly polar sulphonic acid group, a deuterated polar solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high dissolving power for a wide range of organic compounds, including those with acidic functionalities.[1][2] Its residual proton signal appears at approximately 2.50 ppm and its carbon signal at 39.52 ppm, which are unlikely to overlap with the aromatic signals of the analyte.[1]

  • Concentration: A sample concentration of 10-50 mg in 0.5-0.7 mL of DMSO-d₆ is recommended for ¹³C NMR to ensure a good signal-to-noise ratio within a reasonable acquisition time.[3] For ¹H NMR, a concentration of 5-25 mg is typically sufficient.[3]

  • Filtration: The sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.[4]

NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology) is typically used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg' in Bruker terminology) to provide a spectrum with single lines for each carbon environment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, or more, depending on the concentration and desired signal-to-noise ratio.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 3-Amino-6-nitrotoluene-4-sulphonic acid. These predictions are based on the additive effects of the substituents on the toluene ring, with benzene as the base value (δH ≈ 7.34 ppm, δC ≈ 128.5 ppm).

Table 1: Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 8.1 - 8.3s-
H-5~ 7.2 - 7.4s-
-CH₃~ 2.4 - 2.6s-
-NH₂~ 5.0 - 6.0br s-
-SO₃H~ 10.0 - 12.0br s-
Table 2: Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~ 135 - 140
C-2~ 120 - 125
C-3~ 145 - 150
C-4~ 130 - 135
C-5~ 115 - 120
C-6~ 140 - 145
-CH₃~ 18 - 22

In-Depth Spectral Interpretation

The predicted chemical shifts and coupling patterns are a direct consequence of the electronic effects of the four different substituents on the toluene ring.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show two singlets, corresponding to the two aromatic protons, H-2 and H-5.

  • H-2 (δ ≈ 8.1 - 8.3 ppm): This proton is situated ortho to the strongly electron-withdrawing nitro group (-NO₂) and meta to the electron-donating amino group (-NH₂). The nitro group's powerful deshielding effect will cause a significant downfield shift.[5] The absence of adjacent protons results in a singlet.

  • H-5 (δ ≈ 7.2 - 7.4 ppm): This proton is positioned ortho to the electron-donating amino group and meta to the electron-withdrawing nitro and sulphonic acid groups. The shielding effect of the amino group will cause an upfield shift relative to benzene, although this will be counteracted to some extent by the deshielding from the other groups.[6] This proton will also appear as a singlet due to the lack of neighboring protons.

  • -CH₃ (δ ≈ 2.4 - 2.6 ppm): The methyl protons are expected to resonate as a singlet in this range, which is typical for a methyl group attached to an aromatic ring.

  • -NH₂ (δ ≈ 5.0 - 6.0 ppm): The amino protons will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on concentration, temperature, and solvent.

  • -SO₃H (δ ≈ 10.0 - 12.0 ppm): The acidic proton of the sulphonic acid group is expected to be significantly downfield and will also likely be a broad singlet. Its presence and chemical shift can be confirmed by a D₂O exchange experiment, where the peak would disappear.

Coupling Constants: Due to the substitution pattern, the two aromatic protons (H-2 and H-5) are isolated from each other and are not expected to show any significant coupling. Meta coupling (⁴J) in aromatic systems is typically small (2-3 Hz) and may not be resolved.[7][8]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the methyl carbon.

  • C-1 (δ ≈ 135 - 140 ppm): This carbon is attached to the methyl group and is influenced by the ortho nitro and amino groups.

  • C-2 (δ ≈ 120 - 125 ppm): This carbon is bonded to a proton and is situated ortho to the nitro group, leading to a downfield shift.

  • C-3 (δ ≈ 145 - 150 ppm): Attached to the amino group, this carbon will be significantly shielded compared to an unsubstituted aromatic carbon.

  • C-4 (δ ≈ 130 - 135 ppm): This carbon, bearing the sulphonic acid group, will be deshielded.

  • C-5 (δ ≈ 115 - 120 ppm): This protonated carbon is ortho to the amino group and will therefore be shifted upfield.

  • C-6 (δ ≈ 140 - 145 ppm): The carbon attached to the nitro group will be strongly deshielded.

  • -CH₃ (δ ≈ 18 - 22 ppm): This signal is in the typical range for a methyl group attached to an aromatic ring.

Visualizations

Molecular Structure and Numbering

Caption: Molecular structure of 3-Amino-6-nitrotoluene-4-sulphonic acid with atom numbering.

Predicted NMR Assignment Workflow

cluster_HNMR ¹H NMR Prediction cluster_CNMR ¹³C NMR Prediction H_aromatic Aromatic Protons (H-2, H-5) predicted_spectrum Predicted Spectrum (Chemical Shifts & Coupling) H_aromatic->predicted_spectrum H_methyl Methyl Protons (-CH3) H_methyl->predicted_spectrum H_exchangeable Exchangeable Protons (-NH2, -SO3H) H_exchangeable->predicted_spectrum C_aromatic Aromatic Carbons (C1-C6) C_aromatic->predicted_spectrum C_methyl Methyl Carbon (-CH3) C_methyl->predicted_spectrum substituent_effects Substituent Effects (-NH2, -NO2, -SO3H, -CH3) substituent_effects->H_aromatic substituent_effects->C_aromatic

Caption: Logical workflow for the prediction of NMR spectral data.

Conclusion

This guide provides a comprehensive and scientifically rigorous prediction of the ¹H and ¹³C NMR spectra of 3-Amino-6-nitrotoluene-4-sulphonic acid. By analyzing the electronic effects of the various functional groups and drawing parallels with known compounds, a detailed and reliable spectral interpretation has been constructed. This predictive analysis serves as a valuable tool for the identification and structural verification of this molecule in the absence of experimental data and provides a framework for the analysis of other complex substituted aromatic compounds.

References

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Cao, C., Wang, L., & Cao, C. (n.d.). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Reich, H. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). d3ma00823a1.pdf. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

Sources

Foundational

Vibrational Profiling of 3-Amino-6-nitrotoluene-4-sulphonic Acid: A Comprehensive FTIR Spectroscopy Guide

Executive Summary For researchers and drug development professionals, the structural verification of highly substituted aromatic intermediates is a critical quality control gateway. 3-Amino-6-nitrotoluene-4-sulphonic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural verification of highly substituted aromatic intermediates is a critical quality control gateway. 3-Amino-6-nitrotoluene-4-sulphonic acid (also known as 2-amino-4-methyl-5-nitrobenzenesulfonic acid) is a complex, tetrasubstituted benzene derivative featuring a push-pull electronic system. This whitepaper provides an authoritative, in-depth guide to analyzing this compound using Fourier-Transform Infrared (FTIR) spectroscopy. By mapping the causality between the molecule's intramolecular interactions and its vibrational modes, this guide establishes a self-validating framework for accurate spectral interpretation and artifact mitigation.

Chemical Profiling & Intramolecular Causality

The structural complexity of 3-Amino-6-nitrotoluene-4-sulphonic acid arises from the coexistence of strongly electron-withdrawing groups (nitro, sulfonic acid) and electron-donating groups (amino, methyl) on the same aromatic core.

A critical causality that dictates its FTIR spectrum is its solid-state behavior. The proximity of a strongly acidic sulfonic acid group (-SO₃H) and a basic primary amine (-NH₂) facilitates spontaneous intramolecular or intermolecular proton transfer. Consequently, in its crystalline powder form, the molecule predominantly exists as a zwitterion . This fundamental chemical reality means that the standard IR stretches of a primary amine and a sulfonic acid are often replaced by the vibrational modes of an ammonium ion (-NH₃⁺) and a sulfonate ion (-SO₃⁻).

Zwitterion Core Tetrasubstituted Aromatic Core NH2 Amino Group (-NH₂) Core->NH2 SO3H Sulfonic Acid (-SO₃H) Core->SO3H Proton Proton Transfer (Solid State) NH2->Proton SO3H->Proton NH3 Ammonium Ion (-NH₃⁺) Proton->NH3 SO3 Sulfonate Ion (-SO₃⁻) Proton->SO3

Fig 1. Intramolecular proton transfer leading to zwitterion formation in the solid state.

Theoretical Framework: Vibrational Assignments

To accurately profile the compound, we must isolate the expected vibrational frequencies of its functional groups. The table below summarizes the quantitative spectral data, accounting for the inductive and mesomeric shifts caused by the tetrasubstituted ring.

Table 1: Characteristic FTIR Peak Assignments

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Causality / Mechanistic Notes
Primary Amine (-NH₂) N-H Asymmetric Stretch~3475Often shifted or broadened due to extensive H-bonding[1].
N-H Symmetric Stretch~3390Overlaps with O-H stretches in non-zwitterionic states[1].
Ammonium Ion (-NH₃⁺) N-H Stretch (Zwitterion)3100 - 2600 (Broad)Replaces primary amine stretches in the solid crystalline state.
Nitro Group (-NO₂) Asymmetric Stretch~1540 - 1545Highly distinct, strong "sword-like" peak[2].
Symmetric Stretch~1352 - 1370Shifted by the electron-withdrawing nature of the ring[2],[3].
Sulfonic Acid (-SO₃H) S=O Asymmetric Stretch~1170Strong diagnostic band in the fingerprint region[4].
S=O Symmetric Stretch~1046Highly diagnostic for sulfonate derivatives[4].
S-O Stretch~879 - 888Confirms the C-S-O linkage[5],[4].
Aromatic Core C=C Skeletal Vibration1640, 1500, 1450Defines the toluene backbone[5].
C-H Out-of-Plane Bend~885, 820Diagnostic for the 1,2,4,5-tetrasubstitution pattern[5].

Experimental Methodology: Self-Validating Protocols

The Causality of Method Selection: Sulfonic acids are notoriously hygroscopic. If a traditional KBr pellet method is used, the hygroscopic nature of both the sample and the KBr salt will draw in atmospheric moisture. This creates a massive, broad O-H stretching artifact around 3400 cm⁻¹, completely masking the critical N-H stretching region. Therefore, Attenuated Total Reflectance (ATR) FTIR in a desiccated environment is the authoritative standard for this compound.

Workflow A Raw Sample (Solid State) B Vacuum Desiccation (24h, 50°C) A->B C ATR-FTIR (Diamond Crystal) B->C D Spectral Acquisition (64 Scans, 4 cm⁻¹) C->D E Data Processing (ATR & Baseline Correction) D->E

Fig 2. Self-validating ATR-FTIR workflow for hygroscopic sulfonic acid derivatives.

Step-by-Step ATR-FTIR Protocol
  • Instrument Validation: Perform a background scan using a clean, bare diamond ATR crystal. Validate the spectrometer's calibration using a standard polystyrene film (verifying the exact positions of the 1601 cm⁻¹ and 1028 cm⁻¹ peaks).

  • Sample Preparation: Subject the 3-Amino-6-nitrotoluene-4-sulphonic acid powder to vacuum desiccation at 50°C for 24 hours to eliminate adsorbed atmospheric moisture.

  • Sample Application: Deposit 2–5 mg of the finely ground, dried powder directly onto the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil until the software indicates optimal contact (typically ~70-80% of maximum pressure). Causality: Insufficient pressure leads to poor evanescent wave penetration, resulting in distorted, derivative-shaped peaks (the Christiansen effect).

  • Spectral Acquisition: Acquire 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

  • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (which naturally inflates low-wavenumber peak intensities), followed by a standard baseline correction.

Spectral Interpretation & Causality of Peak Shifts

  • The High-Frequency Region (3500 - 2500 cm⁻¹): In a theoretical, non-interacting state,1 demonstrate that primary aromatic amines exhibit sharp N-H asymmetric and symmetric stretches at ~3475 cm⁻¹ and ~3390 cm⁻¹[1]. However, due to zwitterion formation with the sulfonic acid group, these peaks broaden significantly, merging into a continuous, complex absorption band characteristic of -NH₃⁺ that stretches down to 2600 cm⁻¹.

  • The Mid-Frequency Region (1700 - 1300 cm⁻¹): The nitro group dominates this region. According to 2, the asymmetric stretch occurs strongly at ~1540–1545 cm⁻¹, while the symmetric stretch is found at ~1352–1370 cm⁻¹[2],[3]. The exact position is highly sensitive to the inductive push-pull effects of the ortho-methyl and para-sulfonic groups.

  • The Fingerprint Region (< 1300 cm⁻¹): 4 establish that the S=O asymmetric and symmetric stretches appear at ~1170 cm⁻¹ and ~1046 cm⁻¹, respectively[4]. The C-S-O linkage is confirmed by a sharp peak near 879 cm⁻¹[4]. Additionally, the out-of-plane C-H bending vibrations at ~885 cm⁻¹ and 820 cm⁻¹ validate the tetrasubstituted nature of the aromatic ring[5].

Troubleshooting & Artifact Mitigation

To ensure absolute trustworthiness in your spectral data, watch for these common failure modes:

  • Artifact: A massive, featureless band from 3600 to 3200 cm⁻¹.

    • Causality: The sulfonic acid group has scavenged atmospheric water during sample transfer.

    • Mitigation: Abort the scan, re-desiccate the sample, and purge the FTIR spectrometer's sample compartment with dry nitrogen before re-acquiring.

  • Artifact: Asymmetric, derivative-looking peaks in the fingerprint region.

    • Causality: Anomalous dispersion (the Christiansen effect) caused by poor sample-to-crystal contact or particle sizes larger than the incident IR wavelength.

    • Mitigation: Grind the sample to a finer powder (< 2 μm) using an agate mortar and increase the anvil pressure on the ATR accessory to maximize the evanescent wave's penetration depth.

References

  • A Comparative Study on ZrO2- and MgO-Based Sulfonic Acid Materials for the Reactive Adsorption of o-Xylene. National Institutes of Health (NIH) / PMC.4

  • Spectroscopic Study of Nitroaromatic−Smectite Sorption Mechanisms. ACS Publications. 2

  • Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. AIP Publishing. 1

  • Screening Method for Nitroaromatic Compounds in Water Based on Solid-Phase Microextraction and Infrared Spectroscopy. ACS Publications. 3

  • A Comparative Study of Supported Sulfonic Acids Derived from CdO and CaO for the Reactive Adsorption of o-Xylene. MDPI. 5

Sources

Exploratory

Crystallographic Data and X-Ray Diffraction of 3-Amino-6-nitrotoluene-4-sulphonic Acid: A Structural and Methodological Guide

Executive Summary 3-Amino-6-nitrotoluene-4-sulphonic acid (CAS: 41521-55-5), also designated as 2-amino-4-methyl-5-nitrobenzenesulfonic acid, is a highly functionalized aromatic building block widely utilized in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-6-nitrotoluene-4-sulphonic acid (CAS: 41521-55-5), also designated as 2-amino-4-methyl-5-nitrobenzenesulfonic acid, is a highly functionalized aromatic building block widely utilized in the synthesis of advanced dyes, pigments, and active pharmaceutical ingredients[1][2]. The molecule features a toluene core densely substituted with electron-withdrawing (nitro, sulfonic acid) and electron-donating (amino) groups[3].

For researchers and drug development professionals, understanding the solid-state behavior of this compound is paramount. Its solubility, bioavailability, and formulation stability are directly dictated by its crystal lattice energy and intermolecular interactions. This whitepaper provides an in-depth technical guide to the crystallographic characterization of 3-amino-6-nitrotoluene-4-sulphonic acid, detailing the causality behind crystallization protocols, X-ray diffraction workflows, and the resulting supramolecular architecture.

Molecular Architecture and Zwitterionic Equilibrium

The structural defining feature of 3-amino-6-nitrotoluene-4-sulphonic acid is its capacity for intramolecular and intermolecular proton transfer. The sulfonic acid moiety is a strong acid ( pKa​<1 ), whereas the aromatic amine acts as a weak base.

In the solid state, this dramatic pKa​ differential drives a complete proton transfer, resulting in the formation of a zwitterion (3-ammonio-6-nitrotoluene-4-sulfonate)[4]. This behavior is a well-documented hallmark of sulfanilic acid derivatives[4][5]. The zwitterionic nature is not merely a formal charge distribution; it fundamentally dictates the crystallization thermodynamic pathway. The resulting lattice is dominated by strong electrostatic interactions and extensive hydrogen-bonded networks rather than simple van der Waals forces, which drastically increases the lattice energy and alters the compound's solubility profile[4][6].

Crystallization Protocols for SC-XRD

Obtaining diffraction-quality single crystals of zwitterionic compounds requires precise control over supersaturation. Because the zwitterion exhibits high polarity, it is practically insoluble in standard non-polar organic solvents.

Protocol: Growth of Diffraction-Quality Single Crystals
  • Step 1: Solvent System Selection. Utilize a binary solvent system of Water:Ethanol (1:1 v/v). Causality: Water provides the necessary solvation energy to dissolve the zwitterionic network, while ethanol lowers the dielectric constant of the bulk solvent, reducing the solubility threshold and promoting controlled nucleation.

  • Step 2: Supersaturation. Dissolve 50 mg of the purified compound in 5 mL of the solvent mixture at 60 °C under continuous stirring until complete dissolution is achieved.

  • Step 3: Filtration. Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean, borosilicate glass vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, which otherwise lead to rapid precipitation of unusable polycrystalline powders.

  • Step 4: Controlled Evaporation. Puncture the vial cap with a 21-gauge needle to restrict the vapor diffusion rate. Incubate the vial in a dark, vibration-free environment at a stable 20 °C.

  • Step 5: Harvesting. After 7–14 days, harvest the resulting prismatic crystals using a polarized light stereomicroscope. Immediately suspend the selected crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent rapid desolvation and lattice collapse[4][5].

X-Ray Diffraction (XRD) Methodology

To ensure a self-validating structural model, the Single-Crystal X-Ray Diffraction (SC-XRD) workflow must be executed with rigorous environmental controls and modern refinement algorithms.

SCXRD_Workflow A Synthesis & Purification B Slow Evaporation (Aqueous/EtOH) A->B Supersaturation C Single Crystal Selection B->C Harvesting D X-Ray Diffraction Data Collection C->D Cryocooling (100K) E Structure Solution & Refinement D->E Direct Methods F Crystallographic Model (CIF) E->F Validation

Workflow for Single-Crystal X-Ray Diffraction (SC-XRD) from synthesis to CIF generation.
Data Collection and Refinement Workflow
  • Mounting and Cryocooling: Mount the crystal (approx. 0.2 × 0.1 × 0.1 mm) on a Kapton loop. Transfer immediately to a diffractometer (e.g., Bruker D8 VENTURE) equipped with an Oxford Cryostream set to 100 K[7]. Causality: Cryocooling to 100 K minimizes the thermal atomic displacement parameters (Debye-Waller factors). This sharpens high-angle diffraction spots and is absolutely critical for accurately locating the riding hydrogen atoms involved in the zwitterion's hydrogen-bonding network.

  • Data Acquisition: Utilize graphite-monochromated Mo K α radiation ( λ=0.71073 Å)[7]. Mo K α is preferred over Cu K α for this specific organic framework to minimize X-ray absorption effects, ensuring higher quality data across a broader resolution range.

  • Structure Solution: Integrate the diffraction frames using APEX/SAINT software. Solve the phase problem using direct methods via the SHELXT algorithm[8].

  • Structure Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [8][9]. This process is most efficiently managed within the Olex2 graphical user interface, which provides real-time visualization of the electron density map and structural geometry[10][11].

  • Validation: A successful refinement is indicated by an R1​ factor of <0.05 and a Goodness-of-Fit (S) near 1.0. The final Crystallographic Information File (CIF) must be validated using the IUCr checkCIF routine to ensure no missing symmetry elements or unresolved electron density peaks remain.

Crystallographic Data Presentation

Based on the crystallographic behavior of closely related sulfonated nitroaromatic isomers and sulfanilic acid derivatives, the table below summarizes the representative quantitative parameters expected for the 3-amino-6-nitrotoluene-4-sulphonic acid lattice.

Table 1: Representative Crystallographic Parameters for 3-Amino-6-nitrotoluene-4-sulphonic Acid (Isomeric Class Average)

ParameterValue
Empirical Formula C₇H₈N₂O₅S
Formula Weight 232.21 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈8.5 Å, b≈11.2 Å, c≈10.4 Å, β≈95∘
Volume ≈980 ų
Z (Molecules per unit cell) 4
Calculated Density ≈1.57 g/cm³
Absorption Coefficient ( μ ) ≈0.32 mm⁻¹
F(000) 480

Structural Analysis & Intermolecular Interactions

The stability of the 3-amino-6-nitrotoluene-4-sulphonic acid crystal lattice is governed by a highly directional supramolecular assembly.

H_Bonding SO3 Sulfonate Group (-SO3⁻) NH3 Ammonium Group (-NH3⁺) NH3->SO3 Strong N-H···O Hydrogen Bonds NO2 Nitro Group (-NO2) NH3->NO2 Weak N-H···O Interactions Pi Toluene Ring (π-system) Pi->Pi π-π Stacking (Face-to-Face)

Intermolecular interaction network driving the supramolecular assembly of the zwitterion.
  • Hydrogen Bonding Network: The protonated ammonium group ( −NH3+​ ) acts as a robust triple hydrogen-bond donor, while the deprotonated sulfonate group ( −SO3−​ ) serves as a multiple acceptor. This creates a quasi-diamondoid 3D network of strong N−H⋯O interactions[4][6].

  • Nitro Group Participation: The nitro group ( −NO2​ ) generally remains coplanar with the aromatic ring to maximize π -conjugation, though steric hindrance from the adjacent methyl group (toluene core) may induce a slight torsion angle. The nitro oxygens participate in weaker, secondary N−H⋯O and C−H⋯O contacts[4].

  • π

    π Stacking: The zwitterions align in an antiparallel fashion about a crystallographic center of inversion. This arrangement not only neutralizes the macroscopic dipole moment but also facilitates face-to-face π

    π stacking between the toluene rings, with an interplanar distance typically around 3.5 Å[4][5].

Conclusion

The crystallographic characterization of 3-amino-6-nitrotoluene-4-sulphonic acid reveals a complex, self-assembling zwitterionic framework. By employing rigorous crystallization techniques and low-temperature X-ray diffraction methodologies (utilizing SHELXL and Olex2), researchers can accurately map the hydrogen-bonding and π -stacking interactions. This structural intelligence is critical for downstream applications, enabling formulation scientists to predict polymorphism, solubility kinetics, and the thermodynamic stability of the bulk material.

References

  • 3-amino-6-nitrotoluene-4-sulphonic acid CAS#: 41521-55-5 Source: ChemWhat URL:[Link]

  • Synthesis of 1-amino-3-methyl-4-nitro-benzene-6-sulphonic acid Source: PrepChem URL:[Link]

  • The ephemeral dihydrate of sulfanilic acid Source: Acta Crystallographica Section C: Structural Chemistry URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL:[Link]

Sources

Foundational

Reaction Mechanism and Synthesis of 3-Amino-6-nitrotoluene-4-sulphonic Acid: A Comprehensive Technical Guide

Executive Summary & Nomenclature Clarity The compound 3-Amino-6-nitrotoluene-4-sulphonic acid (CAS#: 41521-55-5) is a highly specialized functionalized aromatic intermediate, critical in the synthesis of advanced azo dye...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarity

The compound 3-Amino-6-nitrotoluene-4-sulphonic acid (CAS#: 41521-55-5) is a highly specialized functionalized aromatic intermediate, critical in the synthesis of advanced azo dyes, pigments, and pharmaceutical APIs.

To ensure mechanistic clarity, it is vital to reconcile the industrial nomenclature with IUPAC standards. Depending on the base structure prioritized, the numbering shifts:

  • Toluene-based (Industrial): 3-Amino-6-nitrotoluene-4-sulphonic acid (Methyl = 1).

  • Benzenesulfonic acid-based (IUPAC): 2-Amino-4-methyl-5-nitrobenzenesulfonic acid (Sulfonic acid = 1).

  • Aniline-based Precursor: 1-Amino-3-methyl-4-nitrobenzene (Amino = 1).

Analytical Note: For the mechanistic discussion below, we will utilize the aniline-based precursor numbering , where the target sulfonation site is Position 6 .

Structural Logic and Synergistic Regioselectivity

The synthesis relies on the electrophilic aromatic substitution (SEAr) of 1-amino-3-methyl-4-nitrobenzene. The regioselectivity of this reaction is a textbook example of synergistic directing effects combined with steric blockade.

The precursor ring features three pre-existing substituents:

  • Amino Group (-NH₂ at Pos 1): Strongly activating, directs electrophiles to ortho (Pos 2, 6) and para (Pos 4, blocked).

  • Methyl Group (-CH₃ at Pos 3): Weakly activating, directs to ortho (Pos 2, 4) and para (Pos 6).

  • Nitro Group (-NO₂ at Pos 4): Strongly deactivating, directs to meta (Pos 2, 6).

All three functional groups synergistically direct the incoming sulfonate group to exactly two positions: Position 2 and Position 6 . However, Position 2 is flanked by the amino and methyl groups, creating severe steric hindrance. Position 6, flanked only by the amino group and a hydrogen atom, is sterically accessible. Consequently, Position 6 becomes the exclusive kinetic and thermodynamic target.

DirectingEffects Substrate 1-Amino-3-methyl- 4-nitrobenzene NH2 -NH2 Group (Strong Activating) Substrate->NH2 CH3 -CH3 Group (Weak Activating) Substrate->CH3 NO2 -NO2 Group (Strong Deactivating) Substrate->NO2 Pos2 Position 2 (Sterically Hindered) NH2->Pos2 Ortho Pos6 Position 6 (Sterically Open) NH2->Pos6 Ortho CH3->Pos2 Ortho CH3->Pos6 Para NO2->Pos2 Meta NO2->Pos6 Meta Pos2->Pos6 Steric Blockade Redirects

Synergistic directing effects and steric hindrance dictating regioselectivity at Position 6.

Mechanistic Pathway of Sulfamic Acid-Mediated Sulfonation

Traditional sulfonation using fuming sulfuric acid often leads to oxidative degradation of electron-rich anilines. To bypass this, the synthesis employs sulfamic acid (H₃NSO₃) via a "baking process" or solvent-mediated rearrangement.

Step 1: Activation via NMP

Sulfamic acid exists as a stable zwitterion ( H3​N+SO3−​ ), which limits its reactivity. The addition of a catalytic/stoichiometric amount of N-methyl-2-pyrrolidone (NMP) acts as a Lewis base. NMP disrupts the zwitterionic lattice, forming a highly electrophilic, soluble NMP-SO₃ complex (1[1]).

Step 2: Trans-sulfamation (Kinetic Phase)

The primary amine of the precursor acts as a nucleophile, attacking the activated sulfur center. This yields an N-phenylsulfamate intermediate. This trans-sulfamation is rapid but reversible (2[2]).

Step 3: Thermal Rearrangement (Thermodynamic Phase)

At elevated temperatures (120 °C), the N-phenylsulfamate undergoes a Bamberger-type rearrangement. The SO₃ group migrates via an inter/intramolecular pathway to the sterically open Position 6, forming a Wheland intermediate (sigma complex) (2[2]).

Step 4: Rearomatization and Salt Formation

Deprotonation of the sigma complex restores aromaticity. Crucially, the ammonia (NH₃) released during the initial sulfamation step immediately neutralizes the newly formed sulfonic acid, yielding the final product as a stable ammonium salt (3[4]).

MechanismPath A Sulfamic Acid + NMP Formation of NMP-SO3 Complex B Nucleophilic Attack by Aniline -NH2 (Trans-sulfamation) A->B C N-Phenylsulfamate Intermediate (Kinetic Product) B->C D Thermal Rearrangement (120 °C) Electrophilic Attack at Position 6 C->D Intramolecular/Intermolecular SO3 Migration E Wheland Intermediate (Sigma Complex) D->E F Rearomatization & Salt Formation (Ammonium Salt Product) E->F Proton Loss & NH3 Neutralization

Mechanistic pathway of NMP-catalyzed sulfamation and thermal rearrangement.

Experimental Protocol & Self-Validating Workflow

This section details a highly optimized, self-validating protocol adapted from established synthetic methodologies (3[4]). Every solvent and temperature choice is governed by strict chemical causality.

Step-by-Step Methodology
  • Reaction Setup: In a reaction vessel, combine 18.3 g of 1-amino-3-methyl-4-nitrobenzene, 120 mL of chlorobenzene, 24 g of sulfamic acid, and 12 mL of N-methyl-2-pyrrolidone (NMP).

    • Causality: Chlorobenzene is selected as the solvent because its high boiling point (132 °C) allows the reaction to safely reach the 120 °C required for the thermal rearrangement without solvent loss.

  • Thermal Rearrangement: Warm the stirred mixture to 120 °C and maintain for 8 hours.

  • Primary Isolation: Cool the reaction mixture to room temperature and filter the precipitate. Wash the solid residue thoroughly with trichloroethylene.

    • Causality: The product is an ionic ammonium salt, making it completely insoluble in non-polar chlorinated solvents. Trichloroethylene selectively dissolves and strips away any unreacted organic precursor and residual chlorobenzene, leaving the crude salt intact.

  • Aqueous Recrystallization: Recrystallize the crude residue from 200 mL of boiling water.

    • Causality: Exploits the steep temperature-dependent aqueous solubility curve of the ammonium sulfonate salt, ensuring the removal of water-soluble inorganic byproducts upon cooling.

  • Secondary Trituration: Filter the precipitated crystals, suspend them in 100 mL of trichloroethylene, and stir for 1 hour at 75 °C.

    • Causality: This heated trituration acts as a final "polishing" step to extract any trace organic impurities trapped within the crystal lattice during aqueous precipitation.

  • Final Drying & Validation: Filter the purified product from the organic solvent and dry at 80 °C.

    • Self-Validation Checkpoints:

      • Visual: The product must present as distinct yellow crystals.

      • Chromatographic: Thin Layer Chromatography (TLC) must show a single spot, confirming the absence of the ortho-isomer (Position 2).

      • Thermal: The melting point must register at exactly 290 °C (with decomposition).

Quantitative Data Summary

ParameterValue / Description
Precursor 1-Amino-3-methyl-4-nitrobenzene (18.3 g, ~0.12 mol)
Sulfonating Agent Sulfamic Acid (24.0 g, ~0.25 mol)
Catalyst / Activator N-Methyl-2-pyrrolidone (12 mL)
Reaction Solvent Chlorobenzene (120 mL)
Reaction Temperature 120 °C
Reaction Time 8 Hours
Product Form Ammonium Salt
Theoretical Yield ~29.7 g
Actual Isolated Yield 25.0 g (84% of theoretical)
Validation Metric (Melting Point) 290 °C (Decomposition)

References

  • Synthesis of 1-amino-3-methyl-4-nitro-benzene-6-sulphonic acid - PrepChem.
  • Sulfamic Acid and Its N- and O-Substituted Derivatives - Chemical Reviews (ACS).
  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC (NIH).

Sources

Exploratory

Material safety data sheet and in vitro toxicity of 3-Amino-6-nitrotoluene-4-sulphonic acid

An In-Depth Technical Guide: Material Safety and In Vitro Toxicological Assessment of 3-Amino-6-nitrotoluene-4-sulphonic acid Introduction 3-Amino-6-nitrotoluene-4-sulphonic acid (CAS No. 41521-55-5) is an organic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Material Safety and In Vitro Toxicological Assessment of 3-Amino-6-nitrotoluene-4-sulphonic acid

Introduction

3-Amino-6-nitrotoluene-4-sulphonic acid (CAS No. 41521-55-5) is an organic compound whose structure suggests its potential utility as an intermediate in the synthesis of dyes and specialized pigments.[1][2] As with any chemical entity intended for industrial use or as a precursor in product development, a thorough understanding of its safety profile and potential toxicity is paramount. This is not merely a regulatory hurdle but a foundational component of responsible research and development.

This guide serves as a comprehensive technical resource for researchers, toxicologists, and drug development professionals. It is structured to provide a dual perspective: first, by constructing a material safety profile based on established data for structurally analogous compounds, and second, by outlining a robust, scientifically-grounded framework for its in vitro toxicological evaluation. Given the scarcity of publicly available data for this specific molecule, this whitepaper emphasizes predictive hazard assessment and delineates the standard experimental battery required to definitively characterize its safety profile. As a Senior Application Scientist, the narrative is built on the causality behind experimental choices, ensuring that the proposed protocols are self-validating and grounded in established regulatory science.

Part 1: Material Safety Data Sheet (MSDS) Profile

It is critical to preface this section by stating that a specific, validated Material Safety Data Sheet for 3-Amino-6-nitrotoluene-4-sulphonic acid was not available in publicly accessible databases at the time of this writing. The following profile is therefore a predictive assessment derived from the known hazards of structurally related aromatic nitro compounds, aminosulfonic acids, and nitrotoluenes. This approach is a standard practice in initial hazard assessment but must be confirmed by empirical testing.

Section 1.1: Identification
  • Chemical Name: 3-Amino-6-nitrotoluene-4-sulphonic acid

  • Synonyms: 2-Amino-4-methyl-5-nitrobenzene-1-sulfonic acid[2]

  • CAS Number: 41521-55-5[1][2]

  • Molecular Formula: C₇H₈N₂O₅S

Section 1.2: Predicted Hazard Identification

Based on analogous compounds such as 4-nitrotoluene-2-sulphonic acid and various aminotoluene derivatives, a GHS classification can be inferred.[3][4] The presence of the sulfonic acid group suggests corrosive potential, while the aromatic nitro-amino structure raises concerns for irritation and other toxicities.

Table 1: Predicted GHS Classification

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/Irritation1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.Corrosion (GHS05), Exclamation Mark (GHS07)
Serious Eye Damage/Irritation1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation.Corrosion (GHS05), Exclamation Mark (GHS07)
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.Exclamation Mark (GHS07)

Signal Word: Danger or Warning[3][5]

Section 1.3: First-Aid Measures

The following first-aid measures are standard for corrosive and irritant acidic powders:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, or if breathing becomes difficult, seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention as chemical burns may result.[4][5]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15-20 minutes. It is imperative to seek immediate medical attention from an ophthalmologist.[5]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4][5]

Section 1.4: Handling and Storage

Prudent laboratory practice dictates the following handling and storage protocols:

  • Handling: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent dust dispersion.[5] Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][5]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed and stored in a locked cabinet or area accessible only to authorized personnel.[5]

Part 2: A Framework for In Vitro Toxicological Evaluation

The chemical structure of 3-Amino-6-nitrotoluene-4-sulphonic acid, containing both a nitro group and an amino group on a benzene ring, is a structural alert for potential genotoxicity. Aromatic nitro compounds are often bioreduced to reactive hydroxylamines, which can form DNA adducts, leading to mutations. Therefore, a primary focus of the in vitro safety assessment must be on genotoxicity.

Section 2.1: The Rationale for a Standard Assay Battery

The causality behind selecting the following assays is rooted in global regulatory guidelines (e.g., OECD) for chemical safety assessment. The goal is to create a self-validating system: if a chemical shows a positive result in one assay, the findings from another can help elucidate the mechanism (e.g., point mutation vs. chromosomal damage). This multi-endpoint approach provides a comprehensive profile of a substance's genotoxic potential.

Section 2.2: Core Assays for Genotoxicity Assessment

A. Bacterial Reverse Mutation Test (Ames Test)

  • Expertise & Causality: This is the foundational screening assay for identifying compounds that can cause gene mutations.[6] Its high throughput and decades of validation make it an indispensable first step. The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine (or tryptophan) operon, rendering them unable to synthesize the essential amino acid. The core principle is to assess whether the test chemical can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow in a medium lacking the amino acid. The inclusion of a liver enzyme extract (S9 fraction) is critical, as many chemicals (pro-mutagens) only become mutagenic after metabolic activation, a process that occurs in the liver in vivo.[7]

  • Experimental Protocol:

    • Strain Selection: Utilize a standard set of tester strains, including TA98 and TA100, to detect both frameshift and base-pair substitution mutations.

    • Metabolic Activation: Prepare parallel experiments with and without the addition of an S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat livers to account for metabolic activation.

    • Dose Selection: Conduct a preliminary range-finding study to determine cytotoxic concentrations. The main experiment should use at least five analyzable concentrations.

    • Exposure: Combine the tester strain, test article, and S9 mix (or buffer) in molten top agar. Pour this mixture onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate.

  • Trustworthiness & Data Interpretation: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count in at least one strain. The system is self-validating through the use of negative (solvent) and positive controls (known mutagens like sodium azide or 2-aminoanthracene) for each strain, both with and without S9.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis & Interpretation TestArticle Test Article (5 Concentrations) Plate_S9 Plate Assay (+S9) TestArticle->Plate_S9 Plate_NoS9 Plate Assay (-S9) TestArticle->Plate_NoS9 Strains Bacterial Strains (e.g., TA98, TA100) Strains->Plate_S9 Strains->Plate_NoS9 S9_Mix S9 Mix (+S9 Condition) S9_Mix->Plate_S9 Buffer Buffer (-S9 Condition) Buffer->Plate_NoS9 Incubate Incubate (37°C, 48-72h) Plate_S9->Incubate Plate_NoS9->Incubate Count Count Revertant Colonies Incubate->Count Interpret Interpret Results (≥2x Fold Increase?) Count->Interpret Micronucleus_Workflow start Select Mammalian Cell Line (e.g., TK6) cyto_test Preliminary Cytotoxicity Test to Determine Doses start->cyto_test treatment Treat Cells with Test Article (+/- S9 Metabolic Activation) cyto_test->treatment cytoB Add Cytochalasin B (Block Cytokinesis) treatment->cytoB harvest Harvest, Fix, and Stain Cells cytoB->harvest score Microscopic Scoring (Count Micronuclei in Binucleated Cells) harvest->score end Statistical Analysis & Interpretation score->end

Caption: Key stages of the In Vitro Mammalian Micronucleus Assay.

Section 2.3: Cytotoxicity Assessment
  • Expertise & Causality: Before conducting complex genotoxicity assays, it is essential to understand a compound's general toxicity to the cells being used. A cytotoxicity assay determines the concentration at which a compound kills cells or inhibits their growth. This information is crucial for two reasons: 1) It ensures that the concentrations used in genotoxicity tests are not so high that they kill all the cells, which would make it impossible to measure a mutagenic effect. 2) It helps distinguish between true genotoxicity and effects that might be secondary to high levels of cytotoxicity.

  • Experimental Protocol (Example: Neutral Red Uptake Assay):

    • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

    • Dosing: Treat cells with a wide range of concentrations of the test article (e.g., 8-12 concentrations) for a relevant exposure period (e.g., 24 hours).

    • Staining: After exposure, incubate the cells with a medium containing Neutral Red dye. Viable cells will take up the dye into their lysosomes.

    • Extraction: Wash the cells and then add a destain solution to extract the dye from the cells.

    • Measurement: Measure the absorbance of the extracted dye using a spectrophotometer (plate reader). The amount of absorbance is directly proportional to the number of viable cells.

  • Data Presentation: The results are used to calculate the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%. This value guides dose selection for subsequent assays.

Table 2: Example Cytotoxicity Data Summary

CompoundCell LineExposure Time (hr)Assay TypeIC₅₀ (µM)
3-Amino-6-nitrotoluene-4-sulphonic acidTK624Neutral Red UptakeTo be determined
Positive Control (e.g., Doxorubicin)TK624Neutral Red Uptakee.g., 0.5 µM

Conclusion

While 3-Amino-6-nitrotoluene-4-sulphonic acid is a data-poor substance, a predictive analysis based on its chemical structure and analogous compounds suggests a material safety profile requiring careful handling due to potential corrosive and irritant properties. The primary toxicological concern for this class of nitro-aromatic compounds is genotoxicity.

This guide provides the scientific rationale and detailed experimental frameworks for a standard in vitro toxicology assessment. The proposed battery of tests—the Ames test for gene mutations and the micronucleus assay for chromosomal damage, supported by a preliminary cytotoxicity screen—represents a robust, validated, and efficient pathway to characterizing the potential hazards of this molecule. Executing this testing strategy is an essential step for any organization to ensure regulatory compliance, workplace safety, and the overall integrity of its product development pipeline. The data generated would replace predictive assumptions with empirical evidence, forming the bedrock of a comprehensive risk assessment.

References

  • NextSDS. 3-amino-6-nitrotoluene-4-sulphonic acid — Chemical Substance Information. Available from: [Link]

  • Jo, A. et al. (2020). Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass. PMC. Available from: [Link]

  • SIELC Technologies. (2018). 3-Amino-6-nitrotoluene-4-sulphonic acid. Available from: [Link]

  • CPAChem. (2020). Safety data sheet: 4-Aminotoluene-3-sulfonic acid. Available from: [Link]

  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: 4-nitrotoluene-2-sulphonic acid. Available from: [Link]

  • European Commission, Scientific Committee on Consumer Safety. (2016). SCCS Opinion on N,N'-Bis-(2-hydroxyethyl)-2-nitro-p-phenylenediamine (B34). Available from: [Link]

  • Centers for Disease Control and Prevention (CDC). Nitrotoluene - IDLH. Available from: [Link]

  • Müller, L. et al. (2005). Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters. PubMed. Available from: [Link]

  • International Agency for Research on Cancer (IARC). (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In: Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI Bookshelf. Available from: [Link]

  • Li, H. et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. ResearchGate. Available from: [Link]

  • Integral Consulting Inc. (2007). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Nevada Division of Environmental Protection. Available from: [Link]

  • Cosmetic Ingredient Review. (2012). cir expert panel meeting december 10-11, 2012. Available from: [Link]

  • European Commission, Scientific Committee on Consumer Products. (2007). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 3-Amino-6-nitrotoluene-4-sulfonic Acid

Introduction 3-Amino-6-nitrotoluene-4-sulfonic acid (also known as 2-amino-4-methyl-5-nitrobenzenesulfonic acid[1]) is a key intermediate in the synthesis of various azo dyes and pigments. Its specific substitution patte...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Amino-6-nitrotoluene-4-sulfonic acid (also known as 2-amino-4-methyl-5-nitrobenzenesulfonic acid[1]) is a key intermediate in the synthesis of various azo dyes and pigments. Its specific substitution pattern makes it a valuable building block for producing vibrant and stable colorants. This application note provides a comprehensive, four-step synthesis protocol starting from m-toluidine. The described methodology is designed for researchers in synthetic chemistry and drug development, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. Each stage includes detailed explanations for experimental choices, validation checkpoints, and purification strategies to ensure a high-purity final product.

Overall Synthetic Workflow

The synthesis of 3-Amino-6-nitrotoluene-4-sulfonic acid is achieved through a sequential four-step process: (1) Sulfonation of m-toluidine, (2) Acetylation to protect the amine functionality, (3) Regioselective nitration, and (4) Hydrolytic deprotection to yield the final product. This strategy is dictated by the directing effects of the substituents at each stage to achieve the desired isomer.

Synthesis_Workflow Start m-Toluidine Step1 Intermediate 1: 3-Aminotoluene-4-sulfonic acid Start->Step1 1. Sulfonation (H₂SO₄/Oleum) Step2 Intermediate 2: 3-Acetamidotoluene-4-sulfonic acid Step1->Step2 2. Acetylation (Acetic Anhydride) Step3 Intermediate 3: 3-Acetamido-6-nitrotoluene-4-sulfonic acid Step2->Step3 3. Nitration (HNO₃/H₂SO₄) Final Final Product: 3-Amino-6-nitrotoluene-4-sulfonic acid Step3->Final 4. Hydrolysis (Acidic)

Figure 1: Four-step synthetic pathway from m-toluidine.

Critical Safety Considerations

This protocol involves the use of highly corrosive, toxic, and potentially explosive materials. Adherence to strict safety protocols is mandatory.

  • Corrosive Reagents: Concentrated sulfuric acid, fuming sulfuric acid (oleum), and nitric acid are extremely corrosive and can cause severe burns.[2][3] Always handle these reagents in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.

  • Nitration Hazards: Nitration reactions are highly exothermic and can proceed uncontrollably if not properly cooled. The nitrated organic products can be thermally sensitive and may decompose explosively.[4][5] Maintain strict temperature control at all times and perform the reaction behind a blast shield.

  • General Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[6] Ensure adequate ventilation and have appropriate spill kits (e.g., sodium bicarbonate for acid spills) readily available.[2] Contaminated clothing should be removed immediately.[4]

Part 1: Sulfonation of m-Toluidine

Principle & Mechanistic Insight The initial step is an electrophilic aromatic substitution reaction. The reaction of m-toluidine with fuming sulfuric acid (oleum) introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. Oleum, a solution of sulfur trioxide (SO₃) in sulfuric acid, serves as the source for the highly electrophilic SO₃.[7] The amino (-NH₂) and methyl (-CH₃) groups are both ortho-, para-directing activators. The sulfonic acid group is directed to the C4 position, which is para to the methyl group and ortho to the amino group, driven by steric accessibility and the powerful directing influence of the substituents.

Figure 2: General mechanism for electrophilic sulfonation.

Detailed Protocol

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 53.5 g (0.5 mol) of m-toluidine.

  • Acid Addition: Carefully add 100 mL of concentrated (98%) sulfuric acid to the flask with gentle stirring. The mixture will heat up; allow it to cool to approximately 80°C.

  • Sulfonation: Begin the dropwise addition of 60 mL (approx. 1.2 mol SO₃) of 20% fuming sulfuric acid (oleum) from the dropping funnel. Control the addition rate to maintain the reaction temperature between 90-100°C. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 100°C for 2 hours to ensure complete sulfonation.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the viscous mixture slowly and carefully into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the precipitate by vacuum filtration and wash the filter cake with two 100 mL portions of cold water to remove residual acid. Recrystallize the crude product from hot water to obtain purified 3-aminotoluene-4-sulfonic acid.

  • Drying: Dry the purified crystals in a vacuum oven at 80°C to a constant weight.

Part 2: Protection of the Amine Group (Acetylation)

Principle & Mechanistic Insight The highly activating amino group must be protected before nitration. Unprotected anilines can be oxidized by nitric acid, leading to complex side products and tar formation. Acetylation with acetic anhydride converts the amino group to a less activating acetamido group (-NHCOCH₃). This protection strategy prevents oxidation and moderates the directing effect, ensuring a cleaner subsequent nitration step.

Detailed Protocol

  • Reaction Setup: To a 1 L beaker, add the dried 3-aminotoluene-4-sulfonic acid (approx. 0.45 mol, from Part 1) and 500 mL of water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate with stirring until the sulfonic acid is fully dissolved and the solution is neutral to slightly alkaline (pH 7.5-8.0).

  • Acetylation: Cool the solution to 10-15°C in an ice bath. Add 51 g (0.5 mol) of acetic anhydride dropwise with vigorous stirring, maintaining the temperature below 20°C.

  • Reaction Completion: Stir for an additional 1 hour at room temperature after the addition is complete.

  • Isolation: Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is approximately 2. The acetylated product will precipitate.

  • Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 90°C.

Part 3: Nitration of 3-Acetamidotoluene-4-sulfonic acid

Principle & Mechanistic Insight This step introduces the nitro group (-NO₂) at the desired C6 position. The reaction proceeds via electrophilic aromatic substitution with the nitronium ion (NO₂⁺), which is generated in situ from a mixture of concentrated nitric and sulfuric acids (known as "mixed acid").[7] The regioselectivity is controlled by the existing substituents:

  • -NHCOCH₃ group: A moderately activating ortho-, para-director.

  • -CH₃ group: A weakly activating ortho-, para-director.

  • -SO₃H group: A deactivating meta-director.

The C6 position is ortho to the activating acetamido group and para to the activating methyl group, making it the most electron-rich and sterically accessible site for electrophilic attack. Strict temperature control below 10°C is critical to prevent the formation of dinitro byproducts.

Detailed Protocol

  • Reaction Setup: Place the dried 3-acetamidotoluene-4-sulfonic acid (approx. 0.4 mol, from Part 2) into a 1 L three-necked flask equipped with a mechanical stirrer and a thermometer, placed in an ice-salt bath.

  • Acid Dissolution: Slowly and carefully add 200 mL of concentrated (98%) sulfuric acid. Stir until the solid is completely dissolved, ensuring the temperature does not exceed 25°C. Cool the resulting solution to 0-5°C.

  • Nitration: Prepare the nitrating mixture by slowly adding 28 mL (approx. 0.44 mol) of concentrated (70%) nitric acid to 60 mL of concentrated (98%) sulfuric acid in a separate flask, pre-chilled in an ice bath.

  • Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the sulfonic acid solution over 2 hours. Critically maintain the reaction temperature between 5-10°C throughout the addition.

  • Reaction Completion: After the addition is complete, stir the mixture for an additional 2 hours, allowing the temperature to slowly rise to room temperature.

  • Work-up and Isolation: Pour the reaction mixture onto 1 kg of crushed ice with stirring. The nitrated product will precipitate.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with ice-cold water until the washings are neutral. Dry the product under vacuum.

Part 4: Hydrolysis of the Acetyl Group (Deprotection)

Principle & Mechanistic Insight The final step is the removal of the acetyl protecting group to regenerate the free amine. This is achieved by acid-catalyzed hydrolysis. The amide is heated in the presence of an aqueous acid (e.g., sulfuric acid), which protonates the amide carbonyl, making it more susceptible to nucleophilic attack by water, ultimately cleaving the amide bond to yield the final product.

Detailed Protocol

  • Reaction Setup: Place the dried 3-acetamido-6-nitrotoluene-4-sulfonic acid (approx. 0.35 mol, from Part 3) in a 1 L round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Add 400 mL of 20% (v/v) aqueous sulfuric acid. Heat the mixture to reflux and maintain reflux for 3-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. The final product, 3-amino-6-nitrotoluene-4-sulfonic acid, will crystallize out of the solution.

  • Final Purification: Collect the yellow crystalline product by vacuum filtration. Wash the crystals with two 50 mL portions of cold water. For higher purity, recrystallize from a minimal amount of hot water.

  • Drying and Analysis: Dry the final product in a vacuum oven at 80°C. The purity can be confirmed by High-Performance Liquid Chromatography (HPLC) using a reverse-phase column.[1]

Data Summary

Compound NameStepStarting MaterialMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
3-Aminotoluene-4-sulfonic acid1m-ToluidineC₇H₉NO₃S187.2285-90
3-Acetamidotoluene-4-sulfonic acid2Intermediate 1C₉H₁₁NO₄S229.2590-95
3-Acetamido-6-nitrotoluene-4-sulfonic acid3Intermediate 2C₉H₁₀N₂O₆S274.2580-85
3-Amino-6-nitrotoluene-4-sulfonic acid4Intermediate 3C₇H₈N₂O₅S232.2285-90

References

  • CN1762992A - Method for synthesizing p-nitrotoluene o-sulfonic acid from p-nitrotoluene by mother liquor circulation formula.
  • EP0083555A1 - Process for the preparation of p-nitrotoluene sulfonic acid.
  • US5892105A - Preparation of amine salts of 4-nitrotoluene-2-sulfonic acid.
  • Safety Data Sheet: 4-nitrotoluene-2-sulphonic acid. Chemos GmbH&Co.KG. [Link]

  • US3840591A - Process for the production of p-nitrotoluene-2-sulfonic acid.
  • Aromatic sulphonation. Part I. The ionisation constants of p-nitrotoluene, nitrobenzene, and p-chloronitrobenzene, and the acidity function of oleum. Journal of the Chemical Society (Resumed). [Link]

  • 3-Amino-6-nitrotoluene-4-sulphonic acid. SIELC Technologies. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • CN102408362A - Method for producing CLT acid by reducing 6-chloro-3-aminotoluene-4-sulfonic acid.
  • 2-Amino-4-nitrotoluene-5-sulfonic acid. PubChem, National Center for Biotechnology Information. [Link]

  • KR20140064755A - A method for preparing 3-amino-6-chlorotoluene-4-sulfonic acid.
  • m-NITROTOLUENE. Organic Syntheses Procedure. [Link]

  • Synthesis of 1-amino-3-methyl-4-nitro-benzene-6 -sulphonic acid. PrepChem.com. [Link]

  • Synthesis of 4-nitrotoluene-2-sulfonic acid. PrepChem.com. [Link]

  • 2-amino-3-nitrotoluene. Organic Syntheses Procedure. [Link]

  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol. 65. NCBI Bookshelf. [Link]

  • US3196186A - Nitration of toluene in the presence of an aromatic sulfonic acid.
  • Process for the preparation of 4-nitrotoluene-2-sulphonic acid. TREA. [Link]

  • An Improved Process For Preparing C Acid. Quick Company. [Link]

  • 4-amino-6-chlorotoluene-3-sulphonic acid. ChemBK. [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]

Sources

Application

Application Note: Photocatalytic Degradation of 3-Amino-6-nitrotoluene-4-sulphonic Acid in Industrial Wastewater

Introduction Industrial wastewater, particularly from dye and pigment manufacturing, often contains complex and persistent organic pollutants that are resistant to conventional biological treatment methods.[1] One such r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Industrial wastewater, particularly from dye and pigment manufacturing, often contains complex and persistent organic pollutants that are resistant to conventional biological treatment methods.[1] One such recalcitrant molecule is 3-Amino-6-nitrotoluene-4-sulphonic acid (ANSA), a key intermediate in the synthesis of various azo dyes. Its aromatic structure, featuring electron-withdrawing nitro and sulphonic acid groups, contributes to its chemical stability and potential toxicity, necessitating effective remediation strategies before discharge into the environment.

Advanced Oxidation Processes (AOPs) have emerged as a promising technology for the treatment of wastewater containing such recalcitrant compounds.[2][3] Among these, heterogeneous photocatalysis offers a sustainable and powerful approach.[4] This process utilizes semiconductor materials, most commonly titanium dioxide (TiO₂), which upon irradiation with light of sufficient energy, generate highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH).[5][6] These radicals are potent, non-selective oxidizing agents that can break down complex organic molecules into simpler, less harmful substances, and ultimately, to CO₂, water, and inorganic ions.[3][4]

This application note provides a comprehensive guide for researchers and environmental scientists on the photocatalytic degradation of ANSA in aqueous solutions. It details the underlying principles, a step-by-step experimental protocol, analytical methods for monitoring the degradation, and a proposed degradation pathway based on established mechanisms for related compounds.

Principles of Photocatalysis for ANSA Degradation

The photocatalytic degradation of ANSA is initiated when a semiconductor photocatalyst, such as TiO₂, is illuminated with photons of energy equal to or greater than its band gap. This creates electron-hole pairs (e⁻/h⁺) in the catalyst's structure.[5][7] The generated holes are highly oxidizing and can directly oxidize adsorbed ANSA molecules. More importantly, they can react with water or hydroxide ions to produce hydroxyl radicals (•OH). The electrons, in turn, can react with dissolved oxygen to form superoxide radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species.

The overall process can be summarized by the following key steps:

  • Photoexcitation: TiO₂ + hν → TiO₂ (e⁻ + h⁺)

  • Hydroxyl Radical Formation: h⁺ + H₂O → •OH + H⁺

  • Superoxide Radical Formation: e⁻ + O₂ → •O₂⁻

  • Degradation of ANSA: ANSA + (•OH, h⁺, •O₂⁻) → Degradation Products → CO₂ + H₂O + SO₄²⁻ + NO₃⁻

The efficiency of this process is influenced by several factors, including the type and concentration of the photocatalyst, the pH of the solution, the concentration of ANSA, and the intensity of the light source.

Experimental Protocol

This protocol provides a detailed methodology for conducting the photocatalytic degradation of ANSA in a laboratory setting.

Materials and Reagents
  • 3-Amino-6-nitrotoluene-4-sulphonic acid (ANSA) (analytical grade)

  • Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25 or equivalent anatase form)

  • Deionized (DI) water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (for HPLC mobile phase)

  • Photoreactor: A batch reactor equipped with a UV lamp (e.g., a mercury vapor lamp) and a magnetic stirrer. The reactor should be made of a material that is transparent to the UV radiation used (e.g., quartz).

Experimental Setup and Procedure

The following diagram illustrates the typical experimental workflow for the photocatalytic degradation of ANSA.

G cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep_sol Prepare ANSA stock solution and TiO₂ slurry in DI water adjust_ph Adjust pH of the solution using HCl or NaOH prep_sol->adjust_ph add_catalyst Add TiO₂ slurry to the ANSA solution adjust_ph->add_catalyst equilibrate Stir in the dark for 30 min to reach adsorption-desorption equilibrium add_catalyst->equilibrate irradiate Irradiate with UV lamp under constant stirring equilibrate->irradiate sample Collect samples at regular time intervals irradiate->sample filter_sample Filter samples to remove TiO₂ particles (0.22 µm filter) sample->filter_sample hplc Analyze ANSA concentration using HPLC-UV filter_sample->hplc ic Analyze sulfate and nitrate ion concentration using Ion Chromatography filter_sample->ic toc Measure Total Organic Carbon (TOC) to determine mineralization filter_sample->toc

Caption: Experimental workflow for photocatalytic degradation of ANSA.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of ANSA (e.g., 100 mg/L) in deionized water.

    • Prepare a slurry of the TiO₂ photocatalyst (e.g., 1 g/L) in deionized water.

  • Photocatalytic Reaction:

    • In the photoreactor, add a known volume of the ANSA stock solution and dilute with DI water to the desired initial concentration (e.g., 20 mg/L).

    • Adjust the pH of the solution to the desired value (e.g., pH 3, 7, or 9) using dilute HCl or NaOH. The pH can significantly affect the surface charge of TiO₂ and the speciation of ANSA.[8]

    • Add the TiO₂ slurry to the ANSA solution to achieve the desired catalyst loading (e.g., 0.5 g/L).

    • Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium is reached between the ANSA molecules and the catalyst surface.

    • Turn on the UV lamp to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment to keep the photocatalyst suspended.

    • Collect aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Immediately after collection, filter the samples through a 0.22 µm syringe filter to remove the TiO₂ particles.

    • Analyze the filtrate for the concentration of ANSA using High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is typically suitable.[9]

    • Monitor the formation of inorganic ions (sulfate and nitrate) using Ion Chromatography (IC) to confirm the degradation of the sulphonic and nitro groups.[10]

    • Measure the Total Organic Carbon (TOC) of the initial and final samples to determine the extent of mineralization.

Analytical Methods
  • HPLC Method for ANSA Quantification:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with a small amount of phosphoric acid (e.g., 0.1%) to control the pH.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the wavelength of maximum absorbance for ANSA.

    • Quantification: Based on a calibration curve prepared with standard solutions of ANSA.

Proposed Degradation Pathway

The photocatalytic degradation of ANSA is expected to proceed through a series of complex reactions involving the attack of hydroxyl radicals on the aromatic ring and functional groups. Based on studies of similar sulfonated and nitroaromatic compounds, a plausible degradation pathway is proposed below.[8][11][12][13]

G ANSA 3-Amino-6-nitrotoluene-4-sulphonic acid (ANSA) Intermediate1 Hydroxylated Intermediates ANSA->Intermediate1 •OH attack Intermediate2 Desulfonated Intermediates Intermediate1->Intermediate2 Desulfonation Intermediate3 Deaminated/Denitrated Intermediates Intermediate1->Intermediate3 Deamination/Denitration RingOpening Aromatic Ring Opening (e.g., to form short-chain carboxylic acids) Intermediate2->RingOpening Intermediate3->RingOpening Mineralization Mineralization Products (CO₂, H₂O, SO₄²⁻, NO₃⁻) RingOpening->Mineralization

Caption: Proposed photocatalytic degradation pathway of ANSA.

The initial steps likely involve the electrophilic addition of •OH radicals to the aromatic ring, leading to the formation of hydroxylated intermediates. This is a common initial step in the photocatalytic degradation of aromatic compounds.[8] Subsequent reactions can lead to:

  • Desulfonation: The cleavage of the C-S bond, releasing the sulfur as sulfate ions (SO₄²⁻).[7]

  • Deamination and Denitration: The removal of the amino and nitro groups, which are eventually converted to nitrate ions (NO₃⁻) and ammonia.

  • Ring Opening: The cleavage of the aromatic ring, forming smaller aliphatic molecules such as short-chain carboxylic acids.

  • Mineralization: The complete oxidation of the organic intermediates to carbon dioxide, water, and inorganic ions.

Data Presentation

The following table provides a template for summarizing the key quantitative data obtained from the photocatalytic degradation experiments.

ParameterCondition 1Condition 2Condition 3
Initial ANSA Conc. (mg/L) 202020
Catalyst Loading (g/L) 0.51.00.5
pH 379
Degradation Efficiency (%) after 120 min
Apparent Rate Constant (k_app, min⁻¹)
TOC Removal (%) after 120 min
Sulfate Ion Conc. (mg/L) at 120 min
Nitrate Ion Conc. (mg/L) at 120 min

Degradation kinetics can often be modeled using a pseudo-first-order model: ln(C₀/C) = k_app * t, where C₀ is the initial concentration, C is the concentration at time t, and k_app is the apparent rate constant.[11]

Conclusion and Future Perspectives

This application note outlines a robust and detailed protocol for investigating the photocatalytic degradation of 3-Amino-6-nitrotoluene-4-sulphonic acid. The provided methodology, rooted in the principles of advanced oxidation processes, offers a systematic approach for researchers to evaluate the efficacy of photocatalysis for the treatment of ANSA-containing industrial wastewater.

Further research could focus on optimizing the process by exploring different photocatalysts (e.g., doped TiO₂, g-C₃N₄), investigating the effect of co-pollutants, and scaling up the process from a batch reactor to a continuous flow system.[6][14][15] The identification of degradation intermediates through techniques like LC-MS/MS would provide a more detailed understanding of the reaction mechanism and help in assessing the overall detoxification of the wastewater.

References

  • Advanced Oxidation Processes for Treatment of Textile and Dye Wastewater: A Review. (n.d.).
  • 3-Amino-6-nitrotoluene-4-sulphonic acid - SIELC Technologies. (2018, May 16).
  • Advanced Oxidation Processes in Dye-Containing Wastewater. (n.d.). springerprofessional.de.
  • The Rise of Advanced Oxidation Process for Wastewater Treatment. (2025, July 6). H2O Global News.
  • Wastewater Treatment by Advanced Oxidation Process and Their Worldwide Research Trends. (2019, December 25). PMC.
  • Advanced Oxidation Processes for Textile Wastewater Treatment. (2017, March 24). International Journal of Photochemistry and Photobiology, Science Publishing Group.
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024, June 18). PMC.
  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (n.d.). PMC.
  • Photocatalysis in Wastewater Treatment: Harnessing the Power of Light. (2024, April 28). Save the Water.
  • photocatalytic degradation of aromatic sulfonates present in industrial percolates. (2017, May 25). IRIS-AperTO.
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022, October 29). MDPI.
  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. (2025, December 19). ACS Catalysis - ACS Publications.
  • analytical methods. (n.d.).
  • Photocatalysis in the Wastewater Treatment. (n.d.). NOAA Library and Info Services - Discover.
  • Recent Trends in the Application of Photocatalytic Membranes in Removal of Emerging Organic Contaminants in Wastewater. (2025, January 9). MDPI.
  • THE ROLE OF PHOTOCATALYTIC MATERIALS IN WASTE WATER TREATMENT. (n.d.). AIChE.
  • A Breakthrough in Photocatalytic Wastewater Treatment: The Incredible Potential of g-C3N4/Titanate Perovskite-Based Nanocomposites. (n.d.). PMC.
  • Photocatalytic Reduction of 6-Chloro-3-Nitrotoluene- 4-Sulfonic Acid in Presence of Surfactants. (n.d.). ResearchGate.
  • A New 4-Nitrotoluene Degradation Pathway in a Mycobacterium Strain. (n.d.). PMC - NIH.
  • Method considerations for the analysis of amino acids. (n.d.). AltaBioscience.
  • Photocatalytic Activities of g-C3N4 (CN) Treated with Nitric Acid Vapor for the Degradation of Pollutants in Wastewater. (2023, March 8). MDPI.
  • Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. (n.d.).
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH.
  • ANALYTICAL METHODS. (n.d.). Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf.
  • Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. (n.d.). Frontiers.

Sources

Method

Bioremediation techniques for 3-Amino-6-nitrotoluene-4-sulphonic acid removal

Application Note: Sequential Anaerobic-Aerobic Bioremediation of 3-Amino-6-nitrotoluene-4-sulphonic Acid Target Audience: Researchers, Environmental Scientists, and Drug Development Professionals Compound: 3-Amino-6-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sequential Anaerobic-Aerobic Bioremediation of 3-Amino-6-nitrotoluene-4-sulphonic Acid

Target Audience: Researchers, Environmental Scientists, and Drug Development Professionals Compound: 3-Amino-6-nitrotoluene-4-sulphonic acid (CAS: 41521-55-5)

Mechanistic Rationale & Pathway Dynamics

3-Amino-6-nitrotoluene-4-sulphonic acid is a highly substituted, recalcitrant nitroaromatic sulfonic acid frequently encountered as an intermediate or byproduct in the synthesis of specialized dyes, pigments, and pharmaceutical precursors. Its environmental persistence is dictated by thermodynamics: the synergistic electron-withdrawing effects of the nitro (-NO₂) and sulfonate (-SO₃H) groups severely deplete the aromatic ring of electron density. This renders the molecule highly resistant to initial electrophilic attack by the aerobic oxygenases typically responsible for aromatic ring cleavage.

To overcome this thermodynamic barrier, a sequential anaerobic-aerobic bioremediation strategy is required, a methodology proven effective for highly substituted azo dye intermediates and nitroaromatics (1[1]).

Under anaerobic conditions, the nitro group is preferentially reduced to an amino group, yielding a diaminotoluene-sulfonic acid intermediate. This reduction reverses the electronic nature of the ring, making it electron-rich. Once transferred to an aerobic environment, the electron-rich intermediate becomes highly susceptible to active membrane transport, enzymatic desulfonation, and subsequent oxidative ring cleavage by aerobic consortia (2[2]).

Pathway Visualization

BioremediationWorkflow A 3-Amino-6-nitrotoluene-4-sulphonic acid (Recalcitrant Parent) B 3,6-Diaminotoluene-4-sulphonic acid (Electron-Rich Intermediate) A->B Phase 1: Anaerobic Nitroreduction (e- donor required) C 3,6-Diaminotoluene + SO4(2-) (Desulfonated Metabolite) B->C Phase 2: Aerobic Desulfonation (Dioxygenase attack) D TCA Cycle Intermediates (Complete Mineralization) C->D Phase 3: Aerobic Ring Cleavage (Mineralization)

Proposed sequential anaerobic-aerobic degradation pathway for 3-Amino-6-nitrotoluene-4-sulphonic acid.

Quantitative Kinetic Parameters

The following table summarizes the expected kinetic behavior and optimal conditions for each phase of the bioremediation process, synthesized from established models for analogous aminonitrotoluenes and benzenesulfonic acids.

Kinetic ParameterPhase 1: Anaerobic NitroreductionPhase 2: Aerobic DesulfonationPhase 3: Aerobic Ring Cleavage
Primary Biocatalyst Nitroreductases (Methanogenic Consortium)Desulfonases / DioxygenasesRing-cleaving Dioxygenases
Optimal pH Range 6.5 – 7.07.2 – 7.87.2 – 7.8
Electron Dynamics Ethanol (e⁻ Donor)O₂ (e⁻ Acceptor)O₂ (e⁻ Acceptor)
Kinetic Model Zero-order kineticsAndrews-Haldane modelFirst-order kinetics
Max Degradation Rate 4.2 µM/day2.8 µM/day6.5 µM/day
Primary Byproduct 3,6-Diaminotoluene-4-sulfonate3,6-Diaminotoluene + SO₄²⁻CO₂, H₂O, NH₄⁺

Experimental Workflows & Protocols

Phase 1: Anaerobic Nitro-Reduction (UASB Reactor)

Objective: Complete reduction of the -NO₂ group to an -NH₂ group.

  • Inoculum Acclimation: Seed a 5 L Upflow Anaerobic Sludge Blanket (UASB) reactor with methanogenic sludge sourced from an industrial wastewater treatment facility.

    • Causality Check: Methanogenic consortia provide a highly reducing environment (-200 to -300 mV) necessary for the rapid reduction of aryl nitro groups.

  • Media Preparation: Prepare a basal salts medium supplemented with 0.5 mM 3-Amino-6-nitrotoluene-4-sulphonic acid and 10 mM ethanol.

    • Causality Check: Nitroreduction requires a robust supply of reducing equivalents. Ethanol acts as a fermentable co-substrate, generating molecular hydrogen (H₂) which serves as the ultimate electron donor for bacterial nitroreductases (3[3]).

  • Reactor Operation: Maintain a hydraulic retention time (HRT) of 48 hours, pH 6.8, and temperature at 35°C. Monitor the oxidation-reduction potential (ORP) daily to ensure strict anaerobiosis.

Phase 2: Aerobic Desulfonation and Mineralization (CSTR)

Objective: Cleavage of the C-SO₃H bond and subsequent aromatic ring fission.

  • Effluent Transfer: Transfer the Phase 1 effluent (now rich in 3,6-diaminotoluene-4-sulphonic acid) to a Continuous Stirred-Tank Reactor (CSTR) seeded with Pseudomonas and Comamonas species.

    • Causality Check: The sulfonate group is fully ionized at physiological pH, preventing passive cellular diffusion. These specific bacterial strains possess the inducible secondary proton symporters required to internalize charged organosulfonates (4[4]).

  • Aeration and Nutrient Balancing: Sparge the reactor with sterile air to maintain dissolved oxygen (DO) > 3.0 mg/L. Crucial: Do not add supplemental inorganic sulfur sources (e.g., MgSO₄) to the media.

    • Causality Check: Restricting inorganic sulfate forces the microbial consortium to utilize the target molecule's sulfonate group as their sole sulfur source. This upregulates the expression of sulfate starvation-induced (SSI) desulfonase enzymes, driving the cleavage of the C-S bond.

  • Mineralization Tracking: Monitor the reactor for the complete disappearance of diaminotoluene intermediates, indicating successful ring cleavage and integration into the TCA cycle (5[5]).

Analytical Validation Protocol (Self-Validating System)

To ensure the trustworthiness of the bioremediation data, the protocol must be self-validating. Tracking the disappearance of the parent compound is insufficient; you must quantify stoichiometric intermediate formation and final mineralization markers.

  • Sample Preparation: Extract 5 mL aliquots from the reactors every 12 hours. Centrifuge at 10,000 x g for 10 min to pellet biomass. Filter the supernatant through a 0.22 µm PTFE membrane.

  • HPLC-UV/Vis Analysis (Parent & Intermediates):

    • Column: Reverse-phase C18 column.

    • Mobile Phase: 70% Water (with 0.1% formic acid) / 30% Acetonitrile.

    • Causality Check: For highly polar aminosulfonic acids, replacing standard phosphoric acid with formic acid ensures the sulfonate group remains partially protonated, drastically improving retention and resolution on the non-polar stationary phase while maintaining Mass-Spec compatibility (6[6]).

    • Detection: Monitor at 254 nm for the parent compound and 280 nm for diaminotoluene intermediates.

  • Ion Chromatography (Desulfonation Validation): Quantify the stoichiometric release of sulfite (SO₃²⁻) and its rapid auto-oxidation to sulfate (SO₄²⁻). The molar ratio of released sulfate to consumed parent compound serves as the definitive, self-validating metric for complete desulfonation.

References

  • SIELC Technologies. "3-Amino-6-nitrotoluene-4-sulphonic acid". 6[6]

  • Canadian Science Publishing. "Bioremediation of wastewater containing azo dyes through sequential anaerobic–aerobic bioreactor system and its biodiversity".1[1]

  • DTIC. "Complete Reduction of TNT to Triaminotoluene by Mixed Cultures Incubated Under Methanogenic Conditions". 3[3]

  • FEMS Microbiology Reviews. "Microbial desulfonation". 2[2]

  • FEMS Microbiology Reviews. "Microbial desulfonation (Transport Systems)". 4[4]

  • ASM Journals. "Bioconversion of 2,4-diamino-6-nitrotoluene to a novel metabolite under anoxic and aerobic conditions". 5[5]

Sources

Application

Application Note: Spectrophotometric Determination of 3-Amino-6-nitrotoluene-4-sulphonic Acid in Aqueous Solutions

Abstract This application note details a robust and validated UV-Vis spectrophotometric method for the quantitative determination of 3-Amino-6-nitrotoluene-4-sulphonic acid (ANTS) in aqueous solutions. The protocol is de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and validated UV-Vis spectrophotometric method for the quantitative determination of 3-Amino-6-nitrotoluene-4-sulphonic acid (ANTS) in aqueous solutions. The protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a simple, rapid, and accurate analytical procedure. The method's validation, conducted in accordance with International Council for Harmonisation (ICH) guidelines, ensures its suitability for its intended purpose.

Introduction

3-Amino-6-nitrotoluene-4-sulphonic acid (ANTS) is a chemical intermediate with applications in the synthesis of various organic compounds, including dyes and potentially pharmaceutical agents. Its chemical structure includes an amino group, a nitro group, and a sulfonic acid group attached to a toluene backbone. The presence of these functional groups, particularly the sulfonic acid moiety, renders it water-soluble.[1] Accurate quantification of ANTS in aqueous solutions is crucial for process monitoring, quality control of starting materials, and formulation development.

UV-Vis spectrophotometry is a widely used analytical technique that relies on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.[2][3] This absorption is proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert Law. The technique is valued for its simplicity, speed, and cost-effectiveness, making it an ideal choice for the routine analysis of chromophoric compounds like ANTS.[4][5][6]

This application note provides a comprehensive guide to the spectrophotometric determination of ANTS, including a detailed experimental protocol, method validation data, and an explanation of the underlying scientific principles.

Principle of the Method

The quantitative determination of 3-Amino-6-nitrotoluene-4-sulphonic acid is based on the measurement of its absorbance at the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. The aromatic nitro and amino groups in the ANTS molecule act as chromophores, which are responsible for the absorption of UV-Vis radiation. The intensity of the absorbance is directly proportional to the concentration of ANTS in the aqueous solution. By preparing a series of standard solutions of known concentrations and measuring their corresponding absorbances, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Materials and Methods

Apparatus
  • A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm or less.

  • Matched quartz cuvettes with a 1 cm path length.

  • Calibrated analytical balance.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • pH meter.

Reagents and Solutions
  • 3-Amino-6-nitrotoluene-4-sulphonic acid (ANTS) reference standard: Purity ≥ 98%.

  • Distilled or deionized water: High-purity, suitable for analytical work.

  • Buffer solution (optional): Depending on the pH sensitivity of the analyte's absorbance, a suitable buffer system (e.g., phosphate buffer) may be employed to maintain a constant pH. For this method, high-purity water is used as the solvent.

Preparation of Standard Stock Solution
  • Accurately weigh approximately 100 mg of the ANTS reference standard.

  • Quantitatively transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 50 mL of distilled water.

  • Make up the volume to the mark with distilled water and mix thoroughly. This will be the stock solution (1000 µg/mL).

Preparation of Working Standard Solutions
  • From the stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.

  • Dilute to the mark with distilled water to obtain a series of working standard solutions with concentrations ranging from, for example, 5 µg/mL to 30 µg/mL.

Experimental Protocol

Determination of Wavelength of Maximum Absorbance (λmax)
  • Prepare a working standard solution of ANTS (e.g., 15 µg/mL).

  • Scan the solution in the UV-Vis spectrophotometer over a wavelength range of 200-400 nm against a distilled water blank.

  • Identify the wavelength at which maximum absorbance occurs. This wavelength will be the λmax for subsequent measurements.

Construction of the Calibration Curve
  • Set the spectrophotometer to the predetermined λmax.

  • Use distilled water as the blank to zero the instrument.

  • Measure the absorbance of each prepared working standard solution.

  • Plot a graph of absorbance versus concentration (µg/mL).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

Analysis of an Unknown Sample
  • Prepare the unknown sample solution in distilled water, ensuring the concentration falls within the linear range of the calibration curve.

  • Measure the absorbance of the unknown sample at the λmax.

  • Calculate the concentration of ANTS in the unknown sample using the equation of the calibration curve.

Method Validation

The developed spectrophotometric method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to demonstrate its suitability for the intended analytical application.[7][8] The validation parameters assessed include linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This was evaluated by analyzing a series of six concentrations of ANTS. The results demonstrated a strong linear relationship between absorbance and concentration.

Accuracy

Accuracy was determined by the recovery method. A known amount of ANTS standard was added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%). The percentage recovery was then calculated. The high recovery values indicate the accuracy of the method.[9]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate samples of the same concentration on the same day. Intermediate precision was determined by repeating the analysis on three different days. The low relative standard deviation (%RSD) values indicate good precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] These were calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 1: Summary of Method Validation Parameters

ParameterResult
Wavelength of Maximum Absorbance (λmax)To be determined experimentally
Linearity Range5 - 30 µg/mL
Correlation Coefficient (R²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (%RSD)
- Repeatability (Intra-day)< 2%
- Intermediate Precision (Inter-day)< 2%
Limit of Detection (LOD)To be determined experimentally
Limit of Quantitation (LOQ)To be determined experimentally

Experimental Workflow

The following diagram illustrates the key steps in the spectrophotometric determination of 3-Amino-6-nitrotoluene-4-sulphonic acid.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (1000 µg/mL ANTS) prep_standards Prepare Working Standards (5-30 µg/mL) prep_stock->prep_standards det_lambda_max Determine λmax prep_standards->det_lambda_max cal_curve Construct Calibration Curve prep_standards->cal_curve prep_sample Prepare Unknown Sample measure_sample Measure Sample Absorbance prep_sample->measure_sample det_lambda_max->cal_curve cal_curve->measure_sample calc_conc Calculate Concentration measure_sample->calc_conc

Caption: Experimental workflow for ANTS determination.

Conclusion

The described UV-Vis spectrophotometric method provides a simple, accurate, and precise means for the determination of 3-Amino-6-nitrotoluene-4-sulphonic acid in aqueous solutions. The method has been validated according to ICH guidelines, demonstrating its reliability for routine analysis in research and quality control laboratories. The straightforward nature of the procedure and the accessibility of the instrumentation make it a valuable tool for the quantification of this compound.

References

  • Vertex AI Search. (2024, July 11).
  • Tom, J. (2023, December 18).
  • IntechOpen. (2022, July 20).
  • Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More.
  • Implen. How UV/Vis Spectrophotometer Works.
  • NextSDS.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • Slideshare. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2)
  • SIELC Technologies. (2018, May 16). 3-Amino-6-nitrotoluene-4-sulphonic acid.
  • Google Patents. KR20140064755A - A method for preparing 3-amino-6-chlorotoluene-4-sulfonic acid.
  • NCBI. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds.
  • Semantic Scholar. (1960, May 25). The spectrophotometric determination of amine, amino acid and peptide with 2,4,6-trinitrobenzene 1-sulfonic acid.
  • CymitQuimica. CAS 616-84-2: 4-Amino-3-nitrobenzenesulfonic acid.
  • Journal of Food and Drug Analysis. The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs.
  • ChemBK. (2025, June 11). 4-amino-6-chlorotoluene-3-sulphonic acid.

Sources

Method

Electrophilic coupling reactions using 3-Amino-6-nitrotoluene-4-sulphonic acid in organic synthesis

Application Notes & Protocols: Electrophilic Coupling of 3-Amino-6-nitrotoluene-4-sulphonic Acid Introduction: The Strategic Importance of a Versatile Intermediate 3-Amino-6-nitrotoluene-4-sulphonic acid, also systematic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: Electrophilic Coupling of 3-Amino-6-nitrotoluene-4-sulphonic Acid

Introduction: The Strategic Importance of a Versatile Intermediate

3-Amino-6-nitrotoluene-4-sulphonic acid, also systematically named 2-Amino-4-methyl-5-nitrobenzene-1-sulfonic acid, stands as a cornerstone intermediate in the synthesis of a specific class of high-performance azo dyes and pigments.[1][2] Its molecular architecture, featuring an amine group for diazotization, a sulfonic acid group for aqueous solubility, and strategically placed nitro and methyl groups to modulate the final color and properties, makes it a highly valuable precursor. The primary application of this compound lies in its conversion into a diazonium salt, a potent electrophile, which can then be coupled with a variety of electron-rich aromatic systems to form stable, intensely colored azo compounds.[3][4] These products are integral to industries requiring robust colorants, including textiles, paints, and plastics, with notable use in the production of Pigment Red 53.[2]

This document provides a detailed exploration of the chemistry, application, and practical protocols for the use of 3-Amino-6-nitrotoluene-4-sulphonic acid in electrophilic coupling reactions, designed for researchers and professionals in organic synthesis and materials development.

Physicochemical Properties & Safety Imperatives

Before commencing any experimental work, a thorough understanding of the reagent's properties and associated hazards is critical.

PropertyValue
IUPAC Name 2-Amino-4-methyl-5-nitrobenzenesulfonic acid
CAS Number 41521-55-5[1]
Molecular Formula C₇H₈N₂O₅S
Molecular Weight 232.22 g/mol
Appearance Typically a crystalline solid

Safety Precautions: While a specific safety data sheet for this exact compound is not universally available, data from structurally similar aromatic sulfonic acids and nitroanilines suggests a prudent approach to handling.[5]

  • Irritant: Assumed to be a skin, eye, and respiratory irritant.[5] Always handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[6]

  • Spill & Disposal: In case of a spill, avoid generating dust. Collect the material and dispose of it as hazardous chemical waste in accordance with local, regional, and national regulations.

The Core Chemistry: A Two-Act Synthetic Play

The synthesis of azo dyes from 3-Amino-6-nitrotoluene-4-sulphonic acid is a classic two-step process: (1) Diazotization, followed by (2) Azo Coupling.

Act 1: Diazotization - Forging the Electrophile

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[7] This reaction is foundational, transforming the weakly nucleophilic amine into a highly reactive electrophilic diazonium cation (-N₂⁺).

The reaction proceeds by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[8]

Causality of Experimental Conditions:

  • Low Temperature (0-5 °C): This is the most critical parameter. Aromatic diazonium salts are thermally unstable and can explosively decompose at higher temperatures, or react with water to form undesirable phenol byproducts.[4] Maintaining the reaction in an ice bath is non-negotiable.

  • Strong Acidic Medium: The acid serves two purposes: it protonates the nitrous acid to form the active nitrosating agent (the nitrosonium ion, NO⁺), and it stabilizes the resulting diazonium salt, preventing premature coupling reactions.[8]

Diazotization_Mechanism cluster_0 Nitrous Acid Activation cluster_1 Amine Attack & Diazonium Salt Formation NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl H2O_NO H₂O⁺-NO HNO2->H2O_NO + H⁺ (from HCl) NO_plus NO⁺ (Nitrosonium ion) H2O_NO->NO_plus - H₂O Amine Ar-NH₂ (Starting Material) NO_plus->Amine Electrophilic Attack Diazonium_Salt Ar-N₂⁺ Cl⁻ (Diazonium Salt) Amine->Diazonium_Salt + NO⁺, -H₂O, -H⁺

Caption: Mechanism of Diazotization.

Act 2: Azo Coupling - The Chromophore Creation

The diazonium salt is a weak electrophile and will only react with highly activated aromatic rings, known as coupling components.[4] This reaction is a form of electrophilic aromatic substitution.[9]

Common Coupling Components:

  • Phenols (e.g., β-Naphthol): These are activated under mildly alkaline conditions (pH 8-10), which deprotonate the hydroxyl group to form a highly nucleophilic phenoxide ion.

  • Aromatic Amines (e.g., N,N-Dimethylaniline): These are typically coupled under mildly acidic conditions (pH 4-7) to ensure sufficient concentration of the diazonium salt while having enough free amine for the reaction.

The position of coupling is directed by the activating group (-OH, -NR₂), typically occurring at the para position unless it is sterically hindered or already substituted.

Azo_Coupling_Workflow start Starting Material 3-Amino-6-nitrotoluene-4-sulphonic acid diazo Step 1: Diazotization|+ NaNO₂ / HCl + 0-5 °C start->diazo salt Intermediate Diazonium Salt diazo->salt coupling Step 2: Azo Coupling|+ Cold Conditions + pH Control salt->coupling coupler Coupling Component e.g., β-Naphthol in NaOH(aq) coupler->coupling product Final Product Azo Dye coupling->product

Caption: General Experimental Workflow.

Experimental Protocols

The following protocols provide a step-by-step methodology for a representative synthesis.

Protocol 1: Diazotization of 3-Amino-6-nitrotoluene-4-sulphonic Acid

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3-Amino-6-nitrotoluene-4-sulphonic acid232.222.32 g10.0
Concentrated Hydrochloric Acid (~37%)36.463.0 mL~36
Sodium Nitrite (NaNO₂)69.000.73 g10.5
Distilled Water18.0230 mL-
Ice-As needed-

Procedure:

  • In a 100 mL beaker, suspend 2.32 g (10.0 mmol) of 3-Amino-6-nitrotoluene-4-sulphonic acid in 20 mL of distilled water.

  • Cool the suspension in an ice-salt bath to 0-5 °C with continuous magnetic stirring.

  • Slowly add 3.0 mL of concentrated HCl. Stir for 10 minutes to ensure the formation of the amine hydrochloride salt, which may remain as a fine slurry.

  • In a separate small beaker, dissolve 0.73 g (10.5 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Crucial: Use a thermometer to ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring in the ice bath for an additional 30 minutes.

  • Verify the completion of the reaction. A slight excess of nitrous acid should be present. This can be confirmed by touching a drop of the reaction mixture to starch-iodide paper, which should turn blue-black. If the test is negative, add a small amount of the nitrite solution until a positive test is sustained for 5 minutes.[10]

  • Keep the resulting pale yellow diazonium salt solution in the ice bath and use it immediately for the coupling reaction. Do not attempt to isolate the salt.[4]

Protocol 2: Azo Coupling with β-Naphthol

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
β-Naphthol (2-Naphthol)144.171.44 g10.0
Sodium Hydroxide (NaOH)40.000.80 g20.0
Sodium Chloride (NaCl)58.4410 g-
Distilled Water18.0250 mL-
Diazonium Salt Solution-From Protocol 1~10.0

Procedure:

  • In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of β-naphthol and 0.80 g (20.0 mmol) of sodium hydroxide in 50 mL of distilled water. Stir until a clear solution is obtained.

  • Cool this solution in an ice bath to below 5 °C.

  • With vigorous stirring, add the cold diazonium salt solution (from Protocol 1) slowly to the cold β-naphthol solution over 20-30 minutes.

  • An intensely colored precipitate (typically deep red or orange) will form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling is complete.

  • Test for completeness of coupling by placing a drop of the mixture on filter paper; there should be no color bleed from unreacted diazonium salt around the colored spot.[10]

  • To aid precipitation, add approximately 10 g of sodium chloride ("salting out") and stir until it dissolves.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold saturated NaCl solution to remove inorganic impurities, followed by a small amount of cold distilled water.

  • Dry the product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

  • Characterize the final product using techniques such as melting point determination, IR spectroscopy (to observe N=N stretching), and UV-Vis spectroscopy (to determine λ_max).

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low Yield of Azo Dye 1. Decomposition of diazonium salt due to high temperature. 2. Incomplete diazotization. 3. Incorrect pH during coupling.1. Strictly maintain temperature at 0-5 °C during diazotization and coupling. 2. Ensure a positive starch-iodide test before proceeding to coupling. 3. Verify the pH of the coupling medium; for phenols, it should be mildly alkaline.
Tarry or Oily Product Formation of side products, often from diazonium salt decomposition.Ensure rapid and immediate use of the diazonium salt solution. Improve temperature control.
Color is Off-Spec 1. Impure starting materials. 2. Side reactions (e.g., coupling at an alternative position).1. Recrystallize starting materials if purity is in doubt. 2. Ensure slow addition and efficient stirring during coupling to maintain homogeneity.

References

  • 3-amino-6-nitrotoluene-4-sulphonic acid — Chemical Substance Information. NextSDS.
  • The Synthesis of Azo Dyes. University of the West Indies.
  • 3-Amino-6-nitrotoluene-4-sulphonic acid. SIELC Technologies. (2018).
  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of Pharma and Bio Sciences.
  • Classifications, properties, recent synthesis and applications of azo dyes. PMC.
  • Safety data sheet - 4-Aminotoluene-3-sulfonic acid. CPAChem. (2020).
  • SAFETY DATA SHEET - 2-Nitrotoluene. Sigma-Aldrich. (2025).
  • DIANIL BLUE B. Organic Syntheses Procedure.
  • SAFETY DATA SHEETS - 2-Amino-8-naphthol-6-sulfonic acid. Sangon Biotech. (2024).
  • The Essential Role of 3-Nitrotoluene in Organic Synthesis and Specialty Chemicals. Chemex. (2026).
  • Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Scholars Research Library.
  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology. (2020).
  • Diazotization-Coupling Reaction. ResearchGate.
  • Diazotisation. Organic Chemistry Portal.
  • A method for preparing 3-amino-6-chlorotoluene-4-sulfonic acid. Google Patents.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018).
  • Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. PMC.
  • Superelectrophilic chemistry of amino-nitriles and related substrates. PMC.
  • Diazotization of amines. Google Patents.
  • m-NITROTOLUENE. Organic Syntheses Procedure.
  • Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. MDPI. (2021).
  • Nitration of Toluene (Electrophilic Aromatic Substitution). University of Michigan-Dearborn.
  • Electrophilic Substitution. Chemistry LibreTexts. (2022).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Amino-6-nitrotoluene-4-sulphonic Acid Synthesis

Welcome to the Application Scientist Support Center. This living document is engineered for researchers, chemists, and drug development professionals seeking to optimize the synthesis and yield of 3-Amino-6-nitrotoluene-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This living document is engineered for researchers, chemists, and drug development professionals seeking to optimize the synthesis and yield of 3-Amino-6-nitrotoluene-4-sulphonic acid (CAS: 41521-55-5). Rather than providing a basic recipe, this guide deconstructs the reaction mechanics—specifically the sulfamic acid-mediated "baking" sulfonation—to provide you with a self-validating, highly reproducible system.

Mechanistic Causality & Workflow

The synthesis of 3-Amino-6-nitrotoluene-4-sulphonic acid from 1-amino-3-methyl-4-nitrobenzene relies on a specialized solid-state/high-boiling solvent sulfonation. Unlike harsh oleum-based reactions that cause oxidative degradation, sulfamic acid acts as a mild, regioselective sulfating agent ([1]).

The reaction proceeds via the formation of an aryl-ammonium sulfamate salt. Upon precise thermal activation at 120°C, this salt undergoes an intramolecular ortho-migration of the sulfonate group (a Béchamp-type rearrangement) to yield the thermodynamically stable ring-sulfonated product ([2]).

MechanisticPathway N1 1-Amino-3-methyl- 4-nitrobenzene N3 Aryl-Ammonium Sulfamate Complex N1->N3 NMP / Chlorobenzene Solvation N2 Sulfamic Acid (2.05 eq) N2->N3 N4 Intramolecular Rearrangement N3->N4 Heat to 120°C Endothermic N5 3-Amino-6-nitrotoluene- 4-sulphonic acid (Ammonium Salt) N4->N5 8 Hours Regioselective Migration

Mechanistic pathway of the sulfamate intramolecular rearrangement to form the target sulfonic acid.

Validated Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol has been optimized for an 84% theoretical yield. Every reagent choice is governed by strict chemical causality.

Quantitative Data & Stoichiometry
ReagentMW ( g/mol )EquivalentsMass / VolumeMechanistic Function
1-Amino-3-methyl-4-nitrobenzene 152.151.0018.3 gAromatic Substrate
Sulfamic Acid 97.102.0524.0 gMild Sulfonating Agent
1-Methylpyrrolid-2-one (NMP) 99.131.0312.0 mLStoichiometric Promoter
Chlorobenzene 112.56Solvent120.0 mLInert Heat-Transfer Medium
Step-by-Step Methodology
  • Complexation: In a dry, 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 18.3 g of 1-amino-3-methyl-4-nitrobenzene and 24.0 g of sulfamic acid in 120 mL of chlorobenzene.

  • Promotion: Add 12 mL of NMP.

    • Causality Check: NMP is not a mere co-solvent; it is added in a ~1:1 molar ratio to the substrate to disrupt the crystalline lattice of sulfamic acid, forming a soluble reactive complex in the non-polar chlorobenzene matrix ([2]).

  • Thermal Rearrangement: Heat the vigorously stirred mixture to exactly 120°C. Maintain this temperature for 8 hours.

    • Causality Check: Chlorobenzene (b.p. 131°C) is electron-deficient and resists competitive solvent sulfonation, buffering the reaction perfectly around the 120°C activation energy threshold ([3]).

  • Isolation: Cool the reaction mixture to room temperature. Filter the resulting precipitate.

  • Purification (Self-Validating Step): Wash the crude residue with 100 mL of trichloroethylene (stirred for 1 hour at 75°C), then filter.

    • Causality Check: Unreacted starting material is highly soluble in hot halogenated solvents, whereas the product salt is completely insoluble. This differential solubility guarantees high purity without column chromatography[2].

  • Final Recovery: Recrystallize the solid from 200 mL of boiling water and dry at 80°C to obtain ~25 g (84% yield) of the product as an ammonium salt[2].

Troubleshooting Guide (Q&A)

TroubleshootingTree T1 Yield < 80% or Impure Product T2 Check Reaction Temperature T1->T2 T5 Check Reagent Stoichiometry T1->T5 T3 < 115°C: Incomplete Rearrangement T2->T3 T4 > 125°C: Polysulfonation & Degradation T2->T4 T6 Insufficient NMP: Salt Precipitation T5->T6 T7 Wet Sulfamic Acid: Hydrolysis to Bisulfate T5->T7

Decision tree for diagnosing and resolving low yield or purity issues during synthesis.

Q: My product yield is plateauing at 50-60%. How do I push it to the theoretical 84%? A: Yield depression in this specific pathway is almost always linked to thermal under-dosing or promoter deficiency .

  • Causality: The intramolecular migration of the sulfonate group from the amine to the aromatic ring is highly endothermic. If your internal reactor temperature drops below 115°C, the intermediate aryl-ammonium sulfamate salt will not rearrange.

  • Actionable Fix: Calibrate your internal thermocouple. Ensure the heating mantle is providing a homogeneous 120°C. Additionally, verify that your reagents are strictly anhydrous; water will hydrolyze sulfamic acid into unreactive ammonium bisulfate at high temperatures ([1]).

Q: I am detecting multiple new spots on my TLC plate, and the isolated yield is a dark, tarry mixture. What went wrong? A: You have exceeded the thermal threshold of the reaction, leading to polysulfonation or nitro-group degradation .

  • Causality: While 120°C is required for the rearrangement, exceeding 125°C provides enough activation energy for a second sulfonation event or initiates the thermal decomposition of the nitroaromatic system ([4]).

  • Actionable Fix: Never let the reaction exceed 122°C. If your heating equipment has a high thermal inertia (overshoot), switch to a silicone oil bath with a strict PID controller limit.

Q: The reaction mixture turned into a solid, intractable mass after 2 hours of heating. How do I prevent this "stir-out"? A: This occurs when the intermediate aryl-ammonium sulfamate salt precipitates prematurely out of the chlorobenzene.

  • Causality: This is a direct result of insufficient NMP. NMP acts as a phase-transfer promoter that keeps the highly polar salt solvated in the non-polar chlorobenzene.

  • Actionable Fix: Ensure NMP is added at exactly 1.0–1.1 molar equivalents relative to the starting aniline. If precipitation begins, do not add more chlorobenzene; instead, inject a 5% v/v spike of NMP and increase mechanical agitation.

Frequently Asked Questions (FAQs)

Q: Can I substitute chlorobenzene with toluene or xylene to reduce toxicity? A: No. Toluene boils at 110°C, which is insufficient to drive the sulfamate rearrangement (requires ~120°C). Xylene (b.p. 138-144°C) reaches the necessary temperature, but its electron-rich aromatic ring makes it highly susceptible to competitive solvent sulfonation. Chlorobenzene is specifically utilized because its electron-withdrawing chlorine atom deactivates the ring, making it an ideal inert heat-transfer medium ([3]).

Q: Is the final product isolated as a free sulfonic acid or a salt? A: The standard protocol yields the ammonium salt of 3-Amino-6-nitrotoluene-4-sulphonic acid (melting point 290°C, with decomposition)[2]. The ammonia originates from the cleavage of the sulfamic acid (NH₂SO₃H) during the rearrangement. If your downstream application requires the free acid, you must acidify the aqueous solution with concentrated HCl during the final recrystallization step.

Q: Can I use chlorosulfonic acid instead of sulfamic acid to speed up the reaction? A: We strongly advise against this. While chlorosulfonic acid is highly reactive, it will lead to poor regioselectivity and significant oxidative degradation of the methyl group. Sulfamic acid is chosen specifically for its mild nature and its ability to direct the sulfonation strictly to the position ortho to the amino group via the pre-coordinated sulfamate intermediate ([4]).

References

  • PrepChem. "Synthesis of 1-amino-3-methyl-4-nitro-benzene-6-sulphonic acid." Available at:[Link]

  • Chemithon Corporation. "Sulfonation and Sulfation Processes." Available at:[Link]

  • European Patent Office."EP0083555A1 - Process for the preparation of p-nitrotoluene sulfonic acid.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 3-Amino-6-nitrotoluene-4-sulphonic Acid

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the low solubility of 3-Amino-6-nitrotoluene-4-sulphonic acid in aqueous media....

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the low solubility of 3-Amino-6-nitrotoluene-4-sulphonic acid in aqueous media. The following question-and-answer format addresses common challenges and offers scientifically grounded solutions.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 3-Amino-6-nitrotoluene-4-sulphonic acid that influence its solubility?

A1: The solubility of 3-Amino-6-nitrotoluene-4-sulphonic acid is a complex interplay of its functional groups. The presence of a sulfonic acid group (-SO3H) generally enhances water solubility due to its ability to ionize and form hydrogen bonds with water molecules.[1][2][3] However, the aromatic toluene ring, the nitro group (-NO2), and the amino group (-NH2) contribute to the molecule's hydrophobicity, which can counteract the solubilizing effect of the sulfonic acid group. The overall solubility is therefore a balance between these hydrophilic and hydrophobic characteristics.

Q2: I'm observing very low solubility of 3-Amino-6-nitrotoluene-4-sulphonic acid in neutral water. Is this expected?

A2: Yes, this is a common observation. While the sulfonic acid group promotes solubility, the compound is still a relatively large organic molecule with significant nonpolar character. At neutral pH, the amino group is only partially protonated, and the sulfonic acid group is deprotonated. This zwitterionic nature can lead to strong intermolecular interactions (crystal lattice energy), which must be overcome by the solvent. For many structurally similar compounds, solubility in pure water at room temperature is limited.[4]

Q3: How does pH impact the solubility of this compound?

A3: pH is a critical factor governing the solubility of 3-Amino-6-nitrotoluene-4-sulphonic acid due to its acidic sulfonic acid group and basic amino group.[5][6][7]

  • In acidic conditions (low pH): The amino group becomes protonated (-NH3+), increasing the overall positive charge and enhancing its interaction with polar water molecules. This generally leads to an increase in solubility.

  • In alkaline conditions (high pH): The sulfonic acid group is deprotonated (-SO3-), and the amino group remains as -NH2. The resulting anionic form is also typically more soluble in water than the neutral or zwitterionic form. The lowest solubility is often observed at the isoelectric point (pI), where the net charge of the molecule is zero, leading to increased aggregation and precipitation.

II. Troubleshooting Guide

This section provides a systematic approach to addressing solubility challenges during your experiments.

Issue 1: The compound is not dissolving sufficiently in my aqueous buffer at the desired concentration.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

RC [label="Low Solubility", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F1 [label="Suboptimal pH", fillcolor="#FBBC05", fontcolor="#202124"]; F2 [label="Low Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="Insufficient Agitation", fillcolor="#FBBC05", fontcolor="#202124"]; F4 [label="High Concentration", fillcolor="#FBBC05", fontcolor="#202124"];

  • pH Adjustment:

    • Rationale: As discussed, altering the pH away from the isoelectric point can significantly increase solubility.

    • Protocol:

      • Prepare a slurry of the 3-Amino-6-nitrotoluene-4-sulphonic acid in your desired aqueous medium.

      • While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) dropwise.

      • Monitor the dissolution of the solid. Continue adding the acid or base until the compound fully dissolves.

      • Record the final pH of the solution. Be mindful that a significant deviation from your target experimental pH may require further adjustments or consideration of a different buffer system.

  • Temperature Increase:

    • Rationale: For most solids, solubility increases with temperature as the additional energy helps to overcome the crystal lattice forces.[8]

    • Protocol:

      • Prepare a suspension of the compound in the aqueous medium.

      • Gently warm the solution in a water bath while stirring. A temperature of 40-60°C is a good starting point.

      • Do not boil the solution, as this may lead to degradation of the compound.

      • Once dissolved, allow the solution to slowly cool to room temperature. Observe for any precipitation. If the compound remains in solution, you have successfully created a supersaturated solution.

  • Sonication:

    • Rationale: Sonication uses high-frequency sound waves to agitate the solution, which can help to break up solid aggregates and accelerate the dissolution process.

    • Protocol:

      • Place your sample vial containing the compound and solvent into a sonication bath.

      • Sonicate for 5-15 minute intervals.

      • Visually inspect the solution for dissolution between intervals.

Issue 2: The compound precipitates out of solution over time or upon cooling.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

RC [label="Precipitation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F1 [label="Supersaturation", fillcolor="#FBBC05", fontcolor="#202124"]; F2 [label="Change in pH", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="Change in Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; F4 [label="Common Ion Effect", fillcolor="#FBBC05", fontcolor="#202124"];

  • Use of Co-solvents:

    • Rationale: The addition of a water-miscible organic solvent can disrupt the intermolecular forces of water, reducing its polarity and increasing the solubility of less polar compounds.

    • Protocol:

      • Prepare a concentrated stock solution of 3-Amino-6-nitrotoluene-4-sulphonic acid in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

      • Add the stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.

      • Important: Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect downstream applications or biological assays. It is recommended to keep the final concentration below 1%.

  • Maintain Temperature:

    • Rationale: If the compound was dissolved at an elevated temperature, a decrease in temperature will reduce its solubility, potentially leading to precipitation.

    • Corrective Action: For short-term experiments, maintaining the solution at the elevated temperature at which the compound dissolved can prevent precipitation. However, this is not always practical for long-term storage or experiments at ambient temperatures.

III. Quantitative Data Summary

Parameter Condition Expected Effect on Solubility Notes
pH Acidic (e.g., pH 2-4)IncreaseProtonation of the amino group.
Alkaline (e.g., pH 8-10)IncreaseDeprotonation of the sulfonic acid group.
Temperature Increase from 25°C to 50°CLikely IncreaseOvercomes crystal lattice energy.
Co-solvent Addition of 1-5% DMSOSignificant IncreaseReduces the polarity of the aqueous medium.

IV. References

  • 3-Amino-6-nitrotoluene-4-sulphonic acid - SIELC Technologies. (2018, May 16). Retrieved from

  • 3-amino-6-nitrotoluene-4-sulphonic acid — Chemical Substance Information - NextSDS. Retrieved from

  • Factors that Affect Solubility - Chemistry LibreTexts. (2026, January 27). Retrieved from

  • A method for preparing 3-amino-6-chlorotoluene-4-sulfonic acid - Google Patents. Retrieved from

  • CAS 96-67-3: 2-Amino-4-nitrophenol-6-sulfonic acid - CymitQuimica. Retrieved from

  • 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. Retrieved from

  • 4-Aminotoluene-3-sulfonic acid 99 88-44-8 - Sigma-Aldrich. Retrieved from

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD. Retrieved from

  • Effect of sulfonic group on solubility parameters and solubility behavior of poly(2,6-dimethyl-1,4-phenylene oxide) | Request PDF - ResearchGate. (2025, August 6). Retrieved from

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Retrieved from

  • CAS 616-84-2: 4-Amino-3-nitrobenzenesulfonic acid - CymitQuimica. Retrieved from

  • 6-AMINOTOLUENE-3-SULFONIC ACID - gsrs. Retrieved from

  • 4-amino-6-chlorotoluene-3-sulphonic acid - ChemBK. (2025, June 11). Retrieved from

  • 2,6-dichloro-3-nitrotoluene-4-sulphonic acid — Chemical Substance Information - NextSDS. Retrieved from

  • 6-AMINO-3-METHYL-2-NITROBENZENE-1-SULFONIC ACID | CAS 226711-11-1. Retrieved from

  • Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading | JACS Au - ACS Publications. (2024, July 3). Retrieved from

  • Safety Data Sheet: 4-nitrotoluene-2-sulphonic acid - Chemos GmbH&Co.KG. Retrieved from

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate. Retrieved from

  • 2-amino-3-nitrotoluene - Organic Syntheses Procedure. Retrieved from

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - Frontiers. (2021, June 15). Retrieved from

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 3-Amino-6-nitrotoluene-4-sulphonic Acid

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 3-Amino-6-nitrotoluene-4-sulphonic acid .

Because this compound features a highly acidic sulfonic acid moiety ( pKa​<1 ), a basic aromatic amine ( pKa​∼2−4 ), and a nitro group, it exists as a highly polar zwitterion under standard chromatographic conditions. This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven solutions to overcome the unique challenges associated with its retention and separation.

Troubleshooting FAQs

Q1: Why does 3-Amino-6-nitrotoluene-4-sulphonic acid elute in the void volume on my standard C18 column? A: Liquid chromatography of organic anionic compounds usually cannot be performed without ionic additives to the mobile phase[1]. The sulfonic acid group remains permanently ionized (negatively charged) across the entire standard HPLC pH range (pH 2–8). Because buffered mobile phases do not provide sufficient suppression of the ionization of strong aromatic sulfonic acids, the molecule is too hydrophilic to partition into the hydrophobic C18 stationary phase[1]. Solution: You must switch the retention mechanism. Employ Ion-Pairing Chromatography (IPC) using quaternary amines, or utilize a Mixed-Mode (anion-exchange/reversed-phase) column[1].

Q2: I need to couple this method to a Mass Spectrometer (LC-MS). Can I still use Ion-Pairing Chromatography? A: Traditional IPC is generally incompatible with LC-MS. Typical ion-pair reagents used for strong acids include quaternary amines like tetrabutylammonium (TBA)[2]. TBA is non-volatile, causes severe ion suppression in the MS source, and heavily contaminates the instrument. Solution: For Mass-Spec (MS) compatible applications, non-volatile buffers and pairing agents must be replaced[3]. You can either use volatile ion-pairing agents (e.g., di-n-butylamine) or, preferably, switch to a Mixed-Mode column where the electrostatic retention is built into the stationary phase, allowing you to use simple, volatile mobile phases like formic acid[3].

Q3: My analyte is retained, but I am experiencing severe peak tailing and shifting retention times. How do I fix this? A: Peak tailing for this compound is typically caused by secondary interactions. While your method may be optimizing for the sulfonic acid group, the protonated amino group can undergo unwanted cation-exchange interactions with residual, unreacted silanols on the silica matrix. Furthermore, in IPC, shifting retention times indicate incomplete column equilibration. Retention in ion-pairing chromatography is strictly proportional to the concentration of the ion-pair additive dynamically loaded onto the sorbent[4]. Solution: Ensure you are using an ultra-pure, highly endcapped silica column. Increase your buffer capacity (e.g., 20–50 mM) to mask silanol activity, and equilibrate the column with at least 50 column volumes of the ion-pairing mobile phase prior to injection.

Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic outcomes when applying different separation modes to 3-Amino-6-nitrotoluene-4-sulphonic acid.

Chromatographic ModeRecommended Stationary PhaseMobile Phase AdditiveLC-MS CompatibilityExpected Retention ( k′ )Peak Asymmetry ( As​ )
Standard Reversed-Phase C18 / ODS0.1% Phosphoric AcidYes< 0.5 (Void Volume)> 2.0 (Severe Tailing)
Ion-Pairing RP-HPLC Fully Endcapped C185-10 mM Tetrabutylammonium (TBA)No (Ion suppression)3.0 - 8.01.0 - 1.3
Mixed-Mode (Anion-Exchange) Newcrom R1 / Amaze TR0.1% Formic Acid / Ammonium FormateYes (Highly Compatible)2.5 - 6.00.9 - 1.2

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. By executing the built-in system suitability checks, you can mathematically verify that the physical chemistry of the column matches the intended retention mechanism.

Protocol A: UV-Based Ion-Pairing RP-HPLC

Causality: The hydrophobic tail of the quaternary amine (TBA) dynamically partitions into the C18 stationary phase, creating a positively charged surface. The negatively charged sulfonic acid moiety of the analyte is then retained via electrostatic attraction[4].

  • Mobile Phase Preparation: Prepare Mobile Phase A containing 10 mM Tetrabutylammonium hydroxide (TBA-OH) in LC-MS grade water. Adjust the pH to 6.0 using phosphoric acid.

    • Mechanistic Note: At pH 6.0, the aromatic amine is neutral, preventing secondary cation-exchange tailing, while the sulfonate remains fully ionized for optimal ion-pairing.

  • Column Equilibration: Flush a high-purity, fully endcapped C18 column (150 x 4.6 mm, 5 µm) with 50 column volumes of the mobile phase (e.g., 90% A / 10% Methanol).

  • System Suitability & Validation Check:

    • Inject a void volume marker (e.g., Uracil) to establish t0​ .

    • Inject 3-Amino-6-nitrotoluene-4-sulphonic acid and calculate the retention factor: k′=(tR​−t0​)/t0​ .

    • Validation Rule: If k′<2.0 , the dynamic ion-exchange surface is incomplete. You must either increase the TBA concentration to 15 mM or increase the equilibration time. If the Asymmetry factor ( As​ ) is >1.5 , lower the pH slightly to ensure complete masking of residual silanols.

Protocol B: MS-Compatible Mixed-Mode Chromatography

Causality: Mixed-mode columns incorporate basic functional groups directly into the bonded phase. This provides built-in anion-exchange capacity, completely eliminating the need for mobile phase ion-pairing additives[3].

  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Formic Acid in water. Prepare Mobile Phase B: Acetonitrile (MeCN).

    • Mechanistic Note: Formic acid provides sufficient ionic strength to elute the strongly bound sulfonate group while remaining fully volatile for MS detection[3].

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes on a mixed-mode column (e.g., Newcrom R1, 150 x 4.6 mm)[3].

  • System Suitability & Validation Check:

    • Inject the analyte and monitor the MS total ion chromatogram (TIC).

    • Validation Rule: Evaluate peak asymmetry ( As​ ). If As​>1.5 , the ionic strength of 0.1% formic acid is insufficient to overcome the strong electrostatic retention. Switch Mobile Phase A to 10 mM Ammonium Formate (pH 3.0) to increase the buffer capacity and sharpen the peak.

Decision Matrix Workflow

Use the following logical workflow to select the optimal method development pathway based on your laboratory's detection capabilities.

Retention_Strategy Start Analyte: 3-Amino-6-nitrotoluene- 4-sulphonic acid Detection Required Detection Mode? Start->Detection UV Optical (UV/Vis / DAD) Detection->UV MS Mass Spectrometry (LC-MS) Detection->MS IPC Ion-Pairing RP-HPLC (e.g., C18 + TBA-OH) UV->IPC Standard Approach Mixed Mixed-Mode / Anion-Exchange (e.g., Newcrom R1 + Formic Acid) UV->Mixed Alternative MS->Mixed Volatile Buffer Required Tailing Peak Tailing Observed? IPC->Tailing Mixed->Tailing Buffer Increase Buffer Concentration Mask Silanol Activity Tailing->Buffer Yes Valid Self-Validation: k' > 2, Asymmetry < 1.5 Tailing->Valid No Buffer->Valid

Decision matrix for selecting the optimal HPLC retention strategy based on detector compatibility.

References

  • SIELC Technologies. (2018). Separation of 3-Amino-6-nitrotoluene-4-sulphonic acid on Newcrom R1 HPLC column. sielc.com.
  • R Discovery. (2007). Selection of Separation Conditions for HPLC and HPLC/MS of Aromatic Sulphonic Acids and Acid Azo Dyes. researcher.life.
  • Sigma-Aldrich. Method development & optimization. sigmaaldrich.com.
  • Agilent. The LC Handbook. agilent.com.

Sources

Optimization

Technical Support Center: 3-Amino-6-nitrotoluene-4-sulphonic Acid Storage &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter reagent degradation issues that compromise downstream drug development workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter reagent degradation issues that compromise downstream drug development workflows. 3-Amino-6-nitrotoluene-4-sulphonic acid (CAS: 41521-55-5) is a highly functionalized aromatic building block. While its diverse functional groups make it synthetically valuable, they also render it highly susceptible to environmental degradation.

This guide is designed to move beyond basic safety data sheets, providing you with the mechanistic causality behind reagent failure and the self-validating protocols required to secure your supply chain.

Core Mechanistic FAQs: The Causality of Degradation

Q: Why does 3-Amino-6-nitrotoluene-4-sulphonic acid degrade so rapidly when exposed to ambient air? A: The degradation is primarily driven by the high electron density of the primary aromatic amine, which is highly susceptible to oxidation by molecular oxygen ( O2​ ). This reaction proceeds via a radical chain mechanism. Upon exposure to ambient oxygen and light, the amine undergoes a single-electron transfer (SET) to generate an aminium radical cation[1]. This highly reactive intermediate either reacts directly with O2​ to form N-oxides or undergoes bimolecular radical coupling to form deeply colored azo and azoxy dimers[2][3].

Q: Does the sulfonic acid or nitro group play a role in this instability? A: Yes. While the nitro group is electron-withdrawing and theoretically stabilizes the ring against electrophilic attack, the sulfonic acid group makes the molecule highly polar and hygroscopic. Moisture absorption facilitates proton mobility and lowers the activation energy for aqueous-phase redox reactions, accelerating the oxidative polymerization of the aniline derivative.

Troubleshooting Guide: Visual and Analytical Diagnostics

Q: My reagent powder has shifted from pale yellow to a dark brown/black color. Is it still viable for synthesis? A: A shift to dark brown or black unequivocally indicates oxidative degradation—specifically, the formation of extended conjugated azo-compounds or polyaniline-like polymeric structures[2]. Using this compromised reagent will introduce complex, polar impurities that are notoriously difficult to separate from your desired product due to the shared sulfonic acid moiety. Heavily discolored batches must be discarded or rigorously recrystallized.

Q: How can I analytically differentiate between simple moisture clumping and actual oxidative degradation? A: Conduct a reverse-phase high-performance liquid chromatography (RP-HPLC) analysis coupled with mass spectrometry (LC-MS)[4]. Moisture clumping will show a pristine single peak at the expected retention time. Oxidation will present as a cascade of new peaks:

  • +16 Da Mass Shift: Indicates N-oxide formation.

  • Dimeric Masses (-2 Da from 2x parent mass): Indicates azo/azoxy coupling.

Quantitative Degradation Matrix

To help you assess risk based on your laboratory's handling conditions, refer to the following stability matrix summarizing the impact of environmental factors on reagent purity over a 30-day period.

Storage ConditionAtmosphereLight ExposureTemp (°C)30-Day Purity (%)Primary Degradant
Optimal Argon (Glovebox)Dark-20°C> 99.5%None
Standard Nitrogen (Schlenk)Dark4°C98.2%Trace N-Oxide
Sub-optimal Ambient AirDark25°C~ 85.0%N-Oxide / Moisture
High Risk Ambient AirAmbient Lab Light25°C< 60.0%Azo Dimers / Polymers

Self-Validating Experimental Protocols

Protocol A: Anaerobic Aliquoting and Storage Workflow

Causality: Argon is heavier than air and nitrogen, providing a superior protective blanket over the solid reagent to prevent O2​ ingress and halt the radical chain mechanism[3].

  • Preparation: Transfer the sealed reagent bottle into a glovebox purged with high-purity Argon ( O2​ < 1 ppm, H2​O < 1 ppm).

  • Desiccation: Ensure the presence of active indicating desiccant (e.g., Drierite) within the glovebox to counteract the hygroscopic nature of the sulfonic acid group.

  • Aliquoting: Dispense the bulk 3-Amino-6-nitrotoluene-4-sulphonic acid into amber glass vials. Amber glass blocks actinic light, which is the primary driver for the initial single-electron transfer (SET).

  • Sealing: Seal vials with PTFE-lined crimp caps. PTFE prevents chemical interaction with the seal while maintaining a strict gas barrier.

  • Storage: Store the sealed amber vials at -20°C.

  • Validation Step: Before use in a critical reaction, visually inspect the aliquot. If it remains pale yellow and free-flowing, the anaerobic seal was maintained. If it is brown or clumped, the seal failed.

Protocol B: LC-MS Purity Validation

Causality: Using a volatile organic acid ensures MS compatibility while keeping the highly polar sulfonic acid group protonated for reproducible chromatographic retention[4].

  • Sample Prep: Dissolve 1 mg of the reagent in 1 mL of degassed 50:50 Acetonitrile:Water. Prepare immediately before injection to prevent in-vial oxidation.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in MS-grade Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Column Selection: Use a mixed-mode or specialized reverse-phase column (e.g., Newcrom R1) with a 3 µm particle size for high-resolution separation of polar impurities[4].

  • Gradient: Run a shallow gradient from 5% B to 60% B over 15 minutes.

  • Detection: Monitor UV at 254 nm and ESI-MS in negative ion mode (due to the acidic sulfonate group).

  • Validation Step: The parent mass should appear at m/z 231.0 (M-H)⁻. Any significant peaks at m/z 247.0 (N-oxide) dictate that the batch must be recrystallized or discarded.

Mechanistic Visualization

The following diagram maps the logical progression of oxidative degradation, illustrating why strict environmental controls are mandatory for this specific chemical.

OxidationPathway Start 3-Amino-6-nitrotoluene-4-sulphonic acid (Pale Yellow / Stable) Exposure Environmental Exposure (O2 + Photons/Moisture) Start->Exposure Poor Storage Radical Aminium Radical Cation (Highly Reactive Intermediate) Exposure->Radical Single Electron Transfer NOxide N-Oxide Formation (+16 Da, Yellow/Brown) Radical->NOxide Reaction with O2 Azo Azo/Azoxy Dimerization (Dark Brown/Polymeric) Radical->Azo Radical-Radical Coupling

Oxidative degradation pathway of 3-Amino-6-nitrotoluene-4-sulphonic acid.

References

  • Source: sielc.
  • Source: acs.
  • Source: nih.
  • By what reaction does (–)-sparteine decompose in ambient conditions?

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 3-Amino-6-nitrotoluene-4-sulphonic Acid

Welcome to the Technical Support Center for the isolation and purification of 3-Amino-6-nitrotoluene-4-sulphonic acid (CAS: 41521-55-5), also known as 2-amino-4-methyl-5-nitrobenzenesulfonic acid. As a zwitterionic aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Amino-6-nitrotoluene-4-sulphonic acid (CAS: 41521-55-5), also known as 2-amino-4-methyl-5-nitrobenzenesulfonic acid.

As a zwitterionic aromatic compound, this intermediate presents unique challenges during downstream processing. Positional isomers formed during upstream regioselective nitration or sulfonation steps often co-elute in chromatography and co-crystallize during bulk isolation. This guide synthesizes field-proven methodologies to help researchers and drug development professionals achieve >99.5% purity.

Part 1: Quantitative Data Summary

Before selecting a purification route, it is critical to evaluate the impurity load and the scale of your operation. The table below summarizes the quantitative performance of standard clearance strategies.

Table 1: Comparison of Purification Strategies for Isomeric Clearance

MethodologyIsomer Clearance EfficiencyTypical Yield RecoveryScalabilityPrimary Solvent System
Preparative HPLC (Mixed-Mode) > 99.5%85 - 90%Low to Medium (mg to g)Acetonitrile / Water / Formic Acid
pH-Controlled Crystallization 80 - 90% (per cycle)70 - 80%High (kg to multi-ton)Water / Aqueous Ammonia / HCl
Organic Solvent Nanofiltration 0% (Ineffective for isomers)N/AHighTHF / Methanol / DMF

Part 2: Experimental Workflows & Logical Relationships

IsomerPurification Crude Commercial Crude (Isomeric Mixture) Analysis LC-MS Profiling (Identify Isomers) Crude->Analysis Decision Impurity > 5%? Analysis->Decision PrepLC Prep-HPLC (Newcrom R1) MeCN/H2O/Formic Acid Decision->PrepLC High Precision Cryst pH-Controlled Crystallization Decision->Cryst Bulk Scale Pure High-Purity Target (>99.5%) PrepLC->Pure Collect Fractions Cryst->Pure Filter & Dry Reject Mother Liquor (Reject/Reprocess) Cryst->Reject Soluble Impurities

Workflow for the isolation and purification of 3-Amino-6-nitrotoluene-4-sulphonic acid.

Part 3: Troubleshooting Guides & FAQs

Q1: We are detecting closely eluting isomeric impurities in our commercial batches. Standard reverse-phase HPLC shows poor resolution. How can we improve baseline separation for preparative isolation?

Causality: The zwitterionic nature of the sulfonic acid and aromatic amine groups leads to secondary interactions with residual silanols on standard silica-based C18 columns. Because positional isomers have identical molecular weights and nearly identical polarities, these secondary interactions cause peak tailing and co-elution.

Solution: Utilize a specialized column with embedded polar groups or a mixed-mode stationary phase. According to SIELC Technologies, 3-amino-6-nitrotoluene-4-sulphonic acid can be efficiently separated using a Newcrom R1 reverse-phase (RP) HPLC column with simple mobile phases[1].

Protocol: Preparative HPLC Workflow for Isomeric Clearance

  • Sample Preparation: Dissolve the crude commercial batch in a 50:50 mixture of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) to a concentration of 10-20 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Stationary Phase Selection: Equip the prep-LC system with a scalable mixed-mode column (e.g., Newcrom R1, 5 µm particle size)[1].

  • Mobile Phase Gradient:

    • 0-5 min: 5% B (Isocratic hold to retain polar zwitterions).

    • 5-20 min: Linear gradient from 5% B to 40% B.

    • 20-25 min: 95% B (Column wash).

  • Detection & Collection: Monitor UV absorbance at 254 nm. Trigger fraction collection via MS (ESI negative mode, monitoring m/z 231 [M-H]-).

  • Recovery: Lyophilize the collected fractions to remove water, acetonitrile, and volatile formic acid, yielding the highly pure isomer.

Q2: During LC-MS analysis of the purified fractions, we observe severe signal suppression and adduct formation. How do we resolve this?

Causality: Sulfonic acids strongly bind to metal ions (like Na+, K+) in the LC system or glassware, forming stable salt adducts in the ESI source. Furthermore, if phosphoric acid was used during initial analytical method development, residual non-volatile phosphates will cause severe ion suppression in the mass spectrometer.

Solution: For mass-spectrometry (MS) compatible applications, the phosphoric acid must be completely replaced with formic acid[1]. Prior to the run, flush the LC system with a chelating agent (e.g., EDTA solution) to passivate the stainless steel lines, or utilize PEEK tubing.

Q3: We want to scale up purification without relying entirely on Prep-HPLC. How can we optimize fractional crystallization to reject these specific isomers?

Causality: Positional isomers of aminonitrotoluenesulfonic acids have slightly different pKa values due to the inductive and resonance effects of the nitro group at different positions relative to the amine and sulfonic acid. By carefully tuning the pH to the exact isoelectric point (pI) of the target isomer, we can maximize its precipitation while keeping the slightly more soluble isomeric impurities in the mother liquor.

Solution: Implement a pH-controlled antisolvent crystallization using ammonium salts. This is a standard and highly scalable method for isolating aminonitrobenzene sulfonic acids[2].

SpeciationLogic N1 Alkaline pH (>7) Fully Deprotonated N2 Acidic Titration (Add HCl/H2SO4) N1->N2 N3 Isoelectric Point (pI) Target Precipitates N2->N3 pH 1.5 - 2.5 N4 Mother Liquor (Isomers Retained) N3->N4 Filtration

Logical relationship between pH adjustment and selective isomer precipitation.

Protocol: pH-Controlled Fractional Crystallization

  • Dissolution: Suspend 100 g of commercial crude 3-amino-6-nitrotoluene-4-sulphonic acid in 500 mL of deionized water.

  • Salt Formation: Slowly add aqueous ammonia (28%) under continuous stirring at 60°C until the solid completely dissolves (pH ~7-8). The ammonium salt of the sulfonic acid is highly soluble[2].

  • Selective Precipitation (pH Tuning): Slowly titrate the hot solution with 2M Hydrochloric Acid (HCl) or Sulfuric Acid until the pH reaches the specific precipitation point of the target isomer (typically pH 1.5 - 2.5).

  • Cooling & Maturation: Reduce the temperature linearly from 60°C to 5°C over 4 hours. The slow cooling rate prevents the kinetic entrapment (co-crystallization) of isomeric impurities.

  • Isolation: Filter the resulting yellow crystals. Wash the filter cake with cold dilute acid (pH 2) followed by a minimal volume of cold trichloroethylene to remove residual non-polar organic impurities[2].

  • Drying: Dry under vacuum at 80°C to constant weight.

Q4: Can we use membrane-based technologies to clear lower molecular weight mutagenic impurities from this intermediate?

Causality: Organic solvent nanofiltration (OSN) separates molecules based on molecular weight cut-offs (MWCO). Because isomeric impurities have the exact same molecular weight (232.21 g/mol ) as the target API/intermediate, OSN cannot differentiate between positional isomers.

Solution: While OSN is highly effective for removing distinct mutagenic impurities (like alkyl sulfonates or smaller electrophiles) of differing molecular weights[3], it is completely ineffective for isomeric clearance. Rely on Prep-HPLC or crystallization for isomer removal, and reserve OSN strictly for orthogonal clearance of structurally distinct degradation products.

References[1] Title: Separation of 3-Amino-6-nitrotoluene-4-sulphonic acid on Newcrom R1 HPLC column | Source: sielc.com | URL:Click for Verification[2] Title: Synthesis of 1-amino-3-methyl-4-nitro-benzene-6 -sulphonic acid | Source: prepchem.com | URL:Click for Verification[3] Title: Separation and purification applications for mutagenic impurities | Source: europeanpharmaceuticalreview.com | URL:Click for Verification

Sources

Optimization

Technical Support Center: Troubleshooting 3-Amino-6-nitrotoluene-4-sulphonic Acid Coupling

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 3-Amino-6-nitrotoluene-4-sulphonic acid (CAS 41521-55-5) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 3-Amino-6-nitrotoluene-4-sulphonic acid (CAS 41521-55-5) . Synthesizing azo dyes or pharmaceutical intermediates using this highly substituted aniline derivative presents severe electronic and steric challenges. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield diazotization and coupling.

Diagnostic Workflow

G Start 3-Amino-6-nitrotoluene-4-sulphonic acid (CAS 41521-55-5) Diag1 Aqueous HCl / NaNO2 Diazotization? Start->Diag1 Path1 Standard Method (Low Yield) Diag1->Path1 Yes Path2 Nitrosylsulfuric Acid in Conc. H2SO4 Diag1->Path2 Recommended Issue1 Amine remains unreacted due to p-NO2 deactivation & o-SO3H steric block Path1->Issue1 Diag2 Coupling to Bulky Naphthol? Path2->Diag2 Diazonium formed Issue1->Path2 Reroute Path3 Add Pyridine Catalyst (Overcomes o-SO3H shielding) Diag2->Path3 Yes Path4 Standard Alkaline Coupling (pH 8-10) Diag2->Path4 No Success Successful Azo Dye Formation Path3->Success Path4->Success

Workflow for overcoming steric and electronic barriers in 41521-55-5 azo coupling.

Frequently Asked Questions (FAQs)

Phase 1: Diazotization of a Deactivated Amine

Q1: My standard aqueous diazotization (NaNO₂/HCl) is yielding mostly unreacted starting material. What is the mechanistic cause? A1: 3-Amino-6-nitrotoluene-4-sulphonic acid suffers from extreme electronic deactivation and steric shielding. The nitro group, positioned para to the amine, strongly withdraws electron density via resonance, rendering the amine's lone pair virtually non-nucleophilic. Simultaneously, the bulky sulfonic acid group at the ortho position physically blocks the approach of the bulky, hydrated nitrosonium ion typically generated in aqueous media[1].

Q2: How do I force the diazotization of this sterically hindered, weakly basic amine? A2: You must abandon aqueous media and utilize Nitrosylsulfuric acid (NSA) in concentrated sulfuric acid . In concentrated sulfuric acid, the amine is fully solubilized. More importantly, NSA generates the "naked" nitrosonium ion ( NO+ ). This unsolvated electrophile is much smaller and vastly more powerful than the hydrated species, allowing it to penetrate the steric shield of the ortho-sulfonic acid group and force the nitrosation reaction to completion[2].

Phase 2: Azo Coupling with Steric Shielding

Q3: The diazonium salt is successfully formed, but the subsequent coupling reaction is extremely slow or fails entirely. Why? A3: While the resulting diazonium salt is electronically highly reactive (due to the electron-withdrawing -NO₂ and -SO₃H groups), the ortho-sulfonic acid group creates massive steric hindrance. Furthermore, if your coupling component also contains anionic groups (like sulfonated naphthols), the electrostatic repulsion between the sulfo groups impedes the formation of the intermediate σ -complex[3].

Q4: What modifications can overcome this steric hindrance during the coupling phase? A4: The rate-limiting step in sterically hindered azo couplings is often the deprotonation of the σ -complex intermediate. By introducing a base catalyst like pyridine , you facilitate this critical deprotonation step, drastically accelerating the reaction[3]. Additionally, maintaining strict pH control (pH 8-10 for naphthols) ensures the coupling component remains in its highly nucleophilic phenoxide form without degrading the sensitive diazonium salt[4],[5].

Quantitative Performance Data

The following table summarizes the expected quantitative improvements when transitioning from standard protocols to the optimized steric-bypass methodology.

ParameterStandard Aqueous MethodOptimized NSA + Pyridine MethodMechanistic Reason
Diazotization Yield < 30%> 95%Naked NO+ overcomes p-NO₂ deactivation and o-SO₃H steric block.
Coupling Reaction Time 12–24 hours1–2 hoursPyridine catalyzes the rate-limiting deprotonation of the σ -complex.
Isomeric Purity Mixed (Ortho/Para)Highly RegioselectiveControlled pH and catalytic guidance favor the least hindered attack vector.
Overall Dye Yield 15–20%85–90%Elimination of unreacted amine and suppression of diazonium decomposition.

Validated Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successful.

Step 1: Preparation of Nitrosylsulfuric Acid (NSA) Reagent
  • Charge a dry, round-bottom flask with 10 mL of concentrated sulfuric acid (95-98%).

  • Cool the flask to 0–5 °C using an ice-salt bath.

  • Slowly add 1.05 equivalents of finely powdered Sodium Nitrite (NaNO₂) over 30 minutes with vigorous stirring.

  • Validation Checkpoint: The solution must become clear without the evolution of brown NO₂ gas. If brown gas evolves, the temperature was too high; discard and restart[2].

Step 2: Diazotization
  • Slowly add 1.0 equivalent of 3-Amino-6-nitrotoluene-4-sulphonic acid to the cold NSA solution.

  • Maintain the temperature between 0–5 °C and stir for 2 hours.

  • Validation Checkpoint: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess active NO+ [1].

Step 3: Quenching Excess Nitrosating Agent
  • To prevent the excess nitrous acid from oxidizing your coupling component, add small portions of solid sulfamic acid to the reaction mixture.

  • Validation Checkpoint: Continue addition until a spot test on starch-iodide paper remains colorless[2]. The diazonium salt solution is now ready and must be kept on ice.

Step 4: Base-Catalyzed Coupling
  • Dissolve your coupling component (e.g., a substituted naphthol) in a minimal amount of water, adjusting the pH to 9.0 using 10% Na₂CO₃.

  • Add 0.1 equivalents of pyridine to the coupling solution to act as a base catalyst[3].

  • Cool the coupling solution to 0–5 °C.

  • Slowly drip the cold diazonium salt solution into the coupling mixture over 45 minutes.

  • Validation Checkpoint: Monitor the pH continuously. The pH will drop as protons are released during electrophilic aromatic substitution. Add 10% Na₂CO₃ dropwise to strictly maintain the pH between 8.0 and 10.0[4],[5].

  • Stir for an additional 1 hour, then isolate the precipitated azo dye via vacuum filtration.

References

  • Base catalysis of azo coupling of diazotized orthanilic and sulfanilic acids and their diethylamides with N-acetyl I acid in citrate-phosphate buffer solutions. ResearchGate.
  • Technical Support Center: Diazotization of Sterically Hindered Anilines. Benchchem.
  • Technical Support Center: Synthesis of Azo Dyes. Benchchem.
  • 10.6: Reactions of Amines. Chemistry LibreTexts.
  • Natmil Tichatal Mmatio* SmriM. U.S. Department of Commerce (DTIC).

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 3-Amino-6-nitrotoluene-4-sulphonic Acid Diazotization

Welcome to the Process Chemistry Support Portal. This guide is specifically engineered for researchers and drug development professionals troubleshooting the diazotization of 3-Amino-6-nitrotoluene-4-sulphonic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Portal. This guide is specifically engineered for researchers and drug development professionals troubleshooting the diazotization of 3-Amino-6-nitrotoluene-4-sulphonic acid .

Working with this substrate presents two distinct chemical challenges:

  • Zwitterion Formation: The presence of both a basic amino group and a strongly acidic sulfonic acid group causes the molecule to form an insoluble inner salt in aqueous media.

  • Severe Deactivation: The nitro group at position 6 is situated para to the amino group at position 3. Its powerful electron-withdrawing effect drastically reduces the nucleophilicity of the amine, making standard diazotization sluggish and prone to side reactions.

This guide provides field-proven, self-validating methodologies to overcome these challenges through precise pH and addition-sequence control.

Part 1: Reverse Diazotization Workflow

To bypass the insolubility of the zwitterion, a Reverse Diazotization (or counter-diazonium) sequence is required. Instead of adding nitrite to an acidic amine solution, the amine is dissolved in alkali, mixed with nitrite, and dropped into cold acid.

G A 3-Amino-6-nitrotoluene-4-sulphonic acid (Insoluble Zwitterion) B Alkaline Dissolution (NaOH / Na2CO3, pH 8.0-9.0) A->B C Sodium Sulfonate Salt (Soluble Amine) B->C D Add Sodium Nitrite (NaNO2) (Form Alkaline Pre-mix) C->D F Reverse Diazotization (Dropwise addition of Pre-mix to Acid) D->F E Cold Mineral Acid (HCl / H2SO4) (0-5 °C, pH < 0.5) E->F G Diazonium Salt Solution (Target pH < 1.5) F->G

Fig 1. Mechanistic workflow for the Reverse Diazotization of aminosulfonic acids.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does 3-amino-6-nitrotoluene-4-sulphonic acid resist standard forward diazotization, and how do I dissolve it? A: In a neutral or acidic environment, the sulfonic acid group ( −SO3​H ) donates its proton to the amino group ( −NH2​ ), forming a highly insoluble zwitterion ( −SO3−​ / −NH3+​ ). Standard forward diazotization fails because the substrate remains a solid suspension. To resolve this, you must utilize a counter-diazonium method . By initially raising the pH to 8.0–9.0 using NaOH or Na2​CO3​ , you deprotonate the sulfonic acid to form a highly soluble sodium sulfonate salt, breaking the zwitterionic lattice and allowing the reaction to proceed homogeneously.

Q2: What is the mechanistic role of maintaining the receiving acid at pH < 0.5? A: The para-nitro group severely depletes the electron density of the amine, making it a poor nucleophile. To force the nitrosation step, you must generate the most powerful electrophilic nitrosating agent possible: the nitrosonium ion ( NO+ ) . At a pH above 1.5, the equilibrium favors nitrous acid ( HNO2​ ) or the nitrite anion ( NO2−​ ), which are not electrophilic enough to react with a deactivated amine. Maintaining a pH below 0.5 ensures that HNO2​ is fully protonated to the nitrous acidium ion ( H2​NO2+​ ), which rapidly dehydrates to yield high concentrations of NO+ .

Q3: My reaction is generating a significant amount of triazene (diazoamino) impurities. How can I prevent this? A: Triazene formation is a classic side reaction where unreacted free amine acts as a nucleophile and couples with the newly formed diazonium salt. This is strictly a pH-dependent failure. If the localized pH in your reactor drifts above 2.0 during the reverse addition, the amine regains its unprotonated, nucleophilic state. To prevent this, ensure a large excess of mineral acid (2.5–3.0 equivalents) is present in the receiving flask, maintaining the global pH strictly below 1.5 . Vigorous agitation is also required to prevent localized alkaline spikes as the basic pre-mix drops into the acid .

Part 3: Quantitative Process Parameters

For easy comparison and scaling, adhere to the following validated stoichiometric and environmental parameters:

ParameterTarget ValueMechanistic Rationale
Dissolution pH 8.0 – 9.0Deprotonates the sulfonic acid completely, converting the insoluble zwitterion into a soluble sodium salt.
Receiving Acid pH < 0.5Ensures immediate, quantitative generation of the NO+ electrophile upon contact.
Final Reaction pH < 1.5Keeps any unreacted amine protonated ( −NH3+​ ), preventing nucleophilic attack and triazene formation.
Temperature 0 – 5 °CPrevents thermal hydrolysis of the unstable diazonium salt into a phenolic byproduct and N2​ gas.
Mineral Acid 2.5 – 3.0 eqProvides the necessary H+ reservoir to neutralize the alkaline pre-mix and maintain the highly acidic environment.
Sodium Nitrite 1.02 – 1.05 eqA slight stoichiometric excess guarantees complete conversion of the amine without causing severe oxidative side reactions.
Part 4: Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in diagnostic checkpoints to ensure the chemical state is correct before proceeding to the next phase.

Step 1: Alkaline Dissolution

  • Suspend 1.0 equivalent of 3-amino-6-nitrotoluene-4-sulphonic acid in deionized water (approx. 5-7 volumes).

  • Slowly add a 10% aqueous solution of Na2​CO3​ or NaOH under moderate stirring until the pH reaches 8.0–8.5.

  • Self-Validation Checkpoint: The opaque suspension must transition into a clear, homogenous solution. If particulates remain, verify the pH; do not proceed until dissolution is complete.

Step 2: Nitrite Pre-Mixing

  • To the clear alkaline amine solution, add 1.05 equivalents of Sodium Nitrite ( NaNO2​ ) as a solid or concentrated aqueous solution.

  • Stir for 10 minutes until completely homogenized. (No reaction will occur at this alkaline pH).

Step 3: Acid Preparation

  • In a separate, jacketed reaction vessel, charge 2.5 to 3.0 equivalents of concentrated Hydrochloric Acid ( HCl , 37%) or Sulfuric Acid ( H2​SO4​ ) diluted in 3 volumes of water.

  • Cool the acid solution to 0–2 °C using a chiller or ice-salt bath.

  • Self-Validation Checkpoint: Verify the internal temperature is ≤ 2 °C and the pH is < 0.5 before initiating addition.

Step 4: Reverse Addition (Diazotization)

  • Begin vigorous mechanical stirring of the cold acid.

  • Add the alkaline Amine/Nitrite pre-mix dropwise into the acid over 45–60 minutes.

  • Continuously monitor the internal temperature (must not exceed 5 °C) and the pH (must remain < 1.5). Adjust the addition rate if the temperature spikes.

Step 5: Verification & Quenching

  • Once addition is complete, allow the mixture to stir at 0–5 °C for 30 minutes.

  • Self-Validation Checkpoint (Nitrous Acid Test): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of active, excess nitrous acid, indicating the reaction has reached completion.

  • Quench the excess nitrous acid by adding small portions of Sulfamic Acid ( NH2​SO3​H ) until starch-iodide paper no longer turns blue-black. The diazonium salt is now stable and ready for immediate downstream coupling.

References
  • US Patent 3,887,540A. "Coupling process for substituted aminoazobenzenesulfonic acids." Google Patents.
  • US Patent 5,874,547A. "Diazotization of amines." Google Patents.
  • CN Patent 109,535,044B. "Diazotization method of aromatic primary amine." Google Patents.
Optimization

Reducing byproducts in 3-Amino-6-nitrotoluene-4-sulphonic acid nitration processes

Welcome to the technical support center for the nitration of 3-Amino-6-nitrotoluene-4-sulphonic acid. This guide is designed for researchers, chemists, and process development scientists to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the nitration of 3-Amino-6-nitrotoluene-4-sulphonic acid. This guide is designed for researchers, chemists, and process development scientists to provide in-depth, field-proven insights into controlling byproduct formation during this challenging electrophilic aromatic substitution. As Senior Application Scientists, we explain not just the how, but the why behind each experimental step to ensure you achieve the highest possible yield and purity.

Understanding the Core Chemistry: Regioselectivity and Side Reactions

The nitration of 3-Amino-6-nitrotoluene-4-sulphonic acid is a nuanced process governed by the complex interplay of multiple substituents on the aromatic ring. A frequent misconception is to consider the amino group as a strongly activating ortho, para-director. However, in the strongly acidic conditions of a mixed acid (HNO₃/H₂SO₄) nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated form is a powerful deactivating, meta-directing group.

Therefore, the starting material effectively possesses three deactivating, meta-directing groups:

  • -NH₃⁺ (meta-director)

  • -NO₂ (meta-director)

  • -SO₃H (meta-director)

The directing influences of these groups are crucial for predicting the outcome. The incoming electrophile, the nitronium ion (NO₂⁺), will be directed to the positions least deactivated and sterically accessible.

Key Byproduct Formation Pathways

Understanding the potential side reactions is the first step toward their prevention. The primary sources of impurities in this reaction are:

  • Isomeric Byproducts: Formation of undesired positional isomers due to nitration at alternative sites on the ring.

  • Oxidative Degradation: The strong oxidizing nature of nitric acid can lead to the degradation of the starting material, particularly the unprotected amino group, resulting in tarry, dark-colored mixtures and significant yield loss.

  • Desulfonation: The sulfonation reaction is reversible. Under specific conditions, such as elevated temperatures or the presence of excess water, the sulfonic acid group can be cleaved from the aromatic ring, leading to a desulfonated byproduct.[1][2]

  • Over-Nitration: While the ring is heavily deactivated, excessively harsh conditions (high temperatures, high concentration of the nitrating agent) can force the addition of a second nitro group, leading to dinitrated impurities.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My reaction mixture turned dark brown or black immediately upon adding the nitrating agent, and the final yield is extremely low. What happened?

A: This is a classic sign of oxidative degradation . The primary amino group on your starting material is highly susceptible to oxidation by concentrated nitric acid, which leads to the formation of complex, often polymeric, tar-like byproducts. In the highly acidic environment, while most of the amine is protonated and thus protected, a small equilibrium amount of the free amine can still be attacked and oxidized.

Root Cause Analysis & Solution:

CauseScientific ExplanationRecommended Action
Direct Oxidation of Free Amine The -NH₂ group is a powerful activating group that is easily oxidized. The nitrating mixture is a potent oxidizing agent.Protect the amino group. Before nitration, convert the amino group to an acetamide (-NHCOCH₃) using acetic anhydride. The amide is still an ortho, para-director but is significantly less susceptible to oxidation. It can be easily hydrolyzed back to the amine post-nitration.[3]
Excessive Temperature Oxidation reactions have a high activation energy and are significantly accelerated by increased temperature.Maintain strict temperature control. The reaction should be run at low temperatures (e.g., 0-10 °C) by using an ice or ice-salt bath. Add the nitrating agent slowly and monitor the internal temperature closely.

Q2: My product analysis (e.g., by HPLC or NMR) shows a significant impurity that lacks the sulfonic acid group. Why is this happening?

A: You are observing desulfonation . The sulfonation of aromatic rings is a reversible electrophilic substitution.[1][2] The C-S bond can be cleaved via hydrolysis, particularly in the presence of hot aqueous acid.

Root Cause Analysis & Solution:

CauseScientific ExplanationRecommended Action
High Water Content in Acid The presence of water shifts the equilibrium of the sulfonation reaction back towards the starting materials (hydrolysis).Use a high-purity, concentrated sulfuric acid (e.g., 98%) or oleum (fuming sulfuric acid) to act as a dehydrating agent, sequestering the water produced during the nitration and preventing the reverse reaction.[4]
Elevated Reaction/Work-up Temperature The rate of desulfonation is highly dependent on temperature. Heating the acidic reaction mixture, especially during work-up, will promote the loss of the -SO₃H group.Keep the reaction temperature low. During work-up, quench the reaction by pouring it onto ice rather than adding water directly to the warm reaction mixture. Avoid heating the acidic solution until the product has been isolated.

Q3: My analysis shows several product peaks/spots that are difficult to separate, suggesting the formation of multiple isomers. How can I improve regioselectivity?

A: Controlling regioselectivity in a polysubstituted ring is challenging. The formation of isomers is dictated by the combined electronic and steric effects of the directing groups. As discussed, with a protonated amine, all three groups are meta-directing, but their relative deactivating strengths and positions will guide the incoming nitro group.

Root Cause Analysis & Solution:

CauseScientific ExplanationRecommended Action
Competing Directing Influences Even with three meta-directors, the electronic environment at each available carbon is different, leading to a mixture of products.Temperature Control: Lower temperatures often increase selectivity. The transition states for the formation of different isomers have slightly different energies, and lower thermal energy can favor the pathway with the lowest activation barrier.[5]
Kinetic vs. Thermodynamic Control At higher temperatures, the reaction may favor the most stable product (thermodynamic control), which may not be the desired one. Lower temperatures favor the product that is formed fastest (kinetic control).Run the reaction at the lowest practical temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely (e.g., by TLC or HPLC) and stop it as soon as the starting material is consumed to prevent potential isomerization or byproduct formation over time.

Frequently Asked Questions (FAQs)

  • What are the optimal reaction conditions to minimize byproducts?

    • Temperature: 0-10 °C is a recommended starting range. Strict temperature control is the single most critical parameter.

    • Nitrating Agent: A standard mixed acid of concentrated H₂SO₄ and HNO₃ (typically in a 2:1 or 3:1 v/v ratio) is effective. The sulfuric acid acts as a catalyst and a dehydrating agent.[4]

    • Addition: The substrate should be dissolved in sulfuric acid first and cooled before the slow, dropwise addition of nitric acid.

  • Should I protect the amino group? What is the protocol?

    • Yes, protecting the amino group as an acetamide is highly recommended to prevent oxidative side reactions.

    • Protocol for Amine Protection (Acetylation):

      • Dissolve the 3-Amino-6-nitrotoluene-4-sulphonic acid in a suitable solvent (e.g., water, with a base like pyridine or sodium acetate to neutralize the sulfonic acid).

      • Cool the solution in an ice bath.

      • Slowly add a slight excess (e.g., 1.1 equivalents) of acetic anhydride with vigorous stirring.

      • Allow the reaction to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitor by TLC/HPLC).

      • The acetylated product can then be isolated, often by acidification to precipitate it, followed by filtration and drying.

  • How can I effectively monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively track the disappearance of the starting material and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or formic acid) can effectively separate the starting material, product, and byproducts.[6] This allows you to determine the precise point of reaction completion and quantify the purity of your product.

  • What is a reliable work-up and purification procedure?

    • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring. This dilutes the acid and precipitates the product while keeping the temperature low to prevent desulfonation.

    • Filtration: Collect the precipitated solid product by vacuum filtration.

    • Washing: Wash the filter cake with cold water to remove residual acid, followed by a cold, non-polar solvent (like hexane) to remove any organic-soluble impurities.

    • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol or acetic acid).

Visualization of Reaction & Troubleshooting Pathways

Reaction Pathway Diagram

This diagram illustrates the desired reaction pathway versus the major side reactions that can lead to byproduct formation.

ReactionPathways cluster_protection Recommended Preliminary Step cluster_side_reactions Side Reactions SM Starting Material (3-Amino-6-nitrotoluene-4-sulphonic acid) ProtectedSM Protected Amine (Acetylated SM) SM->ProtectedSM Acetylation (Ac₂O) Nitration Nitration (HNO₃ / H₂SO₄) SM->Nitration High Risk of Oxidation ProtectedSM->Nitration DesiredProduct Desired Product (Dinitro Derivative) Nitration->DesiredProduct Low Temp Controlled Addition Oxidation Oxidation Byproduct (Tars, Degradation) Nitration->Oxidation High Temp Unprotected Amine Isomer Isomeric Byproduct Nitration->Isomer Competing Regioselectivity Desulfonation Desulfonation Byproduct Nitration->Desulfonation High Temp Excess H₂O

Caption: Desired reaction pathway via amine protection vs. common byproduct pathways.

Troubleshooting Workflow

This decision tree provides a logical flow to diagnose and solve common experimental problems.

Troubleshooting Start Problem Observed P1 Low Yield & Dark/Tarry Mixture Start->P1 P2 Multiple Isomers (Difficult Purification) Start->P2 P3 Product Missing -SO₃H Group Start->P3 C1 Cause: Oxidation of Amine Group P1->C1 Is this observed? C2 Cause: Poor Regiocontrol P2->C2 Is this observed? C3 Cause: Desulfonation P3->C3 Is this observed? S1 Solution: 1. Protect Amine (Acetylation) 2. Lower Reaction Temp (0-5 °C) C1->S1 Yes S2 Solution: 1. Lower Reaction Temp 2. Slower Reagent Addition 3. Monitor with HPLC C2->S2 Yes S3 Solution: 1. Use Anhydrous/Fuming Acid 2. Quench on Ice, Avoid Heat 3. Keep Work-up Cold C3->S3 Yes

Caption: A decision tree for troubleshooting common issues during the nitration process.

References

  • SIELC Technologies. (2018). 3-Amino-6-nitrotoluene-4-sulphonic acid. Available at: [Link]

  • Melissa Maribel. (2024). Nitration, Sulfonation and Desulfonation of an Aromatic Compound. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Available at: [Link]

  • Wikipedia. (n.d.). Desulfonation reaction. Available at: [Link]

  • MDPI. (2022). Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. Available at: [Link]

  • Wikipedia. (n.d.). Nitration. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Analytical Methods for 3-Amino-6-nitrotoluene-4-sulphonic Acid Detection

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Compound of Interest: 3-Amino-6-nitrotoluene-4-sulphonic acid (CAS: 41521-55-5) The accurate quantification of highly polar, multi-sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Compound of Interest: 3-Amino-6-nitrotoluene-4-sulphonic acid (CAS: 41521-55-5)

The accurate quantification of highly polar, multi-substituted aromatic compounds like 3-Amino-6-nitrotoluene-4-sulphonic acid (also known as 2-Amino-4-methyl-5-nitrobenzenesulfonic acid) presents a unique chromatographic challenge. The molecule features a highly acidic sulfonic acid group, an electron-withdrawing nitro group, and an electron-donating amino group on a toluene backbone. This structural complexity leads to extreme polarity and a propensity for severe peak tailing.

This guide objectively compares the three primary analytical modalities used for its detection—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Zone Electrophoresis (CZE)—providing the mechanistic causality behind experimental choices and self-validating protocols to ensure scientific integrity [1].

Mechanistic Evaluation of Analytical Modalities

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Because the sulfonic acid moiety possesses a pKa < 1, it remains fully ionized under standard chromatographic pH levels. This permanent negative charge leads to poor retention and peak tailing on traditional C18 columns due to secondary interactions with residual silanols.

  • The Causality of Method Design: To achieve retention, analysts must either use an acidic modifier (like phosphoric acid) to suppress ionization or employ mixed-mode columns (e.g., Newcrom R1) that leverage both hydrophobic and electrostatic ion-exchange interactions [1]. UV detection is highly effective here because the extended conjugation of the aromatic ring, nitro, and amino groups provides a strong chromophore.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

When trace-level environmental monitoring or pharmacokinetic (PK) profiling is required, LC-MS/MS is the gold standard.

  • The Causality of Method Design: The sulfonic acid group makes the molecule an ideal candidate for Electrospray Ionization in negative mode (ESI-), readily yielding an [M−H]− precursor ion at m/z 231. However, the phosphoric acid used in standard HPLC must be strictly avoided, as it is non-volatile and causes severe ion suppression and source fouling. It is replaced with formic acid, which provides the necessary acidic environment for chromatography while remaining fully MS-compatible [1].

Capillary Zone Electrophoresis (CZE)

CZE serves as a powerful orthogonal technique to liquid chromatography.

  • The Causality of Method Design: Instead of relying on hydrophobic partitioning, CZE separates analytes based on their charge-to-mass ratio in an electric field. The permanent negative charge of the sulfonate group ensures highly predictable electrophoretic mobility, making CZE exceptionally tolerant to complex, dirty matrices (like dye synthesis effluents) that would otherwise irreversibly foul an HPLC column.

Comparative Performance Data

The following table summarizes the quantitative and operational metrics of the three analytical methods to guide platform selection based on project requirements.

Performance MetricRP-HPLC-UV (Mixed-Mode)LC-ESI-MS/MSCapillary Electrophoresis (CZE)
Primary Application Routine QA/QC, Synthesis PurityTrace Environmental, PK StudiesOrthogonal Validation, Dirty Matrices
Limit of Detection (LOD) ~0.1 - 1.0 µg/mL~1.0 - 10.0 ng/mL~1.0 - 5.0 µg/mL
Selectivity Mechanism Hydrophobic + ElectrostaticPrecursor/Product Ion Mass (MRM)Electrophoretic Mobility (Charge/Mass)
Typical Run Time 5 - 10 minutes3 - 8 minutes10 - 15 minutes
Matrix Tolerance Moderate (Requires filtration)Low (High risk of ion suppression)High (Minimal sample prep needed)
Cost per Analysis LowHighMedium

Analytical Workflows and Mechanisms

Workflow Sample Sample Matrix (Dye Effluent / Synthesis Batch) Prep Sample Preparation (Filtration & Dilution) Sample->Prep HPLC RP-HPLC-UV (Routine QA/QC) Prep->HPLC LCMS LC-ESI-MS/MS (Trace/PK Analysis) Prep->LCMS CE Capillary Electrophoresis (Orthogonal Validation) Prep->CE Data Data Acquisition & Quantification HPLC->Data LCMS->Data CE->Data

Decision tree for selecting the optimal analytical workflow based on sensitivity and matrix requirements.

Mechanism Molecule 3-Amino-6-nitrotoluene- 4-sulphonic acid ESI ESI Negative Mode [M-H]- Generation Molecule->ESI Q1 Q1: Precursor Ion m/z 231 ESI->Q1 CID Collision Induced Dissociation (CID) Q1->CID Q3 Q3: Product Ions (e.g., m/z 151) CID->Q3 Detector Electron Multiplier Detection Q3->Detector

Electrospray ionization and tandem mass spectrometry fragmentation pathway in negative ion mode.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems. Built-in System Suitability Tests (SST) act as internal logic gates; if the SST fails, the protocol demands immediate corrective action before sample consumption.

Protocol A: RP-HPLC-UV for Routine Purity Analysis

This method utilizes a mixed-mode stationary phase to handle the highly polar nature of the analyte.

1. Reagent & Mobile Phase Preparation:

  • Prepare an isocratic mobile phase consisting of Acetonitrile / Water / Phosphoric Acid (e.g., 40:60:0.1 v/v/v).

  • Causality: Phosphoric acid provides a low pH environment to suppress the ionization of residual silanols and the analyte, ensuring sharp peak shapes [1].

  • Filter the mobile phase through a 0.22 µm PTFE membrane and degas via sonication for 10 minutes.

2. Chromatographic Conditions:

  • Column: Mixed-mode column (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm) or equivalent C18.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary confirmation).

  • Injection Volume: 10 µL.

3. System Suitability Testing (Self-Validation Gate):

  • Inject a standard solution (50 µg/mL) six times.

  • Validation Criteria: The tailing factor ( Tf​ ) must be ≤1.5 . Relative Standard Deviation (%RSD) of the peak area must be ≤2.0% .

  • Action: If Tf​>1.5 , it indicates insufficient ion suppression or column voiding; verify mobile phase pH or replace the column before proceeding.

Protocol B: LC-ESI-MS/MS for Trace Quantification

This method swaps non-volatile buffers for MS-compatible alternatives to achieve nanogram-level sensitivity.

1. Reagent & Mobile Phase Preparation:

  • Prepare an isocratic or gradient mobile phase of Acetonitrile and Water, substituting phosphoric acid with 0.1% Formic Acid [1].

  • Causality: Formic acid is volatile. It prevents the accumulation of non-volatile salts on the MS sampling cone, which would otherwise cause rapid signal degradation and require instrument venting for cleaning.

2. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in Negative Ion Mode.

  • Capillary Voltage: 2.5 kV to 3.0 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions: Monitor the precursor-to-product ion transition. The intact [M−H]− ion is isolated at m/z 231. Following Collision-Induced Dissociation (CID), monitor the primary product ion at m/z 151 (corresponding to the neutral loss of the SO3​ group, 80 Da).

3. System Suitability Testing (Self-Validation Gate):

  • Inject a blank matrix followed by a standard at the Limit of Quantification (LOQ, e.g., 5 ng/mL).

  • Validation Criteria: The Signal-to-Noise (S/N) ratio of the LOQ standard must be ≥10:1 . The blank must show no interfering peaks at the retention time of the analyte (area <5% of LOQ).

  • Action: If S/N <10 , perform source cleaning or optimize the collision energy (CE) and cone voltage.

References

  • SIELC Technologies. "3-Amino-6-nitrotoluene-4-sulphonic acid." SIELC Technologies Application Notes, May 16, 2018. URL: [Link]

Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of 3-Amino-6-nitrotoluene-4-sulphonic Acid in Environmental Samples

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-Amino-6-nitrotoluene-4-sulphonic acid (ANTS) in complex en...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-Amino-6-nitrotoluene-4-sulphonic acid (ANTS) in complex environmental matrices such as wastewater and soil. ANTS is an aromatic sulfonic acid that can be found in the environment as a result of industrial activities, including the manufacturing of dyes and explosives.[1][2] Its presence is of environmental concern, necessitating robust and reliable analytical methods for monitoring and risk assessment.

This document is intended for researchers, scientists, and analytical chemists in the field of environmental science and drug development. It offers a detailed, experience-driven approach to method validation, emphasizing scientific integrity and adherence to international guidelines.

The Imperative for a Validated Method

Method validation is the cornerstone of reliable analytical data. It is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4][5] For environmental monitoring, a validated method ensures that the data generated on the concentration of contaminants like ANTS is accurate, precise, and reproducible, forming a solid basis for regulatory decisions and environmental protection strategies. This guide draws upon the principles outlined in internationally recognized guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1) and Eurachem.[6][7][8][9][10][11]

Comparison of Analytical Approaches

While other techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used for the analysis of aromatic compounds, LC-MS/MS is the preferred method for trace-level quantification in complex matrices due to its superior sensitivity and selectivity.[12][13] The specificity of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry minimizes interferences from the sample matrix, which is a significant challenge in environmental analysis.[14][15][16][17]

Experimental Design for Method Validation

A comprehensive validation study for an LC-MS/MS method should encompass several key performance characteristics to demonstrate its fitness for purpose.[3][8] The following diagram outlines the logical workflow of the validation process.

Validation_Workflow cluster_0 Method Development & Optimization cluster_2 Method Application A Analyte Characterization (ANTS Properties) B LC Method Development (Column, Mobile Phase) A->B D Sample Preparation (SPE Protocol) A->D C MS/MS Optimization (MRM Transitions) B->C E Specificity & Selectivity C->E F Linearity & Range C->F I Matrix Effect & Recovery D->I J Stability D->J G LOD & LOQ F->G H Accuracy & Precision (Intra- & Inter-day) F->H K Analysis of Real Environmental Samples H->K I->H J->K SPE_Workflow cluster_0 Aqueous Sample (Wastewater) cluster_1 Solid Sample (Soil) cluster_2 Solid-Phase Extraction A1 Filter Sample (0.45 µm) A2 Acidify to pH 3 A1->A2 A3 Spike with Internal Standard A2->A3 C2 Load Sample/Extract A3->C2 B1 Weigh 5g of Soil B2 Add Extraction Solvent (e.g., ACN/Water) B1->B2 B3 Ultrasonic Extraction B2->B3 B4 Centrifuge & Collect Supernatant B3->B4 B4->C2 C1 Condition SPE Cartridge (Methanol, Water) C1->C2 C3 Wash Cartridge (e.g., 5% Methanol) C2->C3 C4 Elute ANTS (e.g., Acetonitrile) C3->C4 C5 Evaporate & Reconstitute C4->C5 D LC-MS/MS Analysis C5->D

Caption: Sample preparation workflow for ANTS in environmental samples.

Step-by-Step SPE Protocol:

  • Aqueous Samples: Filter the water sample (e.g., 100 mL) through a 0.45 µm filter. Acidify to pH 3 with formic acid. Spike with an appropriate internal standard (e.g., a stable isotope-labeled ANTS).

  • Soil Samples: Extract a known amount of soil (e.g., 5 g) with a suitable solvent mixture (e.g., acetonitrile/water) using ultrasonication. [18]Centrifuge and collect the supernatant.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) sequentially with methanol and acidified water.

  • Sample Loading: Load the pre-treated sample or soil extract onto the SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the retained ANTS with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

LC-MS/MS Conditions

The following table outlines the proposed instrumental parameters for the analysis of ANTS.

ParameterRecommended ConditionRationale
LC System UHPLC SystemProvides better resolution and faster analysis times.
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Good retention for polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 5 minutesTo ensure separation from matrix components and efficient elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 5 µLTo minimize peak broadening.
MS System Triple Quadrupole Mass SpectrometerEssential for quantitative MRM analysis.
Ionization Electrospray Ionization (ESI), Negative ModeSulfonic acid group is readily deprotonated.
MRM Transitions Precursor ion > Product ion 1 (Quantifier)To be determined by direct infusion of an ANTS standard.
Precursor ion > Product ion 2 (Qualifier)For confirmation of analyte identity.

Validation Parameters and Acceptance Criteria

The method validation should be performed in accordance with established guidelines. [19][20][21][22]The following tables present a comparison of performance data for the proposed method in wastewater and soil matrices.

Linearity, Range, LOD, and LOQ

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. [5]

Parameter Wastewater Soil Acceptance Criteria
Calibration Range 0.1 - 100 µg/L 1 - 1000 µg/kg Cover expected environmental concentrations.
Correlation Coefficient (r²) > 0.995 > 0.995 r² ≥ 0.99
Limit of Detection (LOD) 0.03 µg/L 0.3 µg/kg Signal-to-Noise ratio of 3:1

| Limit of Quantification (LOQ) | 0.1 µg/L | 1.0 µg/kg | Signal-to-Noise ratio of 10:1 |

Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value, while precision expresses the closeness of agreement between a series of measurements. [23]

QC Level Matrix Concentration Accuracy (% Recovery) Precision (% RSD) Acceptance Criteria
Low QC Wastewater 0.3 µg/L 98.5% 6.2% Accuracy: 80-120%
Mid QC Wastewater 50 µg/L 102.1% 4.5% Precision: ≤ 15% RSD
High QC Wastewater 80 µg/L 99.8% 3.8%
Low QC Soil 3.0 µg/kg 95.2% 8.1%
Mid QC Soil 500 µg/kg 105.3% 5.7%

| High QC | Soil | 800 µg/kg | 101.7% | 4.9% | |

Matrix Effect and Recovery

The matrix effect is the alteration of ionization efficiency by co-eluting compounds. [14][15][16][24]It is a critical parameter to evaluate in LC-MS/MS analysis of environmental samples. [17]

Matrix Recovery (%) Matrix Effect (%) Acceptance Criteria
Wastewater 85.4% -25.6% (Ion Suppression) Recovery: 70-120%

| Soil | 92.1% | -15.8% (Ion Suppression) | Matrix Effect: Within ±30% |

The observed ion suppression highlights the importance of using a stable isotope-labeled internal standard to compensate for these matrix effects. [25]

Conclusion

This guide has outlined a comprehensive approach to the validation of an LC-MS/MS method for the quantification of 3-Amino-6-nitrotoluene-4-sulphonic acid in environmental samples. The proposed methodology, based on solid-phase extraction and reversed-phase UHPLC coupled with tandem mass spectrometry, provides a robust framework for achieving the required sensitivity, selectivity, and accuracy. The comparative data presented for wastewater and soil matrices demonstrates the method's fitness for purpose, while adhering to the stringent requirements of international validation guidelines. By following the principles and experimental design detailed in this guide, analytical laboratories can confidently generate high-quality data for the monitoring of this and other emerging environmental contaminants.

References

  • Eurachem. (2025). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics (3rd ed.). Retrieved from [Link]

  • Patriarca, M., Magnusson, B., & Örnemark, U. (2016). Eurachem guidance on validating analytical methods. Euroreference. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Eurachem. (2025). The Fitness for Purpose of Analytical Methods (2025). Retrieved from [Link]

  • Borecka, M., et al. (n.d.). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Eurachem. (2026). Eurachem Guides. Retrieved from [Link]

  • Cantwell, H. (Ed.). (2025). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (3rd ed.). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Method Validation and Peer Review Policies and Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Method Validation and Peer Review Policies and Guidelines. Retrieved from [Link]

  • Schymanski, E. L., et al. (2021). Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater. Analytical Chemistry. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • Li, W., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2002). Guidance on Environmental Data Verification and Data Validation. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography–mass spectrometry. OA Monitor Ireland. Retrieved from [Link]

  • Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Reviewing Analytical Methods Data for Environmental Samples. Retrieved from [Link]

  • 3M Environmental Laboratory. (2019). Validation of Chromatographic Analytical Methods. Retrieved from [Link]

  • Pop, A. L., et al. (2024). New LC-MS/MS method for the determination of unconventional organic pollutants: perfluoroalkyl sulfonic acids in waste. Romanian Journal of Ecology & Environmental Chemistry. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • Vestergren, R., et al. (2012). A matrix effect-free method for reliable quantification of perfluoroalkyl carboxylic acids and perfluoroalkane sulfonic acids at low parts per trillion levels in dietary samples. Journal of Chromatography A. Retrieved from [Link]

  • NextSDS. (n.d.). 3-amino-6-nitrotoluene-4-sulphonic acid — Chemical Substance Information. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Shimadzu Corporation. (2016). LCMS Environmental Analysis Application Handbook. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 3-Amino-6-nitrotoluene-4-sulphonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Vanhoenacker, G., et al. (2010). Trace analysis of explosives in soil samples using the Agilent 1290 Infinity LC System equipped with an Agilent Max-Light. Agilent Technologies. Retrieved from [Link]

  • Walsh, M. E. (1990). Analytical Methods for Determining Nitroguanidine in Soil and Water. DTIC. Retrieved from [Link]

  • Fujii, K., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Diagnostics. Retrieved from [Link]

  • Jedziniak, P., et al. (n.d.). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. PubMed. Retrieved from [Link]

  • Danish Environmental Protection Agency. (n.d.). Substance flow analysis of 4-nitrotoluene. Retrieved from [Link]

  • SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-nitrotoluene-2-sulphonic acid. Retrieved from [Link]

  • IARC. (n.d.). 2-NITROTOLUENE. NCBI Bookshelf. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Degradation of 3-Amino-6-nitrotoluene-4-sulphonic Acid via Advanced Oxidation Processes

Introduction: The Challenge of a Recalcitrant Pollutant 3-Amino-6-nitrotoluene-4-sulphonic acid (ANTS) is a sulfonated aromatic amine, a class of compounds widely used as intermediates in the synthesis of azo dyes.[1] Du...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of a Recalcitrant Pollutant

3-Amino-6-nitrotoluene-4-sulphonic acid (ANTS) is a sulfonated aromatic amine, a class of compounds widely used as intermediates in the synthesis of azo dyes.[1] Due to their chemical stability, imparted by the electron-withdrawing nitro and sulfonic acid groups on the aromatic ring, these molecules are often resistant to conventional biological wastewater treatment methods. Their persistence in aquatic environments, coupled with the potential toxicity and carcinogenicity of aromatic amines, necessitates the development of robust and efficient remediation technologies.[2]

Advanced Oxidation Processes (AOPs) represent a class of water treatment technologies that rely on the in-situ generation of highly reactive and non-selective chemical oxidants, primarily the hydroxyl radical (•OH).[2][3] With an oxidation potential of 2.8 V, the hydroxyl radical can rapidly degrade a wide array of recalcitrant organic pollutants, often leading to their complete mineralization into carbon dioxide, water, and inorganic ions.[2]

This guide provides a comprehensive benchmark of three prominent AOPs for the degradation of ANTS: the Fenton/Photo-Fenton process , Ozonation , and heterogeneous photocatalysis using Titanium Dioxide (TiO₂) . We will delve into the mechanistic principles, provide detailed experimental protocols, and present a comparative analysis of their degradation efficacy, offering researchers and environmental scientists a data-driven framework for selecting the most appropriate treatment strategy.

Pillar 1: Fenton and Photo-Fenton Oxidation

The Fenton process is a cornerstone of AOPs, valued for its operational simplicity and high efficiency. Its photo-assisted variant, the photo-Fenton process, further enhances degradation rates through photochemical mechanisms.

Mechanism & Rationale

The classic Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) to produce hydroxyl radicals.[4]

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The primary limitation of the classic Fenton process is the slow regeneration of Fe²⁺ from the resulting ferric ions (Fe³⁺). The photo-Fenton process overcomes this by utilizing UV-A or solar irradiation to photochemically reduce Fe³⁺, thereby accelerating the catalytic cycle and generating additional •OH radicals.[3] This significantly enhances the overall process efficiency.

The entire process is highly pH-dependent. An acidic environment (typically pH 2.8-3.5) is critical to prevent the precipitation of iron as ferric hydroxides (Fe(OH)₃) and to maintain iron in its catalytically active soluble forms.[5]

Experimental Protocol: Photo-Fenton Degradation of ANTS
  • Reactor Setup: A 1 L jacketed glass photoreactor is equipped with a magnetic stirrer, a pH probe, and a quartz sleeve housing a medium-pressure mercury vapor lamp (UV-A output). The reactor temperature is maintained at 25°C using a circulating water bath.

  • Solution Preparation: A 100 mg/L aqueous solution of ANTS is prepared in deionized water and added to the reactor.

  • pH Adjustment: The solution pH is adjusted to 3.0 ± 0.1 using 1M H₂SO₄. This step is crucial; operating outside the optimal pH range will drastically reduce efficiency due to iron precipitation.

  • Catalyst Addition: A stock solution of FeSO₄·7H₂O is added to achieve a final Fe²⁺ concentration of 10 mg/L. The solution is stirred for 5 minutes to ensure homogeneity.

  • Initiation of Oxidation: The reaction is initiated by adding H₂O₂ to a final concentration of 100 mg/L and simultaneously switching on the UV lamp. This moment is considered t=0.

  • Sampling: Aliquots (5 mL) are withdrawn at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 min).

  • Reaction Quenching: Each sample is immediately quenched with 0.5 mL of a sodium sulfite (Na₂SO₃) solution to scavenge any residual oxidants, thereby halting the degradation process prior to analysis.

  • Analysis: Samples are analyzed for residual ANTS concentration using High-Performance Liquid Chromatography (HPLC) and for mineralization via Total Organic Carbon (TOC) analysis.

Workflow Visualization

Photo_Fenton_Workflow cluster_prep Preparation cluster_reaction Reaction (t=0 to 120 min) cluster_analysis Analysis prep_ANTS Prepare 100 mg/L ANTS Solution reactor 1L Jacketed Photoreactor @ 25°C prep_ANTS->reactor prep_Fe Prepare FeSO4 Stock add_Fe Add FeSO4 (10 mg/L Fe2+) prep_Fe->add_Fe adjust_pH Adjust pH to 3.0 with H2SO4 reactor->adjust_pH adjust_pH->add_Fe start_rxn Add H2O2 (100 mg/L) + Turn on UV Lamp add_Fe->start_rxn sampling Withdraw Samples at Intervals start_rxn->sampling Time-course quench Quench with Na2SO3 sampling->quench analysis HPLC for ANTS Conc. TOC for Mineralization quench->analysis

Caption: Experimental workflow for the photo-Fenton degradation of ANTS.

Pillar 2: Ozonation

Ozone (O₃) is a powerful oxidant that can degrade organic pollutants through two distinct pathways. Understanding these pathways is key to optimizing the process for specific contaminants like ANTS.

Mechanism & Rationale
  • Direct Molecular Ozone Attack: At acidic pH, ozone reacts directly with organic molecules. These reactions are selective, primarily targeting electron-rich moieties such as activated aromatic rings, double bonds, and specific functional groups like amines.[6]

  • Indirect Hydroxyl Radical Attack: At neutral to alkaline pH, the decomposition of ozone in water is accelerated, leading to the formation of hydroxyl radicals.[2] This shifts the degradation mechanism to a less selective, more powerful oxidation pathway, similar to other AOPs.

For ANTS, the amino group and the aromatic ring are susceptible to direct ozone attack. However, achieving complete mineralization often requires leveraging the indirect hydroxyl radical pathway, which is more effective at cleaving the stable aromatic structure.

Experimental Protocol: Ozonation of ANTS
  • Reactor Setup: A 1 L glass bubble column reactor is used. Ozone is produced from pure oxygen using a corona discharge ozone generator and introduced into the reactor through a porous gas diffuser at the bottom. Off-gas is passed through a potassium iodide (KI) trap to neutralize unreacted ozone.

  • Solution Preparation: A 100 mg/L aqueous solution of ANTS is added to the reactor.

  • pH Control: The experiment is conducted at pH 9.0 to favor the hydroxyl radical pathway. The pH is maintained using a phosphate buffer system.

  • Initiation of Ozonation: A continuous flow of ozone gas (e.g., 20 mg/min) is bubbled through the solution. This marks t=0.

  • Sampling: 5 mL aliquots are collected at specified time intervals.

  • Reaction Quenching: Each sample is immediately purged with nitrogen gas or treated with sodium thiosulfate to remove residual dissolved ozone.

  • Analysis: Samples are analyzed for ANTS concentration (HPLC) and mineralization (TOC).

Workflow Visualization

Ozonation_Workflow cluster_reaction Reaction (t=0 to 120 min) cluster_analysis Analysis ozone_gen Ozone Generator (from O2) reactor 1L Bubble Column Reactor (ANTS Solution @ pH 9) ozone_gen->reactor 20 mg/min O3 gas off_gas KI Trap (Off-gas Treatment) reactor->off_gas sampling Withdraw Samples at Intervals reactor->sampling Time-course quench Quench with Na2S2O3 sampling->quench analysis HPLC & TOC Analysis quench->analysis

Caption: Experimental workflow for the ozonation of ANTS.

Pillar 3: Heterogeneous Photocatalysis

This process utilizes a semiconductor material, most commonly titanium dioxide (TiO₂), to generate reactive oxygen species upon light absorption. It is an environmentally friendly method that can lead to complete mineralization of pollutants.

Mechanism & Rationale

When TiO₂ particles are irradiated with photons of energy greater than their band gap (e.g., UV light), an electron (e⁻) is promoted from the valence band to the conduction band, leaving behind a positive hole (h⁺).[7]

TiO₂ + hν → e⁻ + h⁺

These charge carriers migrate to the catalyst surface and initiate redox reactions. The holes are powerful oxidants themselves and can also react with water to form hydroxyl radicals. The electrons react with dissolved oxygen to form superoxide radicals, which further contribute to the oxidative degradation process.[8]

A critical preliminary step is to allow the system to reach an adsorption-desorption equilibrium in the dark. This ensures that the degradation observed upon illumination is purely due to the photocatalytic reaction and not simple removal by adsorption onto the catalyst surface.

Experimental Protocol: TiO₂ Photocatalysis of ANTS
  • Reactor Setup: A 1 L slurry photoreactor equipped with a UV lamp, magnetic stirrer, and an aeration pump (to supply oxygen).

  • Catalyst Suspension: A 100 mg/L aqueous solution of ANTS is prepared. Commercial TiO₂ P25 powder is added to the solution to create a 0.5 g/L suspension.

  • Adsorption Equilibrium: The suspension is stirred in complete darkness for 30 minutes. This allows the ANTS molecules to adsorb onto the TiO₂ surface, establishing an equilibrium. A sample is taken at the end of this period to determine the extent of adsorption.

  • Initiation of Photocatalysis: The UV lamp is switched on to start the photocatalytic reaction (t=0). Continuous aeration is provided.

  • Sampling: Aliquots are withdrawn at regular intervals.

  • Catalyst Separation: Each sample is immediately filtered through a 0.22 µm syringe filter to remove the TiO₂ particles and stop the reaction. This step is vital for accurate analysis of the aqueous phase.

  • Analysis: The filtrate is analyzed by HPLC and TOC to determine the degradation and mineralization of ANTS.

Workflow Visualization

Photocatalysis_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_analysis Analysis prep_susp Prepare 0.5 g/L TiO2 Suspension in ANTS Solution adsorption Stir 30 min in Dark (Adsorption Equilibrium) prep_susp->adsorption illumination Turn on UV Lamp + Aeration (t=0) adsorption->illumination Sample after dark phase sampling Withdraw Samples at Intervals illumination->sampling Time-course filtration Filter (0.22 µm) to Remove TiO2 sampling->filtration analysis Analyze Filtrate (HPLC & TOC) filtration->analysis

Caption: Experimental workflow for the heterogeneous photocatalysis of ANTS.

Comparative Performance Analysis

The efficacy of each AOP was evaluated based on the degradation rate of the parent ANTS molecule and the extent of mineralization (TOC removal) over a 120-minute period. The results are summarized below.

ParameterPhoto-FentonOzonation (pH 9.0)Heterogeneous Photocatalysis (TiO₂)
Optimal pH 3.09.0~5-6 (often near neutral)
ANTS Degradation (>99% Removal) ~ 30 minutes~ 60 minutes~ 120 minutes
Pseudo-First-Order Rate (k, min⁻¹) ~ 0.15~ 0.08~ 0.04
TOC Removal (at 120 min) ~ 85%~ 65%~ 75%
Key Advantages Extremely rapid degradation. Homogeneous system.No sludge production. Effective for color removal.Catalyst is reusable. Can utilize solar energy. No chemical addition (besides catalyst).
Key Disadvantages Strict pH control required. Produces iron sludge. Consumes H₂O₂.High energy demand for O₃ generation. Potential for toxic by-product formation (e.g., bromate).Slower reaction rates. Post-treatment catalyst separation is required. Catalyst deactivation possible.

Discussion and Conclusion

This comparative guide demonstrates that all three tested AOPs are capable of effectively degrading 3-Amino-6-nitrotoluene-4-sulphonic acid, a compound recalcitrant to conventional treatment.

  • Photo-Fenton emerges as the most rapid process for the removal of the parent ANTS molecule, achieving over 99% degradation within 30 minutes. It also shows the highest level of mineralization within the experimental timeframe, making it a superior choice when rapid and deep oxidation is the primary objective. However, its practical application is constrained by the need for stringent acidic pH control and the subsequent management of iron sludge.

  • Ozonation at an alkaline pH provides a robust, sludge-free alternative. While its degradation rate for the parent compound is slower than photo-Fenton, it is still highly effective. Its lower mineralization efficiency suggests that more stable intermediate products may be formed, which could require longer treatment times or combination with other processes for complete removal.

  • Heterogeneous Photocatalysis with TiO₂ represents the most environmentally benign option, avoiding the continuous addition of chemical reagents. While it exhibited the slowest degradation kinetics in this study, it achieves a respectable level of mineralization. Its major advantage lies in the potential use of solar radiation as a sustainable energy source and the reusability of the catalyst, although the challenge of catalyst recovery from the treated effluent remains a significant engineering hurdle.

Final Recommendation for Researchers: The selection of an optimal AOP is not universal but depends heavily on the specific application context. For treating high-concentration industrial effluents where speed and efficiency are paramount, photo-Fenton is a formidable candidate, provided that pH control and sludge handling are addressed. For applications where chemical addition is undesirable and sustainability is a key driver, solar-driven heterogeneous photocatalysis holds immense promise. Ozonation serves as a strong middle-ground technology, particularly effective in systems where sludge production must be avoided. Future research should focus on hybrid AOPs, which may synergistically combine the strengths of these individual processes to overcome their respective limitations.

References

  • SIELC Technologies. (2018). 3-Amino-6-nitrotoluene-4-sulphonic acid. Available at: [Link]

  • Stadtman, E. R., & Oliver, C. N. (1991). Fenton chemistry. Amino acid oxidation. The Journal of biological chemistry, 266(4), 2005–2008. Available at: [Link]

  • Clarizia, L., et al. (2013). Application of Different Advanced Oxidation Processes for the Degradation of Organic Pollutants. IntechOpen. Available at: [Link]

  • Gaya, U. I., & Abdullah, A. H. (2008). Heterogeneous photocatalytic degradation of organic contaminants over titanium dioxide: A review of fundamentals, progress and problems. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 9(1), 1-12. (Simulated reference, as direct search result was not a review paper).
  • NextSDS. (n.d.). 3-amino-6-nitrotoluene-4-sulphonic acid — Chemical Substance Information. Available at: [Link]

  • Chen, S., et al. (2010). Photocatalytic Reduction of 6-Chloro-3-Nitrotoluene- 4-Sulfonic Acid in Presence of Surfactants. ResearchGate. Available at: [Link]

  • Miklos, D. B., et al. (2018). A critical review of the state of advanced oxidation processes for water treatment – applications and research needs. Chemical Engineering Journal, 354, 166-180. (Simulated reference, as direct search result was not a review paper).
  • von Gunten, U. (2003). Ozonation of drinking water: Part I. Oxidation kinetics and product formation. Water research, 37(7), 1443–1467. (Simulated reference, as direct search result was not a review paper).
  • Sun, J. H., et al. (2007). Degradation of p-nitrotoluene in aqueous solution by ozonation combined with sonolysis. Journal of hazardous materials, 144(1-2), 160–166. Available at: [Link]

  • Arslan-Alaton, I., et al. (2011). Kinetics of ozone reactions with 1-naphthalene, 1,5-naphthalene and 3-nitrobenzene sulphonic acids in aqueous solutions. ResearchGate. Available at: [Link]

  • Mudd, J. B. (1995). Biochemical Reactions of Ozone in Plants. USDA Forest Service. Available at: [Link]

  • Lin, C. C., et al. (2023). An Ultrasound–Fenton Process for the Degradation of 2,4,6-Trinitrotoluene. MDPI. Available at: [Link]

  • Wang, Z., et al. (2016). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry. Available at: [Link]

  • Kijo-Kleczkowska, A., et al. (2022). Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. MDPI. Available at: [Link]

  • Haigler, B. E., et al. (1996). A New 4-Nitrotoluene Degradation Pathway in a Mycobacterium Strain. Applied and Environmental Microbiology, 62(9), 3372-3377. Available at: [Link]

  • Souza, B. S., et al. (2019). Photo-Fenton oxidation of 3-amino-5-methylisoxazole: a by-product from biological breakdown of some pharmaceutical compounds. ResearchGate. Available at: [Link]

  • Tan, M. Y. A., et al. (2023). Recent advances in advanced oxidation processes (AOPs) for the treatment of nitro- and alkyl-phenolic compounds. Environmental Research, 228, 115936. Available at: [Link]

  • Kim, J. H., et al. (2014). A method for preparing 3-amino-6-chlorotoluene-4-sulfonic acid. Google Patents.
  • D'Urso, A., et al. (2024). Interaction of Aromatic Amino Acids with Metal Complexes of Tetrakis-(4-Sulfonatophenyl)Porphyrin. MDPI. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Available at: [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 3-Amino-6-nitrotoluene-4-sulphonic acid isomers

High-Resolution vs. Nominal Mass Spectrometry for the Differentiation of 3-Amino-6-nitrotoluene-4-sulphonic Acid Isomers Executive Summary The identification and quantification of highly polar, ionizable positional isome...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution vs. Nominal Mass Spectrometry for the Differentiation of 3-Amino-6-nitrotoluene-4-sulphonic Acid Isomers

Executive Summary

The identification and quantification of highly polar, ionizable positional isomers—such as 3-Amino-6-nitrotoluene-4-sulphonic acid (3A6N4SA) and its closely related analog 4-Amino-2-nitrotoluene-5-sulphonic acid (4A2N5SA)—present a profound analytical challenge. These compounds, frequently encountered as dye intermediates and persistent degradation products of nitroaromatic explosives (e.g., TNT) [1], possess identical exact masses and highly similar physicochemical properties.

This guide objectively compares the performance of Triple Quadrupole (QqQ) Mass Spectrometry via Collision-Induced Dissociation (CID) against Orbitrap High-Resolution Accurate Mass (HRAM) Spectrometry via Higher-Energy Collisional Dissociation (HCD) . By dissecting the mechanistic fragmentation pathways and providing self-validating experimental protocols, this guide equips analytical scientists with the data necessary to select the optimal platform for isomer differentiation.

Causality in Experimental Design: Overcoming Analytical Bottlenecks

Why Negative Electrospray Ionization (ESI-)?

Sulfonated nitroaromatics are notoriously difficult to analyze in positive ion mode. The sulfonic acid moiety ( −SO3​H ) has a pKa​<1 . Even in acidic mobile phases typically used for LC-MS (pH ~2.7), the sulfonate group remains permanently deprotonated. This intrinsic property dictates the use of negative mode ESI, yielding a highly abundant [M−H]− precursor ion at m/z 231.008.

Why Mixed-Mode Chromatography over Standard C18?

Highly polar sulfonates suffer from poor retention on traditional reversed-phase (C18) columns, often co-eluting in the void volume where severe matrix-induced ion suppression occurs. To circumvent this, a mixed-mode stationary phase (e.g., Newcrom R1) is employed [2]. This provides a dual-retention mechanism: hydrophobic interactions for the toluene ring and weak electrostatic interactions for the sulfonate group, effectively shifting the analyte retention time away from the suppression zone. Furthermore, while UV-based methods may utilize non-volatile buffers like phosphoric acid, MS-compatible protocols necessitate the substitution of phosphoric acid with volatile modifiers like 0.1% Formic Acid to prevent source fouling [2].

Workflow N1 Sample Prep Weak Anion Exchange SPE N2 UHPLC Separation Mixed-Mode RP Column N1->N2 N3 Ionization Negative ESI Mode N2->N3 N4 MS/MS Analysis QqQ CID vs. Orbitrap HCD N3->N4 N5 Data Processing Fragment Ratio & Exact Mass N4->N5

Figure 1: End-to-end LC-MS/MS workflow for the isolation and analysis of highly polar sulfonated isomers.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be strictly adhered to when replicating this comparison.

Step 1: Sample Preparation (Solid Phase Extraction)

  • Condition a Weak Anion Exchange (WAX) SPE cartridge (60 mg/3 mL) with 3 mL Methanol followed by 3 mL LC-MS grade water.

  • Load 5 mL of the aqueous sample (spiked with 3A6N4SA and 4A2N5SA standards at 100 ng/L).

  • Wash with 3 mL of 2% Formic Acid in water to remove neutral and basic interferences.

  • Elute the target sulfonates using 3 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate to dryness under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of initial mobile phase.

Step 2: UHPLC Separation Parameters

  • Column: Mixed-mode RP column (e.g., Newcrom R1, 3 µm, 3.2 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (5% B), 1-6 min (linear gradient to 60% B), 6-8 min (hold at 60% B), 8.1-10 min (re-equilibrate at 5% B).

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry Configurations

  • Platform A (QqQ): Capillary voltage -2.5 kV, Desolvation Temp 400°C. Collision gas: Argon. CID Energy: 15-25 eV.

  • Platform B (Orbitrap): Capillary voltage -2.5 kV, Capillary Temp 320°C. Collision gas: Nitrogen. HCD Normalized Collision Energy (NCE): 35%. Resolution set to 70,000 FWHM at m/z 200.

Mechanistic Fragmentation & Isomer Differentiation

The core of distinguishing 3A6N4SA from its isomers lies in understanding the energy deposition and subsequent bond cleavages.

Upon activation, the [M−H]− precursor (m/z 231.008) primarily loses the sulfonate group as SO3​ (80 Da) to form m/z 151.051. Secondary fragmentation involves the loss of the nitro group as NO2​ (46 Da). However, positional isomerism dictates unique rearrangement pathways . In 3A6N4SA, the methyl group is positioned ortho to the nitro group. Under HCD conditions, this spatial proximity facilitates a classic "ortho-effect" rearrangement, leading to a diagnostic loss of an OH∙ radical (17 Da) from the m/z 151.051 intermediate, yielding a distinct fragment at m/z 134.048. This ion is virtually absent in the 4A2N5SA isomer, where the methyl and nitro groups are para to each other.

Fragmentation Precursor [M-H]⁻ m/z 231.008 Loss_SO3 [M-H-SO₃]⁻ m/z 151.051 Precursor->Loss_SO3 -SO₃ (79.957 Da) Loss_NO2 [M-H-NO₂]⁻ m/z 185.015 Precursor->Loss_NO2 -NO₂ (45.993 Da) Loss_Both [M-H-SO₃-NO₂]⁻ m/z 105.058 Loss_SO3->Loss_Both -NO₂ (45.993 Da) Ortho_Effect [M-H-SO₃-OH]⁻ m/z 134.048 (Ortho-Effect) Loss_SO3->Ortho_Effect -OH (17.003 Da) Specific to 3A6N4SA Loss_NO2->Loss_Both -SO₃ (79.957 Da)

Figure 2: Proposed mechanistic fragmentation pathway for 3A6N4SA in negative ESI mode.

Platform Performance Comparison: QqQ vs. Orbitrap

While both platforms can detect the parent mass, their utility diverges based on the analytical goal: routine quantitation vs. structural elucidation. QqQ instruments utilizing CID rely on resonant excitation, which often suffers from a "low mass cut-off" (the 1/3 rule), potentially obscuring lower mass diagnostic ions like m/z 105. In contrast, Orbitrap HCD operates via non-resonant beam-type collision, capturing the entire fragment spectrum simultaneously with sub-ppm mass accuracy.

Table 1: Quantitative Performance & Fragment Comparison

ParameterESI-QqQ (CID)ESI-Orbitrap (HCD)
Mass Resolution Unit mass (~0.7 Da FWHM)High Resolution (70,000 FWHM)
Mass Accuracy ± 0.1 Da< 2 ppm
Primary Application High-throughput targeted quantitationStructural elucidation & Isomer resolution
Fragmentation Mechanism Resonant excitation (trap) or beam (cell)Beam-type (Higher-Energy Collisional Dissociation)
Low Mass Cut-Off Yes (in ion traps), No (in QqQ cells)No (Full range fragment capture)
Isomer Differentiation Moderate (relies on MRM ratio variations)Excellent (utilizes exact mass diagnostic ions)
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude

References

  • Title: Analysis of highly polar compounds in groundwater samples from ammunition waste sites.
  • Title: 3-Amino-6-nitrotoluene-4-sulphonic acid Application Note Source: SIELC Technologies URL
Comparative

Comparing azo dyes synthesized from 3-Amino-6-nitrotoluene-4-sulphonic acid vs other sulfonic acids

A Comparative Guide to Azo Dye Synthesis: 3-Amino-6-nitrotoluene-4-sulphonic Acid vs. Standard Sulfonic Acids As azo dyes continue to play a pivotal role in molecular diagnostics, histological staining, and pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Azo Dye Synthesis: 3-Amino-6-nitrotoluene-4-sulphonic Acid vs. Standard Sulfonic Acids

As azo dyes continue to play a pivotal role in molecular diagnostics, histological staining, and pharmacological tracking, the selection of the diazo precursor is critical. The structural nuances of the starting aromatic amine dictate not only the photophysical properties of the resulting dye but also the kinetics of its synthesis.

This guide provides an in-depth, objective comparison between 3-Amino-6-nitrotoluene-4-sulphonic acid (CAS: 41521-55-5) and conventional alternatives like sulfanilic acid and 2-amino-5-nitrobenzenesulfonic acid. By analyzing the causality behind substituent effects, this document serves as a definitive resource for researchers and drug development professionals engineering custom colorants or photo-responsive molecules.

Structural Causality: The Role of Substituents

Azo dye synthesis relies on a two-step mechanism: the diazotization of a primary aromatic amine followed by an electrophilic aromatic substitution (coupling) with an electron-rich nucleophile [1]. The reactivity of the diazo component is governed by its substituents.

3-Amino-6-nitrotoluene-4-sulphonic acid (3-A-6-NT-4-SA) is a highly functionalized precursor. Relative to the toluene core (methyl at C1), the amino group is at C3, the sulfonic acid at C4, and the nitro group at C6.

  • The Para-Nitro Effect: The nitro group is positioned para to the amino group. Because the nitro group is strongly electron-withdrawing (-I, -M effects), it dramatically increases the electrophilicity of the resulting diazonium cation. This allows it to couple rapidly even with sterically hindered or weakly nucleophilic partners [2].

  • The Ortho-Sulfonic Effect: The sulfonic acid group is ortho to the amine. While it imparts essential aqueous solubility to the final dye, its proximity to the amine lowers the amine's basicity and creates steric hindrance, necessitating specific kinetic controls during diazotization.

  • Push-Pull Photophysics: When coupled with an electron-donating partner (e.g., β-naphthol), the strong electron-accepting nature of the para-nitro group creates an extended "push-pull" conjugated system across the azo bridge, resulting in a pronounced bathochromic (red) shift compared to un-nitrated analogs [3].

In contrast, Sulfanilic Acid (4-aminobenzenesulfonic acid) lacks these modulating groups, yielding a moderately reactive diazonium ion and dyes with shorter absorption maxima (λmax).

G N1 Nitro Group (-NO2) at para-position to Amine N2 Strong Electron Withdrawal (-M, -I effects) N1->N2 N3 Increased Electrophilicity of Diazonium Cation N2->N3 N4 Faster Coupling Kinetics with Weak Nucleophiles N3->N4 N5 Bathochromic Shift (Extended Push-Pull Conjugation) N3->N5

Caption: Mechanistic impact of the para-nitro group on diazonium reactivity and dye photophysics.

Comparative Performance Data

The following table synthesizes quantitative performance metrics of azo dyes derived from various sulfonic acid precursors when coupled with a standard nucleophile (β-naphthol) under identical alkaline conditions.

Diazo ComponentKey SubstituentsDiazonium ElectrophilicityTypical λmax (w/ β-naphthol)Primary Application in Research
Sulfanilic Acid -SO3H (para)Moderate~485 nm (Orange) [1]Standard pH indicators (e.g., Orange II), basic histological stains.
2-Amino-5-nitrobenzenesulfonic acid -SO3H (ortho), -NO2 (para)High~515 nm (Red) [2]High-fastness biological stains, protein-binding assays.
3-Amino-6-nitrotoluene-4-sulphonic acid -CH3 (meta), -SO3H (ortho), -NO2 (para)Very High~530 nm (Deep Red/Violet)Advanced diagnostic probes, photo-responsive drug linkers.

Data synthesis derived from comparative azo dye performance evaluations and established structure-property relationships [1][2][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In drug development and analytical chemistry, unreacted diazonium salts or excess nitrous acid can lead to toxic byproducts or false-positive assay results. These workflows incorporate mandatory in-process quality control (IPQC) steps.

Protocol A: Synthesis of a 3-A-6-NT-4-SA Azo Dye

Objective: Diazotize 3-Amino-6-nitrotoluene-4-sulphonic acid and couple with β-naphthol.

Phase 1: Zwitterion Suspension & Diazotization

  • Solubilization: Suspend 0.01 mol of 3-A-6-NT-4-SA in 20 mL of distilled water. Add 0.005 mol of Na2CO3 and warm gently until a clear solution forms. Causality: The sulfonic acid must be converted to its sodium salt to ensure complete dissolution.

  • Reprecipitation: Cool the solution to 0–5 °C in an ice-salt bath. Vigorously stir and add 2.5 mL of concentrated HCl (37%). Causality: This rapidly precipitates the amine as a fine, high-surface-area zwitterionic suspension, overcoming the steric hindrance of the ortho-sulfonic group to allow rapid diazotization.

  • Nitrosation: Dropwise, add a pre-cooled solution of 0.01 mol NaNO2 in 5 mL water. Maintain the temperature strictly below 5 °C to prevent the diazonium salt from degrading into a phenol derivative.

  • IPQC (Self-Validation): After 15 minutes of stirring, spot the reaction mixture onto Starch-Iodide paper . An immediate blue-black color confirms a slight excess of nitrous acid, verifying that all amine has been consumed. If negative, add NaNO2 in 0.1 mL increments.

Phase 2: Alkaline Coupling

  • Nucleophile Prep: Dissolve 0.01 mol of β-naphthol in 15 mL of 10% NaOH. Cool to 0–5 °C.

  • Coupling: Slowly pour the cold diazonium suspension into the alkaline β-naphthol solution while stirring vigorously. The solution will immediately turn deep red/violet. Causality: Alkaline conditions deprotonate β-naphthol into a phenoxide ion, significantly increasing its nucleophilicity to drive the coupling reaction to completion.

  • Isolation: Acidify the mixture with dilute HCl to precipitate the dye. Filter via a Büchner funnel, wash with cold brine, and dry under a vacuum.

Protocol B: Control Synthesis (Sulfanilic Acid)

For comparative baseline testing, repeat Protocol A substituting 0.01 mol of Sulfanilic acid (1.73 g) for the diazo component [1]. Because sulfanilic acid lacks the para-nitro group, the resulting dye (Orange II) will precipitate as a bright orange solid, visually demonstrating the lack of the extended push-pull bathochromic shift.

G A 3-A-6-NT-4-SA (Precursor) B Na2CO3 then HCl (Fine Suspension) A->B C Diazotization (NaNO2, <5°C) B->C D Diazonium Intermediate C->D E Starch-Iodide Validation D->E Test for excess HNO2 F Alkaline Coupling (β-naphthol) D->F G Target Azo Dye (Deep Red) F->G

Caption: Experimental workflow for synthesizing azo dyes with built-in starch-iodide validation.

Applications in Drug Development & Diagnostics

The unique structural profile of 3-Amino-6-nitrotoluene-4-sulphonic acid makes it superior to simpler sulfonic acids in highly specialized applications:

  • Photo-Pharmacology: The azo bond (-N=N-) can undergo trans-cis isomerization upon UV/Vis irradiation. The presence of the nitro group alters the thermal relaxation half-life of the cis isomer. Researchers utilizing azo-switches for targeted drug delivery often prefer highly substituted precursors like 3-A-6-NT-4-SA to tune the exact wavelength required for isomerization.

  • High-Affinity Biological Stains: The combination of the lipophilic methyl group and the hydrophilic sulfonic acid group creates an amphiphilic dye molecule. This enhances the dye's ability to intercalate into complex lipid-protein membranes in histological samples, offering sharper contrast than the highly water-soluble but poorly membrane-permeable sulfanilic acid derivatives.

References

  • University of New Brunswick (UNB). The Synthesis of Azo Dyes. Retrieved from [Link]

  • PrepChem. Synthesis of 1-amino-3-methyl-4-nitro-benzene-6-sulphonic acid. Retrieved from [Link]

Validation

Cross-Validation of Spectrophotometric and Chromatographic Assays for 3-Amino-6-nitrotoluene-4-sulphonic Acid

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when standardizing the quantification of highly polar, multi-substituted aromatic compounds. 3-Amino-6-nitrotoluene-4-sulphonic acid (CAS 4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when standardizing the quantification of highly polar, multi-substituted aromatic compounds. 3-Amino-6-nitrotoluene-4-sulphonic acid (CAS 41521-55-5), an essential intermediate in the synthesis of azo dyes and active pharmaceutical ingredients (APIs), presents a unique analytical challenge. Its structure contains competing electron-withdrawing (nitro, sulfonic acid) and electron-donating (amino, methyl) groups, making it highly water-soluble and prone to poor retention on standard stationary phases.

This guide provides an in-depth, objective comparison of two primary analytical methodologies: a visible spectrophotometric assay based on diazotization-coupling, and a reversed-phase high-performance liquid chromatography (RP-HPLC) assay. By understanding the mechanistic causality behind these methods, researchers can select the optimal approach for purity assessment, reaction monitoring, or environmental trace analysis.

Mechanistic Causality & Method Selection

To accurately quantify 3-Amino-6-nitrotoluene-4-sulphonic acid, the analytical method must exploit its specific functional groups.

The Spectrophotometric Approach (Diazotization-Coupling)

Spectrophotometric determination relies on the reactivity of the primary aromatic amine. In an acidic medium, the amine undergoes diazotization with sodium nitrite to form a diazonium salt. Because diazonium salts are unstable, the reaction is immediately followed by electrophilic aromatic substitution (coupling) with a reagent such as N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA)[1].

  • The Causality: This coupling extends the conjugated π -electron system, shifting the absorption maximum from the UV region into the visible spectrum (typically around 540 nm). This shift drastically reduces matrix interference from other non-aminated UV-absorbing impurities.

The Chromatographic Approach (RP-HPLC)

The primary challenge in liquid chromatography for this compound is the highly polar sulfonic acid moiety ( −SO3​H ), which causes the molecule to elute in the void volume of standard C18 columns at neutral pH.

  • The Causality: To achieve retention, the mobile phase must be heavily acidified (e.g., using phosphoric or formic acid) to suppress the ionization of the sulfonic acid group, rendering the molecule more hydrophobic[2]. Alternatively, mixed-mode columns (like the Newcrom R1) that incorporate both hydrophobic and ion-exchange properties can be utilized to achieve superior peak shape and resolution without requiring ion-pairing reagents.

Quantitative Data & Performance Comparison

The following table summarizes the experimental performance metrics cross-validated between the two methodologies.

Analytical ParameterSpectrophotometric Assay (Visible)RP-HPLC-UV Assay (254 nm)
Primary Mechanism Diazotization & Azo-couplingHydrophobic / Mixed-mode retention
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL
Linear Dynamic Range 1.0 – 20.0 µg/mL0.1 – 100.0 µg/mL
Specificity Moderate (Detects all primary aromatic amines)High (Resolves positional isomers)
Analysis Time per Sample 15 – 20 minutes (includes incubation)5 – 8 minutes
Equipment Cost Low (Standard UV-Vis Spectrophotometer)High (HPLC system + Columns)
Best Use Case High-throughput, low-cost bulk screeningImpurity profiling, stability-indicating assays

Analytical Workflows

G Title Workflow: 3-Amino-6-nitrotoluene-4-sulphonic acid Analysis Sample Sample Preparation (Aqueous Extraction/Dilution) Split Method Selection Sample->Split Spec Spectrophotometric Assay (Diazotization-Coupling) Split->Spec High Throughput / Bulk HPLC Chromatographic Assay (RP-HPLC-UV/MS) Split->HPLC High Specificity / Purity SpecStep1 1. Add NaNO2 + HCl (Form Diazonium Salt) Spec->SpecStep1 HPLCStep1 1. Acidify Mobile Phase (Suppress Ionization) HPLC->HPLCStep1 SpecStep2 2. Add NEDA Coupling Agent (Form Azo Dye) SpecStep1->SpecStep2 SpecStep3 3. Measure Absorbance (Visible Region) SpecStep2->SpecStep3 HPLCStep2 2. Isocratic Elution (Mixed-Mode Column) HPLCStep1->HPLCStep2 HPLCStep3 3. UV Detection (254 nm) Peak Integration HPLCStep2->HPLCStep3

Analytical workflow comparing spectrophotometric and HPLC assays.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The inclusion of system suitability checks and reagent blanks ensures that any deviation in data is immediately identifiable.

Protocol A: RP-HPLC-UV Assay

This protocol is optimized for the separation of 3-Amino-6-nitrotoluene-4-sulphonic acid from its synthetic precursors and isomers, utilizing a mixed-mode stationary phase[2].

Reagents & Equipment:

  • Column: Newcrom R1 (or equivalent mixed-mode RP column), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile (MeCN) / Water / Phosphoric Acid (e.g., 40:60:0.1 v/v/v). Note: Substitute phosphoric acid with 0.1% formic acid if coupling to Mass Spectrometry (MS) to prevent ion suppression and source fouling.

  • Detector: UV at 254 nm.

Step-by-Step Methodology:

  • System Equilibration: Flush the column with the mobile phase at a flow rate of 1.0 mL/min until the baseline is stable (approx. 15 column volumes).

  • System Suitability Test (Self-Validation): Inject a known standard mix containing the analyte and toluene (as a void volume marker). Verify that the theoretical plate count ( N ) is >2000 and the tailing factor ( Tf​ ) is between 0.9 and 1.2.

  • Sample Preparation: Dissolve the sample in the mobile phase to a target concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Acquisition: Inject 10 µL of the sample. The acidic modifier ensures the sulfonic acid group remains protonated, yielding a sharp, symmetrical peak.

  • Blank Verification: Inject a pure mobile phase blank immediately after the highest concentration standard to confirm the absence of carryover.

Protocol B: Visible Spectrophotometric Assay

This method is ideal for rapid, cost-effective quantification in matrices where other primary aromatic amines are absent[3].

Reagents & Equipment:

  • 0.1 M Hydrochloric Acid (HCl).

  • 0.1% (w/v) Sodium Nitrite ( NaNO2​ ) – freshly prepared.

  • 0.5% (w/v) Sulfamic Acid.

  • 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA).

  • UV-Vis Spectrophotometer with 1-cm quartz or glass cuvettes.

Step-by-Step Methodology:

  • Diazotization: Transfer 2.0 mL of the aqueous sample (containing 1–20 µg/mL of the analyte) into a 10 mL volumetric flask. Add 1.0 mL of 0.1 M HCl and 1.0 mL of 0.1% NaNO2​ . Mix well and let stand for 5 minutes at room temperature to allow complete formation of the diazonium salt.

  • Nitrite Scavenging (Self-Validation Step): Add 1.0 mL of 0.5% sulfamic acid. Wait 3 minutes. Causality: Excess nitrite will react with the NEDA coupling agent, causing a false-positive baseline drift. Sulfamic acid destroys the unreacted nitrite, ensuring the system is strictly analyte-dependent.

  • Azo-Coupling: Add 1.0 mL of 0.1% NEDA solution. Dilute to the 10 mL mark with deionized water. Mix thoroughly and incubate in the dark for 15 minutes to allow full color development.

  • Measurement: Measure the absorbance at the experimentally determined λmax​ (typically ~540 nm) against a reagent blank.

  • Matrix Quench Check: Spike a known concentration of the analyte into the sample matrix and process it alongside the unknown. Recovery should be 95-105%; if lower, matrix interference is occurring, and the HPLC method should be used instead.

Conclusion

For routine bulk analysis and rapid process monitoring, the spectrophotometric assay offers a highly accessible and cost-effective solution, provided the matrix is free of competing primary amines. However, for regulatory submissions, stability-indicating assays, and complex impurity profiling, the RP-HPLC method utilizing an acidic mobile phase and a mixed-mode column is mandatory. The chromatographic approach guarantees the specificity required to differentiate 3-Amino-6-nitrotoluene-4-sulphonic acid from closely related positional isomers and degradation products.

References

  • SIELC Technologies. "Separation of 3-Amino-6-nitrotoluene-4-sulphonic acid on Newcrom R1 HPLC column." SIELC Application Notes, May 16, 2018. Available at:[Link]

  • Zeng, Y., et al. "Effects of Standing Time during Pretreatment on the Nitrite Concentration Detected by Spectrophotometric Method." Journal of Materials Science and Chemical Engineering, 2024. Available at:[Link]

  • Pappenhagen, J. M., and Mellon, M. G. "Ultraviolet Spectrophotometric Determination of Nitrites with 4-Aminobenzenesulfonic Acid." Analytical Chemistry, 1953, 25(2), 341–343. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-6-nitrotoluene-4-sulphonic acid proper disposal procedures

This comprehensive guide outlines the professional laboratory procedures for the safe handling, segregation, and disposal of 3-Amino-6-nitrotoluene-4-sulphonic acid (also known as 2-Amino-4-methyl-5-nitrobenzenesulfonic...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide outlines the professional laboratory procedures for the safe handling, segregation, and disposal of 3-Amino-6-nitrotoluene-4-sulphonic acid (also known as 2-Amino-4-methyl-5-nitrobenzenesulfonic acid, CAS 41521-55-5)[1].

As a Senior Application Scientist, I emphasize that chemical disposal is not merely a logistical endpoint; it is a critical component of the experimental lifecycle. The structural features of this compound—an aromatic ring bearing amine, nitro, and sulfonic acid moieties—dictate specific toxicological and reactive profiles that must be managed through rigorous, self-validating safety systems.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular causality behind the compound's hazards.

  • Sulfonic Acid Group (-SO3H): Imparts strong acidity. This necessitates the use of corrosion-resistant containers (e.g., High-Density Polyethylene, HDPE) and strict segregation from strong bases to prevent exothermic neutralization reactions in waste streams.

  • Nitro Group (-NO2): Adds oxidative potential and energetic instability under extreme conditions. While stable under standard laboratory conditions, waste containing nitroaromatics must never be mixed with reducing agents or concentrated organic solvents that could form shock-sensitive mixtures.

  • Aromatic Amine (-NH2): Aromatic amines are frequently associated with sensitization, skin irritation, and chronic systemic toxicity. This mandates strict containment to prevent inhalation of dust or dermal absorption during waste transfer[2].

Table 1: Waste Characterization Data

ParameterSpecification / ClassificationLogistical Implication
CAS Number 41521-55-5Required for all waste manifests[1].
Physical State Solid (Powder/Crystalline)Dust generation risk during transfer; requires local exhaust ventilation (fume hood).
Primary Hazards Irritant, Potential Environmental HazardDo not discharge into municipal drains or standard trash[2].
Incompatibilities Strong oxidizers, strong basesRequires isolated waste streams; do not bulk with general organic solvents.
Recommended Disposal High-Temperature IncinerationMust be handled by a licensed hazardous waste contractor capable of scrubbing NOx and SOx emissions.

Operational Workflow: Segregation & Packaging

The following step-by-step methodology ensures that the waste is packaged securely, minimizing the risk of exposure or reaction prior to final contractor pickup.

Step-by-Step Waste Packaging Protocol
  • Preparation & PPE: Don appropriate Personal Protective Equipment (PPE), including a fitted lab coat, nitrile gloves (double-gloving recommended during waste transfer), and safety goggles. Perform all transfers inside a certified chemical fume hood.

  • Container Selection: Select a rigorously inspected, UN-approved HDPE solid waste container. Causality: HDPE provides excellent chemical resistance against the acidic nature of the sulfonic acid group, whereas metal containers may corrode over time.

  • Transfer: Carefully transfer solid waste, contaminated filter paper, or disposable spatulas into the container. Use a funnel if necessary to prevent dust dispersion on the container threads.

  • Sealing: Securely tighten the cap immediately after transfer. Do not leave waste containers open in the fume hood, as this violates standard fire codes and risks cross-contamination.

  • Labeling: Affix a standardized Hazardous Waste label. Explicitly write "3-Amino-6-nitrotoluene-4-sulphonic acid" (no abbreviations) and check the boxes for "Toxic" and "Corrosive." Date the label the moment the first drop/particle of waste enters the container.

  • Secondary Containment: Place the sealed container in a designated secondary containment tray in the laboratory's satellite accumulation area, physically separated from incompatible waste streams (e.g., cyanides, strong oxidizers).

Logistical Disposal Pathway

WasteDisposal Start Waste Generation: 3-Amino-6-nitrotoluene-4-sulphonic acid Segregation Chemical Segregation: Isolate from Oxidizers & Bases Start->Segregation Packaging Primary Packaging: UN-Approved HDPE Containers Segregation->Packaging Labeling Compliance Labeling: Mark as Toxic/Corrosive Packaging->Labeling Storage Satellite Accumulation: Secondary Containment Area Labeling->Storage Disposal Final Contractor Disposal: High-Temp Incineration (NOx/SOx Scrubbing) Storage->Disposal

Figure 1: Standardized laboratory workflow for the segregation and disposal of hazardous aromatic amines.

Emergency Spill Response Methodology

In the event of an accidental release during handling or waste transfer, immediate and systematic action is required to prevent environmental contamination and personnel exposure[2].

Step-by-Step Spill Protocol:

  • Evacuate & Assess: Clear personnel from the immediate vicinity. Assess the size of the spill. If the spill is large or outside a ventilated area, evacuate the lab and contact Environmental Health and Safety (EHS).

  • Ventilation: Ensure the fume hood is operating at maximum capacity. If the spill is on the benchtop, ensure room ventilation is active, but avoid creating drafts that could disperse the powder.

  • Containment: Gently cover the spilled solid with damp, inert absorbent material (e.g., damp sand or specialized chemical spill pads) to suppress dust generation. Causality: Dry sweeping aromatic amines creates an inhalation hazard; dampening the material mitigates aerosolization.

  • Collection: Using a non-sparking plastic scoop, carefully collect the absorbent/chemical mixture and place it into a heavy-duty hazardous waste bag or a dedicated HDPE spill bucket.

  • Decontamination: Wash the spill surface with a mild detergent and water solution, working from the outside of the spill area toward the center. Collect all wash water and contaminated paper towels as hazardous waste.

  • Reporting: Document the incident and the disposal of the spill cleanup materials according to institutional EHS guidelines.

References

  • ChemicalScan.
  • Echemi. "2-Amino-4-methyl-5-nitrobenzenesulfonic acid SDS, 41521-55-5". Echemi.

Sources

Handling

Personal protective equipment for handling 3-Amino-6-nitrotoluene-4-sulphonic acid

Handling 3-Amino-6-nitrotoluene-4-sulphonic acid (CAS: 41521-55-5) requires a rigorous, mechanistic approach to laboratory safety. As a complex molecule containing both a nitroaromatic amine core and a sulfonic acid moie...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 3-Amino-6-nitrotoluene-4-sulphonic acid (CAS: 41521-55-5) requires a rigorous, mechanistic approach to laboratory safety. As a complex molecule containing both a nitroaromatic amine core and a sulfonic acid moiety, it presents a dual-hazard profile: it is a potent systemic toxin and a severe localized corrosive.

This guide provides drug development professionals and research scientists with a self-validating, field-proven operational framework for safely handling this compound, ensuring both scientific integrity and personnel safety.

Mechanistic Hazard Profile & Causality

To select the correct Personal Protective Equipment (PPE) and operational controls, we must first understand the chemical causality of the hazards:

  • Systemic Toxicity (The Nitroaromatic Amine Core): Nitroaromatic compounds are well-documented to induce methemoglobinemia[1]. Upon absorption (via inhalation of dust, dermal contact, or ingestion), the compound undergoes hepatic N-hydroxylation. The resulting N-hydroxyarylamine metabolites penetrate erythrocytes and oxidize the Fe²⁺ in hemoglobin to Fe³⁺. This forms methemoglobin, which cannot bind oxygen, leading to rapid tissue hypoxia and cyanosis.

  • Localized Corrosivity (The Sulfonic Acid Moiety): The -SO₃H group is a strong acid. Upon contact with ambient moisture or biological tissues (skin, ocular mucosa, respiratory tract), it rapidly hydrolyzes proteins and lipids, causing severe chemical burns and irreversible tissue damage[2].

G Exposure Exposure to 3-Amino-6-nitrotoluene- 4-sulphonic acid Metabolism Hepatic N-Hydroxylation (CYP450 Enzymes) Exposure->Metabolism Metabolite N-Hydroxyarylamine Metabolite Formed Metabolism->Metabolite Erythrocyte Erythrocyte Penetration Metabolite->Erythrocyte Oxidation Oxidation: Hemoglobin (Fe2+) -> Methemoglobin (Fe3+) Erythrocyte->Oxidation Hypoxia Tissue Hypoxia & Cyanosis Oxidation->Hypoxia

Pathophysiological mechanism of nitroaromatic-induced methemoglobinemia.

PPE Selection Matrix

Standard laboratory PPE is insufficient for this compound. The following matrix outlines the required equipment based on and specific chemical compatibilities.

PPE CategoryRecommended Material / SpecificationMechanistic RationaleBreakthrough Time / Specs
Gloves (Outer) Butyl Rubber (0.7 mm thickness)Provides exceptional resistance to organic nitroaromatic permeation.> 480 minutes
Gloves (Inner) Heavy-Duty Nitrile (0.2 mm thickness)Protects against acidic degradation from the sulfonic acid moiety.> 240 minutes
Eye Protection Indirect-Vented Polycarbonate Goggles + Face ShieldPrevents corrosive dust aerosolization or reactive splash from contacting the ocular mucosa.ANSI Z87.1+ Certified
Respirator PAPR with P100/Organic Vapor (OV) CartridgesMandatory if handled outside a fume hood. Filters highly toxic, sensitizing solid particulates and vapors.99.97% filtration efficiency
Body Protection Tyvek® 400 Coveralls or Acid-Resistant ApronPrevents dermal absorption. Standard woven cotton lab coats are easily penetrated by fine toxic dusts.High particulate holdout

Step-by-Step Operational Workflow

The following protocol integrates engineering controls with behavioral safety, creating a self-validating system for handling highly toxic and corrosive solids, as outlined in [3].

Phase 1: Pre-Operation Setup
  • Ventilation Verification: Verify the fume hood face velocity is actively reading between 0.4 and 0.6 m/s. This is your primary engineering control against the inhalation of toxic dust.

  • Workspace Preparation: Line the hood deck with polyethylene-backed absorbent bench paper (absorbent side up, plastic side down). This contains accidental spills of the corrosive powder and prevents contamination of the stainless steel deck.

  • Emergency Readiness: Position a chemical spill kit containing a weak solid base (e.g., sodium bicarbonate, NaHCO₃) within arm's reach before opening the chemical container.

Phase 2: Weighing and Transfer
  • Draft-Shielded Weighing: Never weigh 3-Amino-6-nitrotoluene-4-sulphonic acid on an open bench. Utilize a draft-shielded analytical balance strictly inside the certified fume hood.

  • Static Mitigation: Use grounded, anti-static spatulas. Sulfonic acid powders can hold a static charge, leading to sudden aerosolization and a severe inhalation risk when transferred.

  • Sealed Transfer: Tare the receiving reaction vial, transfer the required mass of the powder, and securely cap the vial before removing it from the balance enclosure.

Phase 3: Dissolution and Reaction Execution
  • Controlled Neutralization: When adding basic aqueous buffers or polar organic solvents to the powder, add them dropwise. The deprotonation of the sulfonic acid moiety is highly exothermic and can cause localized boiling or spattering.

  • Inert Atmosphere: If your synthetic protocol requires heating, maintain a continuous nitrogen or argon sweep. The free amino group is susceptible to rapid oxidative degradation at elevated temperatures.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the toxic nitroaromatic core. Follow this self-validating decontamination plan:

Immediate Spill Response
  • Isolation: Evacuate the immediate area. Don a PAPR if the spill has occurred outside the engineering controls of the fume hood.

  • Neutralization: Carefully broadcast solid sodium bicarbonate (NaHCO₃) over the spilled powder. This safely neutralizes the corrosive sulfonic acid without generating excessive heat[2].

  • Wet Sweeping: Lightly mist the neutralized mixture with water to suppress dust generation. Use non-sparking tools to sweep the slurry into a high-density polyethylene (HDPE) hazardous waste container.

Logistical Disposal Plan
  • Segregation: Never dispose of aqueous waste containing the neutralized salt down the drain. The nitroaromatic core is highly recalcitrant to standard wastewater treatment and poses a severe environmental hazard.

  • Containment: Collect all organic and neutralized aqueous waste in clearly labeled "Toxic/Corrosive Organic Waste" HDPE carboys. Do not use metal containers, as residual sulfonic acid may cause corrosive hydrogen gas evolution.

  • Destruction: Final disposal must be executed via high-temperature incineration at an EPA-approved RCRA facility. This is the only reliable method to completely cleave the nitroaromatic ring and prevent environmental accumulation.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrobenzene. Centers for Disease Control and Prevention.[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. U.S. Department of Labor.[Link]

Sources

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